molecular formula C9H11NO3 B1272673 2-amino-2-(2-methoxyphenyl)acetic Acid

2-amino-2-(2-methoxyphenyl)acetic Acid

货号: B1272673
分子量: 181.19 g/mol
InChI 键: DQSACLYOIBPCJU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-amino-2-(2-methoxyphenyl)acetic Acid is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-amino-2-(2-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSACLYOIBPCJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2S)-2-amino-2-(2-methoxyphenyl)acetic Acid: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-amino-2-(2-methoxyphenyl)acetic acid, a non-proteinogenic α-amino acid, represents a valuable chiral building block in medicinal chemistry and drug discovery. Its unique structural features, conferred by the ortho-methoxy substitution on the phenyl ring, make it an attractive component for the design of novel peptides and small molecule therapeutics. This technical guide provides a comprehensive overview of the discovery and synthetic methodologies for this specific enantiomer. It includes a summary of its physical and chemical properties, detailed experimental approaches for its asymmetric synthesis, and a discussion of its potential, albeit currently underexplored, biological significance. The information is presented to aid researchers in the synthesis and application of this versatile compound.

Discovery and Significance

The discovery of (2S)-2-amino-2-(2-methoxyphenyl)acetic acid is situated within the broader exploration of phenylglycine derivatives. While the parent compound, phenylglycine, has been known for over a century, the systematic investigation of substituted analogs emerged from the need for tailored amino acids in peptide and pharmaceutical synthesis. The introduction of a methoxy (B1213986) group at the ortho-position of the phenyl ring was a logical step in modifying the steric and electronic properties of the amino acid. This substitution can influence the conformational preferences of peptides incorporating this residue and can also impact interactions with biological targets.

Although specific seminal discovery papers for the ortho-methoxy isomer are not prominently documented in the literature, its emergence is intrinsically linked to the development of asymmetric synthesis methods that allow for the preparation of a wide array of non-natural amino acids. Its significance lies in its potential to serve as a key component in the synthesis of peptidomimetics, enzyme inhibitors, and other biologically active molecules. The ortho-methoxy group can act as a hydrogen bond acceptor and can influence the molecule's metabolic stability and pharmacokinetic profile.

Physicochemical Properties

A summary of the key physicochemical properties of (2S)-2-amino-2-(2-methoxyphenyl)acetic acid is presented in Table 1.

PropertyValue
CAS Number 103889-86-7
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Appearance White to off-white powder
Melting Point Not available
Optical Rotation Not available

Note: Specific values for melting point and optical rotation are not consistently reported in publicly available literature and may vary depending on the purity and crystalline form.

Synthetic Methodologies

The synthesis of enantiomerically pure (2S)-2-amino-2-(2-methoxyphenyl)acetic acid presents a significant challenge due to the need to control the stereochemistry at the α-carbon. The primary approaches to achieve this involve either the resolution of a racemic mixture or, more efficiently, the use of asymmetric synthesis strategies.

Racemic Synthesis and Resolution

A common route to α-amino acids is the Strecker synthesis , which can be adapted to produce the racemic version of 2-amino-2-(2-methoxyphenyl)acetic acid. This method involves a one-pot, multi-component reaction between 2-methoxybenzaldehyde (B41997), ammonia (B1221849), and a cyanide source (e.g., sodium cyanide), followed by hydrolysis of the resulting α-aminonitrile.

Experimental Protocol: Generalized Racemic Strecker Synthesis

  • Imine Formation: 2-methoxybenzaldehyde is reacted with ammonia (or an ammonium (B1175870) salt like ammonium chloride) in a suitable solvent (e.g., methanol (B129727) or water) to form the corresponding imine in situ.

  • Cyanide Addition: A solution of sodium cyanide is added to the reaction mixture. The cyanide ion attacks the imine carbon to form the α-aminonitrile.

  • Hydrolysis: The resulting α-aminonitrile is hydrolyzed, typically under acidic conditions (e.g., by heating with concentrated hydrochloric acid), to yield the racemic this compound.

The resolution of the resulting racemic mixture can be achieved through several methods:

  • Diastereomeric Salt Formation: The racemic amino acid is reacted with a chiral resolving agent, such as a chiral acid (e.g., tartaric acid) or a chiral base (e.g., brucine), to form a mixture of diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. Subsequent treatment of the separated diastereomeric salt with an acid or base liberates the desired enantiomer.

  • Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes, such as acylases or lipases. The racemic amino acid is first N-acylated. An acylase can then selectively hydrolyze the N-acyl group of one enantiomer (e.g., the L-enantiomer), allowing for the separation of the free amino acid from the unreacted N-acyl-D-amino acid.

Asymmetric Synthesis

Directly obtaining the desired (S)-enantiomer is more efficient and is the preferred modern approach. Two primary strategies for the asymmetric synthesis of (2S)-2-amino-2-(2-methoxyphenyl)acetic acid are highlighted below.

This strategy involves temporarily attaching a chiral auxiliary to a glycine-derived substrate. The chiral auxiliary then directs the stereochemical outcome of a subsequent reaction, such as alkylation or amination.

Experimental Protocol: Generalized Asymmetric Synthesis using an Evans-type Chiral Auxiliary

  • Acylation: A chiral oxazolidinone auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with a suitable glycine (B1666218) equivalent to form an N-acyloxazolidinone.

  • Enolate Formation: The N-acyloxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature to generate a stereochemically defined enolate.

  • Electrophilic Amination: The enolate is then reacted with an electrophilic aminating agent (e.g., a diazo compound followed by reduction, or an azodicarboxylate). The chiral auxiliary shields one face of the enolate, leading to the preferential formation of one diastereomer.

  • Cleavage of the Auxiliary: The chiral auxiliary is cleaved from the product, typically by hydrolysis, to yield the desired (2S)-2-amino-2-(2-methoxyphenyl)acetic acid. The chiral auxiliary can often be recovered and reused.

The Strecker reaction can be rendered asymmetric by using a chiral amine instead of ammonia. This leads to the formation of a diastereomeric mixture of α-aminonitriles, which can be separated, followed by hydrolysis and removal of the chiral auxiliary.

Experimental Protocol: Generalized Asymmetric Strecker Synthesis

  • Chiral Imine Formation: 2-methoxybenzaldehyde is condensed with a chiral amine (e.g., (S)-α-methylbenzylamine) to form a chiral imine.

  • Diastereoselective Cyanide Addition: Cyanide is added to the chiral imine. The stereocenter in the amine directs the addition of the cyanide ion, leading to a preponderance of one diastereomer of the α-aminonitrile.

  • Separation and Hydrolysis: The diastereomeric α-aminonitriles are separated (e.g., by chromatography or crystallization). The desired diastereomer is then hydrolyzed to the amino acid, and the chiral amine auxiliary is removed (e.g., by hydrogenolysis).

Quantitative Data Summary

Due to the limited availability of specific literature for (2S)-2-amino-2-(2-methoxyphenyl)acetic acid, the following table presents typical quantitative data that would be expected from the described synthetic methods, based on analogous transformations.

Synthesis MethodKey Reaction StepTypical Yield (%)Typical Enantiomeric/Diastereomeric Excess (%)
Resolution Diastereomeric Salt Crystallization30-45 (for one enantiomer)>98
Resolution Enzymatic Resolution40-50 (for one enantiomer)>99
Asymmetric Synthesis Alkylation with Chiral Auxiliary70-90>95 (de)
Asymmetric Synthesis Asymmetric Strecker Reaction60-80>90 (de)

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical flow of the synthetic strategies described above.

G cluster_0 Racemic Synthesis and Resolution A 2-Methoxybenzaldehyde B Racemic 2-amino-2-(2-methoxyphenyl)acetonitrile (Strecker Reaction) A->B + NH3, NaCN C Racemic this compound B->C Hydrolysis D Diastereomeric Salts C->D + Chiral Resolving Agent E (2S)-2-amino-2-(2-methoxyphenyl)acetic acid D->E Separation & Cleavage F (2R)-2-amino-2-(2-methoxyphenyl)acetic acid D->F Separation & Cleavage

Figure 1: Workflow for Racemic Synthesis and Resolution.

G cluster_1 Asymmetric Synthesis via Chiral Auxiliary G Glycine Derivative + Chiral Auxiliary H Chiral Enolate G->H Base I Diastereomerically Enriched Protected Amino Acid H->I + Electrophile J (2S)-2-amino-2-(2-methoxyphenyl)acetic acid I->J Cleavage K Recovered Chiral Auxiliary I->K Cleavage

Figure 2: Workflow for Asymmetric Synthesis using a Chiral Auxiliary.

Potential Biological Significance and Signaling Pathways

Specific biological activities and signaling pathway interactions for (2S)-2-amino-2-(2-methoxyphenyl)acetic acid are not well-documented in the available scientific literature. However, as an unnatural amino acid, its primary application lies in its incorporation into peptides to modulate their properties. The introduction of this residue can:

  • Induce Specific Conformations: The steric bulk of the ortho-methoxyphenyl group can restrict the conformational freedom of the peptide backbone, potentially locking it into a bioactive conformation.

  • Enhance Metabolic Stability: Non-proteinogenic amino acids can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of a peptide therapeutic.

  • Modify Receptor Binding: The unique side chain can form specific interactions with the binding pocket of a target receptor or enzyme, potentially leading to increased affinity or altered selectivity.

The diagram below illustrates a hypothetical signaling pathway where a peptide therapeutic incorporating (2S)-2-amino-2-(2-methoxyphenyl)acetic acid acts as an antagonist for a G-protein coupled receptor (GPCR).

G cluster_2 Hypothetical GPCR Antagonism by a Modified Peptide L Peptide with (2S)-2-amino-2- (2-methoxyphenyl)acetic acid M GPCR L->M Binds and blocks N G-Protein Activation M->N Inhibited O Downstream Signaling Cascade (e.g., cAMP, IP3/DAG) N->O Inhibited P Cellular Response O->P Blocked

Figure 3: Hypothetical Signaling Pathway Modulation.

Disclaimer: This diagram represents a generalized mechanism and is not based on specific experimental data for (2S)-2-amino-2-(2-methoxyphenyl)acetic acid.

Conclusion

(2S)-2-amino-2-(2-methoxyphenyl)acetic acid is a valuable chiral building block with significant potential in the development of novel therapeutics. While its specific discovery and biological activity are not extensively detailed in the current literature, established methods of asymmetric synthesis, particularly those employing chiral auxiliaries or asymmetric Strecker-type reactions, provide viable routes to its preparation. This technical guide has outlined the key synthetic strategies and provided a framework for researchers to approach the synthesis and utilization of this promising non-proteinogenic amino acid. Further investigation into its biological properties is warranted to fully unlock its therapeutic potential.

Asymmetric Synthesis of 2-Amino-2-(2-methoxyphenyl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary asymmetric synthesis routes for 2-amino-2-(2-methoxyphenyl)acetic acid, a valuable chiral building block in pharmaceutical development. The document details key methodologies, including the Strecker synthesis, chiral auxiliary-mediated approaches, and enzymatic resolutions, presenting quantitative data, experimental protocols, and visual workflows to facilitate understanding and application in a laboratory setting.

Introduction

This compound, an ortho-methoxy substituted derivative of phenylglycine, is a non-proteinogenic amino acid of significant interest in medicinal chemistry. Its constrained dihedral angle, induced by the ortho-substituent, can impart favorable conformational properties to peptide-based therapeutics, potentially enhancing their biological activity and metabolic stability. The stereochemistry at the α-carbon is crucial for its biological function, making enantioselective synthesis a critical aspect of its application. This guide explores the principal strategies to achieve high enantiopurity of this important molecule.

Key Asymmetric Synthesis Strategies

The asymmetric synthesis of this compound can be broadly categorized into three main approaches:

  • Asymmetric Strecker Synthesis: This classical method involves the three-component reaction of 2-methoxybenzaldehyde (B41997), a cyanide source, and an ammonia (B1221849) equivalent, often employing a chiral auxiliary or catalyst to induce stereoselectivity.

  • Chiral Auxiliary-Mediated Synthesis: This strategy involves the temporary attachment of a chiral molecule to a glycine (B1666218) or glyoxylate (B1226380) synthon, which directs the stereoselective introduction of the 2-methoxyphenyl group.

  • Enzymatic Resolution: This technique utilizes enzymes to selectively resolve a racemic mixture of this compound or its derivatives, affording one enantiomer in high purity.

The following sections will delve into the specifics of these methodologies, providing experimental details and performance data where available in the literature.

Asymmetric Strecker Synthesis

The Strecker synthesis is a powerful and convergent method for the preparation of α-amino acids. The asymmetric variant introduces a chiral element to control the stereochemical outcome of the cyanide addition to the imine intermediate.

Diastereoselective Strecker Reaction using a Chiral Amine

One common approach involves the use of a chiral amine, such as (R)-phenylglycinamide, which reacts with 2-methoxybenzaldehyde to form a chiral imine. Subsequent addition of a cyanide source proceeds with facial selectivity, leading to a diastereomeric mixture of α-aminonitriles. One diastereomer can often be selectively precipitated and then hydrolyzed to the desired enantiomerically pure amino acid.[1][2]

Logical Workflow for Diastereoselective Strecker Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Product 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde Imine_Formation Chiral Imine Formation 2-Methoxybenzaldehyde->Imine_Formation Chiral_Amine (R)-Phenylglycinamide Chiral_Amine->Imine_Formation Cyanide_Source KCN Cyanide_Addition Diastereoselective Cyanide Addition Cyanide_Source->Cyanide_Addition Imine_Formation->Cyanide_Addition Crystallization Crystallization-Induced Asymmetric Transformation Cyanide_Addition->Crystallization Hydrolysis Acid Hydrolysis Crystallization->Hydrolysis Target_Amino_Acid (S)-2-Amino-2-(2-methoxyphenyl)acetic acid Hydrolysis->Target_Amino_Acid

Caption: Diastereoselective Strecker Synthesis Workflow.

Experimental Protocol (Adapted from similar Strecker Syntheses): [3][4]

Step 1: Formation of α-Aminonitrile

  • To a solution of 2-methoxybenzaldehyde (1.0 eq) in methanol (B129727) (0.5 M), add (R)-phenylglycinamide (1.0 eq) and potassium cyanide (1.1 eq).

  • Stir the mixture at room temperature for 24-48 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, add water to the reaction mixture to induce precipitation of the diastereomeric α-aminonitriles.

  • Isolate the solid by filtration. The diastereomeric ratio can be enhanced by recrystallization from a suitable solvent (e.g., ethanol), taking advantage of the differential solubility of the diastereomers.

Step 2: Hydrolysis to the Amino Acid

  • Suspend the diastereomerically enriched α-aminonitrile in 6 M hydrochloric acid.

  • Heat the mixture at reflux for 6-12 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and neutralize with a base (e.g., ammonium (B1175870) hydroxide) to the isoelectric point of the amino acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Quantitative Data (Expected):

ParameterValueReference
Diastereomeric Ratio (d.r.)>95:5 (after crystallization)[1][2]
Yield (overall)60-80%[1]
Enantiomeric Excess (ee)>98%[1]

Chiral Auxiliary-Mediated Synthesis

This approach offers a reliable method for controlling stereochemistry. Chiral auxiliaries, such as those derived from amino alcohols (e.g., Evans auxiliaries) or pseudoephedrine, are temporarily incorporated into the molecule to direct the diastereoselective formation of the C-C bond.[5]

Alkylation of a Chiral Glycine Enolate Equivalent

A common strategy involves the acylation of a chiral auxiliary (e.g., an oxazolidinone) with a glycine derivative, followed by deprotonation to form a chiral enolate. This enolate then reacts with a suitable electrophile, in this case, a 2-methoxybenzyl halide, in a highly diastereoselective manner. Subsequent cleavage of the chiral auxiliary yields the desired amino acid.

Experimental Workflow for Chiral Auxiliary-Mediated Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Product Chiral_Auxiliary Chiral Oxazolidinone Acylation Acylation Chiral_Auxiliary->Acylation Glycine_Derivative N-Protected Glycine Glycine_Derivative->Acylation Electrophile 2-Methoxybenzyl Bromide Alkylation Diastereoselective Alkylation Electrophile->Alkylation Enolate_Formation Chiral Enolate Formation Acylation->Enolate_Formation Enolate_Formation->Alkylation Cleavage Auxiliary Cleavage Alkylation->Cleavage Target_Amino_Acid (S)-2-Amino-2-(2-methoxyphenyl)acetic acid Cleavage->Target_Amino_Acid

Caption: Chiral Auxiliary-Mediated Synthesis Workflow.

Experimental Protocol (General Procedure):

Step 1: Acylation of the Chiral Auxiliary

  • Dissolve the chiral oxazolidinone (1.0 eq) in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.

  • Add a strong base (e.g., n-butyllithium, 1.05 eq) dropwise and stir for 15 minutes.

  • Add a solution of the N-protected glycine acid chloride (1.1 eq) in THF and allow the reaction to warm to room temperature over 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

  • Purify the acylated auxiliary by column chromatography.

Step 2: Diastereoselective Alkylation

  • Dissolve the acylated auxiliary (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add a base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) and stir for 30 minutes to form the enolate.

  • Add a solution of 2-methoxybenzyl bromide (1.2 eq) in THF and stir at -78 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product.

  • Purify the alkylated product by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated product in a mixture of THF and water.

  • Add lithium hydroxide (B78521) (or another suitable cleaving agent) and hydrogen peroxide at 0 °C.

  • Stir the mixture for 2-4 hours until the cleavage is complete.

  • Work up the reaction to isolate the N-protected amino acid.

  • Deprotect the amino group under appropriate conditions to yield the final product.

Quantitative Data (Expected):

ParameterValueReference
Diastereoselectivity>98%[5]
Yield (Alkylation)70-90%[5]
Yield (Cleavage)80-95%[5]
Enantiomeric Purity>99% ee[5]

Enzymatic Resolution

Enzymatic resolution is a highly efficient method for obtaining enantiomerically pure amino acids from a racemic mixture. This technique relies on the high stereoselectivity of enzymes, such as lipases or acylases, to catalyze a reaction on only one enantiomer of the substrate.

Kinetic Resolution of a Racemic Ester

In this approach, a racemic mixture of the methyl or ethyl ester of this compound is subjected to enzymatic hydrolysis. A lipase (B570770), for example, will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. The resulting mixture of the amino acid and the amino ester can then be separated.

Workflow for Enzymatic Kinetic Resolution:

G cluster_start Starting Material cluster_reaction Enzymatic Reaction cluster_separation Separation cluster_products Products Racemic_Ester Racemic Ester of This compound Hydrolysis Enantioselective Hydrolysis Racemic_Ester->Hydrolysis Enzyme Lipase Enzyme->Hydrolysis Separation Separation of Acid and Ester Hydrolysis->Separation Enriched_Ester Enantioenriched Ester Separation->Enriched_Ester Enriched_Acid Enantioenriched Acid Separation->Enriched_Acid

Caption: Enzymatic Kinetic Resolution Workflow.

Experimental Protocol (General Procedure):

  • Prepare a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7-8).

  • Disperse the racemic ester of this compound in the buffer.

  • Add the selected lipase (e.g., Candida antarctica lipase B, CAL-B).

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by HPLC, tracking the disappearance of one ester enantiomer and the formation of the corresponding acid.

  • Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the remaining ester and the formed acid.

  • Extract the unreacted ester with an organic solvent.

  • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid to precipitate the product, or extract it after acidification.

  • The recovered enantioenriched ester can be hydrolyzed chemically to obtain the other enantiomer of the amino acid.

Quantitative Data (Expected):

ParameterValueReference
Conversion~50%[6]
Enantiomeric Excess (ee) of product>99%[6]
Enantiomeric Excess (ee) of unreacted starting material>99%[6]

Conclusion

The asymmetric synthesis of this compound can be effectively achieved through several strategic approaches. The choice of method will depend on factors such as the desired scale of synthesis, the availability of starting materials and reagents, and the required level of enantiopurity. The Asymmetric Strecker synthesis offers a convergent route, while chiral auxiliary-mediated methods provide high levels of stereocontrol. For large-scale production, enzymatic resolution presents an attractive option due to its high selectivity and environmentally benign reaction conditions. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in selecting and implementing the most suitable synthetic route for their specific needs.

References

A Technical Guide to the Strecker Synthesis of 2-Amino-2-(2-methoxyphenyl)acetic Acid from 2-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid, a valuable amino acid derivative, via the Strecker synthesis. The process commences with the reaction of 2-methoxybenzaldehyde (B41997) with sodium cyanide and ammonium (B1175870) chloride to form an α-aminonitrile intermediate, which is subsequently hydrolyzed to yield the final product. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the workflow to support researchers in the successful synthesis and purification of this compound.

Reaction Principle and Mechanism

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids. The reaction proceeds in two main stages:

  • Formation of α-aminonitrile: 2-Methoxybenzaldehyde is reacted with ammonia (B1221849) (generated in situ from ammonium chloride) to form an imine. The cyanide ion then acts as a nucleophile, attacking the imine to form 2-amino-2-(2-methoxyphenyl)acetonitrile.

  • Hydrolysis of the α-aminonitrile: The nitrile group of the intermediate is then hydrolyzed under acidic conditions to a carboxylic acid, yielding the final product, this compound.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product.

ReactantMolecular FormulaMolecular Weight ( g/mol )Molar Ratio (relative to aldehyde)
2-MethoxybenzaldehydeC₈H₈O₂136.151.0
Sodium CyanideNaCN49.011.0 - 1.2
Ammonium ChlorideNH₄Cl53.491.1 - 1.5
ProductMolecular FormulaMolecular Weight ( g/mol )
This compoundC₉H₁₁NO₃181.19[1]

Experimental Protocol

This protocol is a representative example based on established procedures for the Strecker synthesis.

Materials:

  • 2-Methoxybenzaldehyde

  • Sodium Cyanide (Caution: Highly Toxic)

  • Ammonium Chloride

  • Aqueous Ammonia (sp. gr. 0.90)

  • 95% Ethanol

  • Concentrated Hydrochloric Acid (sp. gr. 1.18–1.19)

  • Deionized Water

Equipment:

  • Round-bottom flask (2 L) with a rubber stopper

  • Water bath

  • Mechanical stirrer

  • Ice-water bath

  • Large round-bottom flask (5 L) for hydrolysis

  • Reflux condenser

  • Rotary evaporator

  • Evaporating dish

  • Büchner funnel and filter flask

Procedure:

Part 1: Synthesis of 2-Amino-2-(2-methoxyphenyl)acetonitrile

  • In a 2-L round-bottomed flask, prepare a solution of sodium cyanide (1.0 - 1.2 molar equivalents) in water.

  • In a separate beaker, dissolve ammonium chloride (1.1 - 1.5 molar equivalents) in lukewarm water (approximately 35°C) and add aqueous ammonia (2.0 molar equivalents).

  • Add the ammonium chloride solution to the sodium cyanide solution in the flask.

  • While shaking the flask, add a solution of 2-methoxybenzaldehyde (1.0 molar equivalent) in 95% ethanol.

  • Securely stopper the flask and place it in a water bath maintained at 60°C.

  • Heat the reaction mixture for 5 hours with occasional shaking. A homogeneous solution should form within the first 30 minutes.

Part 2: Hydrolysis to this compound

  • After the 5-hour heating period, cool the reaction mixture thoroughly in an ice-water bath.

  • Under a well-ventilated fume hood , carefully pour the cooled reaction mixture into a 5-L round-bottomed flask containing concentrated hydrochloric acid. The flask should be immersed in an ice-water bath.

  • Rinse the reaction flask with small portions of water and add the rinsings to the hydrochloric acid solution.

  • Boil the acidic solution vigorously under a reflux condenser for approximately 2.5 hours in a well-ventilated fume hood.

  • Concentrate the resulting dark hydrolysate under reduced pressure using a rotary evaporator to remove volatile impurities.

  • Transfer the solution to an evaporating dish and continue to evaporate on a water bath until a solid residue forms.

  • To remove excess hydrochloric acid, add a portion of water to the solid residue and evaporate to dryness. Repeat this step.

Part 3: Purification

  • Dissolve the crude product in a minimal amount of hot water.

  • Adjust the pH of the solution to the isoelectric point of the amino acid (typically around pH 6-7) by the careful addition of a base (e.g., aqueous ammonia).

  • Allow the solution to cool slowly to room temperature and then place it in a refrigerator to facilitate crystallization.

  • Collect the precipitated this compound by suction filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol-water mixture.

  • Dry the purified product in a desiccator.

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Strecker_Synthesis_Workflow Reactants Reactants (2-Methoxybenzaldehyde, NaCN, NH4Cl) Aminonitrile_Formation α-Aminonitrile Formation (60°C, 5h) Reactants->Aminonitrile_Formation Reaction Hydrolysis Acid Hydrolysis (Reflux with HCl) Aminonitrile_Formation->Hydrolysis Workup Concentration Concentration (Rotary Evaporation) Hydrolysis->Concentration Isolation Crystallization Crystallization (pH Adjustment) Concentration->Crystallization Purification Purification (Filtration & Washing) Crystallization->Purification Final_Product Pure 2-Amino-2- (2-methoxyphenyl)acetic acid Purification->Final_Product

Caption: Experimental workflow for the Strecker synthesis.

This guide provides a comprehensive overview of the Strecker synthesis for preparing this compound. Researchers should adhere to all safety precautions, especially when handling sodium cyanide and concentrated acids. The provided protocol and data serve as a valuable resource for the successful execution of this synthesis.

References

Chiral Pool Synthesis of Optically Pure 2-Amino-2-(2-methoxyphenyl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chiral pool synthesis of optically pure 2-amino-2-(2-methoxyphenyl)acetic acid, a valuable non-proteinogenic amino acid in drug discovery and development. The synthesis detailed herein utilizes a well-established asymmetric approach employing a chiral nickel(II) complex of a Schiff base derived from glycine (B1666218) and a chiral auxiliary, which originates from the chiral pool. This method offers a robust and highly stereocontrolled route to the target molecule.

Introduction to Chiral Pool Synthesis

Chiral pool synthesis is a strategic approach in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials.[1] Common chiral pool sources include amino acids, carbohydrates, and terpenes. This strategy is efficient as it leverages the inherent chirality of the starting material to introduce new stereocenters in the target molecule, often with a high degree of stereocontrol. For the synthesis of non-proteinogenic α-amino acids like this compound, chiral pool-derived auxiliaries offer a powerful tool to control the stereochemistry at the α-carbon.

Synthetic Strategy: Asymmetric Alkylation of a Chiral Glycine Equivalent

The chosen synthetic route for optically pure this compound involves the diastereoselective alkylation of a chiral nickel(II) complex of the Schiff base of glycine with a suitable chiral auxiliary. This methodology has proven to be effective for the synthesis of a wide variety of α-amino acids with high enantiomeric purity.

The overall synthetic workflow can be visualized as follows:

G start Chiral Auxiliary (from Chiral Pool) complex Formation of Chiral Ni(II)-Glycine Complex start->complex glycine Glycine glycine->complex alkylation Diastereoselective Alkylation with 2-Methoxybenzyl Bromide complex->alkylation product_complex Alkylated Ni(II) Complex (Diastereomerically Enriched) alkylation->product_complex hydrolysis Acid Hydrolysis product_complex->hydrolysis target Optically Pure This compound hydrolysis->target aux_recovery Auxiliary Recovery hydrolysis->aux_recovery

Figure 1: General workflow for the asymmetric synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis.

Formation of the Chiral Nickel(II)-Glycine Complex

The first step involves the formation of a square-planar nickel(II) complex from glycine, a chiral ligand derived from an amino acid (e.g., (S)-proline), and a benzophenone (B1666685) derivative. This complex serves as a chiral glycine enolate equivalent.

Materials:

ReagentMolar Mass ( g/mol )
(S)-N-(2-Benzoyl-4-chlorophenyl)-1-benzylpyrrolidine-2-carboxamide458.97
Glycine75.07
Nickel(II) nitrate (B79036) hexahydrate290.79
Sodium methoxide (B1231860)54.02
Methanol32.04

Procedure:

  • To a solution of the chiral auxiliary, (S)-N-(2-benzoyl-4-chlorophenyl)-1-benzylpyrrolidine-2-carboxamide (1.0 eq), and glycine (1.1 eq) in methanol, add nickel(II) nitrate hexahydrate (1.0 eq).

  • Heat the mixture to reflux.

  • Slowly add a solution of sodium methoxide (2.0 eq) in methanol.

  • Continue refluxing for 2 hours, during which time the color of the solution should change to a deep red-orange.

  • Cool the reaction mixture to room temperature and then to 0 °C to induce crystallization.

  • Collect the resulting crystals by filtration, wash with cold methanol, and dry under vacuum to yield the chiral Ni(II)-glycine complex.

Diastereoselective Alkylation

The key stereochemistry-defining step is the alkylation of the chiral Ni(II)-glycine complex with 2-methoxybenzyl bromide. The bulky chiral ligand effectively shields one face of the glycine enolate, leading to a highly diastereoselective alkylation.

Materials:

ReagentMolar Mass ( g/mol )
Chiral Ni(II)-glycine complex-
2-Methoxybenzyl bromide201.06
Potassium hydroxide (B78521)56.11
N,N-Dimethylformamide (DMF)73.09

Procedure:

  • Suspend the chiral Ni(II)-glycine complex (1.0 eq) in dry N,N-dimethylformamide (DMF).

  • Add powdered potassium hydroxide (5.0 eq) to the suspension.

  • Add 2-methoxybenzyl bromide (1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkylated Ni(II) complex.

Hydrolysis and Isolation of the Product

The final step involves the acidic hydrolysis of the alkylated complex to release the desired amino acid and recover the chiral auxiliary.

Materials:

Reagent
Alkylated Ni(II) complex
6 M Hydrochloric acid
Diethyl ether
Dowex 50WX8 ion-exchange resin

Procedure:

  • Dissolve the crude alkylated Ni(II) complex in a mixture of diethyl ether and 6 M hydrochloric acid.

  • Stir the biphasic mixture vigorously at room temperature for 12 hours.

  • Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.

  • Wash the aqueous layer with diethyl ether to remove any remaining organic impurities.

  • Apply the aqueous solution to a column of Dowex 50WX8 ion-exchange resin (H+ form).

  • Wash the column with deionized water until the eluent is neutral.

  • Elute the amino acid with a 2 M aqueous ammonia (B1221849) solution.

  • Collect the fractions containing the amino acid (monitored by TLC with ninhydrin (B49086) staining).

  • Concentrate the combined fractions under reduced pressure to yield the optically pure this compound.

Quantitative Data Summary

The following table summarizes typical yields and stereoselectivity for this synthetic sequence.

StepProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)
Complex FormationChiral Ni(II)-glycine complex85-95N/AN/A
AlkylationAlkylated Ni(II) complex70-85>95:5N/A
Hydrolysis & Isolation(S)-2-Amino-2-(2-methoxyphenyl)acetic acid80-90N/A>98
Overall (S)-2-Amino-2-(2-methoxyphenyl)acetic acid 48-65 N/A >98

Logical Relationship of Stereocontrol

The stereochemical outcome of the synthesis is determined during the diastereoselective alkylation step. The chiral ligand creates a specific steric environment around the nickel-complexed glycine enolate, directing the incoming electrophile (2-methoxybenzyl bromide) to one face of the planar enolate.

G complex Chiral Ni(II)-Glycine Complex (Planar Enolate) re_face Re Face Attack complex->re_face Electrophile (2-Methoxybenzyl Bromide) si_face Si Face Attack complex->si_face Electrophile (2-Methoxybenzyl Bromide) minor_diastereomer Minor Diastereomer (R-configuration at α-carbon) re_face->minor_diastereomer Disfavored Pathway major_diastereomer Major Diastereomer (S-configuration at α-carbon) si_face->major_diastereomer Favored Pathway steric_hindrance Steric Hindrance from Chiral Auxiliary steric_hindrance->re_face Blocks

Figure 2: Stereocontrol in the diastereoselective alkylation step.

Conclusion

The synthesis of optically pure this compound via the asymmetric alkylation of a chiral nickel(II)-glycine complex is a highly effective and well-established method. This approach, which leverages a chiral auxiliary derived from the chiral pool, provides excellent stereocontrol and good overall yields. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis.

References

Spectroscopic Characterization of 2-amino-2-(2-methoxyphenyl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-amino-2-(2-methoxyphenyl)acetic acid is a non-proteinogenic amino acid, a derivative of glycine (B1666218) with a methoxyphenyl substituent.[1][2] Its chemical structure, featuring a chiral center, an aromatic ring, and various functional groups, makes it a molecule of interest in pharmaceutical and chemical synthesis.[3] Accurate structural elucidation and confirmation are paramount for its application in research and development. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The molecular formula for this compound is C₉H₁₁NO₃, and it has a molecular weight of 181.19 g/mol .[3][4]

This document details the expected spectroscopic data, outlines the experimental protocols for obtaining this data, and presents the information in a clear, structured format for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR are essential for structural confirmation.

¹H NMR (Proton NMR)

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.4-7.5Multiplet2HAr-H
~6.9-7.1Multiplet2HAr-H
~4.5Singlet1Hα-CH
~3.8Singlet3HOCH₃
~3.5 (broad)Singlet2HNH₂
~12.5 (broad)Singlet1HCOOH

Note: The chemical shifts for the NH₂ and COOH protons can be broad and may shift or exchange with D₂O.

¹³C NMR (Carbon-13 NMR)

¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule.

Expected ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~175C=O (Carboxylic Acid)
~156Ar-C (C-OCH₃)
~130Ar-C
~128Ar-C
~121Ar-C
~111Ar-C
~60α-C
~55OCH₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignment
3400-3000BroadO-H stretch (Carboxylic Acid) & N-H stretch (Amine)
3050-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (CH₃)
~1710StrongC=O stretch (Carboxylic Acid)
~1600 & ~1480Medium-StrongC=C stretch (Aromatic Ring)
~1250StrongC-O stretch (Aryl Ether)
~1100StrongC-N stretch

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Expected Mass Spectrometry Data

m/zInterpretation
181[M]⁺, Molecular Ion
136[M - COOH]⁺
108[M - COOH - CO]⁺ or [C₇H₈O]⁺
91[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

NMR Sample Preparation
  • Sample Weighing : Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolution : Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

  • Transfer : Filter the solution through a pipette with a small cotton or glass wool plug into a 5 mm NMR tube.

  • Analysis : Place the NMR tube in the spectrometer and acquire the data.

IR Spectroscopy Sample Preparation (ATR)
  • Sample Placement : Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Pressure Application : Apply firm and even pressure to the sample using the pressure clamp to ensure good contact with the crystal.

  • Data Acquisition : Collect the infrared spectrum.

  • Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry Sample Preparation (Electrospray Ionization - ESI)
  • Solution Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or a mixture of water and acetonitrile.

  • Infusion : Introduce the sample solution into the mass spectrometer's ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

  • Data Acquisition : Acquire the mass spectrum in positive or negative ion mode.

Visualizations

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Overall workflow for spectroscopic characterization.

MS_Fragmentation M [M]⁺ m/z = 181 frag1 [M - COOH]⁺ m/z = 136 M->frag1 - COOH frag2 [C₇H₈O]⁺ m/z = 108 frag1->frag2 - CO frag3 [C₇H₇]⁺ m/z = 91 frag2->frag3 - OH

Proposed mass spectrometry fragmentation pathway.

References

Crystal Structure Analysis of 2-amino-2-(2-methoxyphenyl)acetic Acid: A Search for Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific databases and public repositories, the crystal structure of 2-amino-2-(2-methoxyphenyl)acetic acid has not been reported in the available literature. Therefore, a detailed technical guide on its crystal structure analysis, including quantitative data and experimental protocols, cannot be provided at this time.

For researchers and professionals in drug development, the three-dimensional structure of a molecule, as determined by X-ray crystallography, is paramount for understanding its physicochemical properties and its interaction with biological targets. The absence of this data for this compound, a substituted amino acid derivative, presents a knowledge gap.

While direct experimental data for the target compound is unavailable, analysis of structurally related molecules can offer some insights. For instance, the crystal structure of 2-(2-methoxyphenyl)acetic acid (lacking the amino group) and various isomers, such as 2-amino-2-(4-methoxyphenyl)acetic acid, have been determined. However, the precise influence of the ortho-methoxy group in conjunction with the alpha-amino group on the crystal packing and molecular conformation of the title compound remains unknown without experimental determination.

Hypothetical Experimental Workflow

Should a researcher undertake the crystal structure analysis of this compound, a typical experimental workflow would be followed. This process is outlined in the diagram below.

experimental_workflow General Workflow for Crystal Structure Analysis cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Refinement synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation) purification->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

A generalized experimental workflow for crystal structure analysis.

This guide will be updated with the specific experimental protocols, quantitative crystallographic data, and further structural analysis upon the publication of the crystal structure of this compound. Interested researchers are encouraged to consult crystallographic databases for the most current information.

Physicochemical Properties of 2-amino-2-(2-methoxyphenyl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-2-(2-methoxyphenyl)acetic acid is a non-proteinogenic amino acid derivative. Its structural similarity to phenylglycine and the presence of a methoxy (B1213986) group on the phenyl ring suggest its potential utility in synthetic organic chemistry and as a building block in the development of novel pharmaceutical agents. A thorough understanding of its physicochemical properties is fundamental for its application in drug design, formulation development, and quality control. This guide provides a summary of available data and detailed experimental protocols for the comprehensive characterization of this compound.

Core Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. It is important to note that while some experimental data is available for structurally related compounds, specific experimental values for this molecule are not widely published. The table below primarily includes computed data from reliable chemical databases.

PropertyValueData TypeSource
Molecular Formula C₉H₁₁NO₃-PubChem
Molecular Weight 181.19 g/mol Computed--INVALID-LINK--[1]
IUPAC Name This compound---INVALID-LINK--[1]
CAS Number 271583-17-6---INVALID-LINK--[1]
XLogP3 -1.7Computed--INVALID-LINK--[1]
Hydrogen Bond Donors 2ComputedPubChem
Hydrogen Bond Acceptors 4ComputedPubChem
Rotatable Bond Count 3ComputedPubChem

Experimental Protocols

To ascertain the definitive physicochemical characteristics of this compound, a series of standard experimental procedures should be employed. These protocols are fundamental in the characterization of active pharmaceutical ingredients (APIs).

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity.

Methodology:

  • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[2]

  • The capillary tube is placed in a calibrated melting point apparatus.[3][4]

  • The sample is heated at a steady rate (e.g., 10-20°C per minute) to determine an approximate melting range.[4]

  • The experiment is repeated with a fresh sample, heating rapidly to about 20°C below the approximate melting point, and then reducing the heating rate to 1-2°C per minute.[3][4]

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[2][3]

Aqueous Solubility (Shake-Flask Method)

Solubility is a critical parameter influencing a drug's bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.[5][6]

Methodology:

  • An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution in a sealed flask.[7]

  • The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[5][7]

  • After equilibration, the suspension is allowed to stand, and an aliquot of the supernatant is carefully removed.

  • The supernatant is filtered through a non-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

  • The experiment should be performed in triplicate to ensure reproducibility.

Dissociation Constant (pKa) Determination (Potentiometric Titration)

The pKa values are essential for predicting the ionization state of the molecule at different pH values, which affects its solubility, absorption, and receptor binding.

Methodology:

  • A precise amount of this compound is dissolved in a known volume of water or a suitable co-solvent. The solution should have a constant ionic strength, maintained by adding a neutral salt like KCl.[8]

  • The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.[8]

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a standardized solution of a strong base (e.g., NaOH).[8]

  • The pH of the solution is recorded after each incremental addition of the titrant.[8]

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa values are determined from the inflection points of the titration curve. For an amino acid, two pKa values are expected, corresponding to the carboxyl and amino groups.[9]

Spectroscopic Characterization

Spectroscopic methods are used to confirm the chemical structure and identity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra should be acquired to elucidate the carbon-hydrogen framework.

    • Methodology: A dilute solution of the compound is prepared in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The sample is placed in an NMR tube and analyzed in an NMR spectrometer.[10] The chemical shifts, coupling constants, and integration of the peaks provide detailed structural information.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • FTIR spectroscopy is used to identify the functional groups present in the molecule.

    • Methodology: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory where the solid powder is placed directly on the crystal.[11] The spectrum will show characteristic absorption bands for the amino, carboxylic acid, methoxy, and aromatic groups.

  • Mass Spectrometry (MS):

    • Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

    • Methodology: The sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). The resulting mass spectrum will show the molecular ion peak, which corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.

G cluster_start Starting Material cluster_phys_props Physical Properties cluster_spec_char Spectroscopic Characterization cluster_analysis Data Analysis & Reporting start This compound melting_point Melting Point (Capillary Method) start->melting_point solubility Aqueous Solubility (Shake-Flask Method) start->solubility pka pKa Determination (Potentiometric Titration) start->pka nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ftir FTIR Spectroscopy start->ftir ms Mass Spectrometry (HRMS) start->ms analysis Data Compilation & Analysis melting_point->analysis solubility->analysis pka->analysis nmr->analysis ftir->analysis ms->analysis report Technical Guide / Whitepaper analysis->report

References

In-Depth Technical Guide: Solubility and Stability Studies of 2-amino-2-(2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-2-(2-methoxyphenyl)acetic acid is a non-proteinogenic amino acid derivative with potential applications in pharmaceutical and chemical research. As with any compound intended for therapeutic or advanced chemical applications, a thorough understanding of its physicochemical properties is paramount for formulation development, ensuring product quality, and meeting regulatory requirements. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering both available data and detailed experimental protocols for its characterization.

This document is intended to serve as a valuable resource for researchers and formulation scientists, providing a foundational understanding of the compound's behavior in various environments and guiding the design of further investigational studies.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. It is important to note that publicly available data is limited, and further experimental verification is highly recommended.

PropertyValueSource
Molecular Formula C₉H₁₁NO₃PubChem[1]
Molecular Weight 181.19 g/mol PubChem[1]
Predicted Aqueous Solubility 13 g/L (at 25 °C)N/A
Predicted pKa Acidic pKa: ~2-3, Basic pKa: ~9-10(Predicted based on structure)
Appearance White to off-white powder(Typical for similar compounds)

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and plays a pivotal role in the selection of appropriate formulation strategies. This section outlines the available solubility data and provides a detailed protocol for comprehensive solubility assessment.

Summary of Known Solubility

Currently, there is limited publicly available quantitative data on the solubility of this compound in various solvents. A predicted aqueous solubility of 13 g/L at 25°C has been reported. Due to the amphoteric nature of the molecule, its solubility is expected to be highly dependent on the pH of the medium.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents and at different pH values and temperatures.

Materials:

  • This compound

  • Selection of solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, propylene (B89431) glycol, polyethylene (B3416737) glycol 400)

  • Buffer solutions of various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC with a suitable column and detector (e.g., UV-Vis) or a validated UV-Vis spectrophotometric method

  • Syringe filters (e.g., 0.22 µm PVDF)

Methodology:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent or buffer in a sealed vial. The presence of undissolved solid is essential to ensure equilibrium is reached.

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. Preliminary experiments may be required to determine the time to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Dilution and Analysis: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.

  • Data Reporting: Express the solubility in units such as mg/mL or g/L.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to solvent B Seal vials A->B C Agitate at constant temperature (24-72h) B->C D Settle or centrifuge C->D E Filter supernatant D->E F Dilute sample E->F G Analyze by HPLC/UV-Vis F->G

Figure 1: Workflow for Thermodynamic Solubility Determination.

Stability Studies

Stability testing is crucial to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Summary of Known Stability

Based on supplier information, this compound is stable for 36 months when stored in a lyophilized state at -20°C. In solution, it is recommended to be used within one month when stored at -20°C.[2] Comprehensive data from forced degradation studies are not publicly available.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the molecule. This information is vital for developing stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature-controlled ovens

  • Photostability chamber (ICH Q1B compliant)

  • Validated stability-indicating HPLC method (e.g., with a photodiode array detector to assess peak purity)

Methodology:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at an elevated temperature (e.g., 60-80 °C) for a specified period.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at an elevated temperature (e.g., 60-80 °C) for a specified period.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep it at room temperature for a specified period.

  • Thermal Degradation: Expose the solid compound to dry heat in an oven at a high temperature (e.g., 80-100 °C).

  • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method to determine the extent of degradation and to profile any degradation products.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (0.1M HCl, heat) Analyze Analyze by Stability-Indicating HPLC Acid->Analyze Base Base Hydrolysis (0.1M NaOH, heat) Base->Analyze Oxidation Oxidation (3% H₂O₂) Oxidation->Analyze Thermal Thermal (Dry Heat) Thermal->Analyze Photo Photostability (ICH Q1B) Photo->Analyze Identify Identify Degradation Products Analyze->Identify Pathway Elucidate Degradation Pathways Analyze->Pathway

References

Methodological & Application

The Versatility of 2-Amino-2-(2-methoxyphenyl)acetic Acid in Chiral Synthesis: A Review of Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Amino-2-(2-methoxyphenyl)acetic acid, a non-proteinogenic α-amino acid, holds significant potential as a chiral building block in modern organic synthesis. Its unique structural features, including a stereogenic center at the α-carbon and the presence of a methoxy-substituted phenyl ring, make it an attractive starting material for the stereoselective synthesis of complex molecules, particularly those with pharmaceutical or biological relevance. This document provides an overview of the potential applications of this chiral building block, drawing upon established principles of asymmetric synthesis. While specific, detailed protocols for this exact molecule are not widely available in the public domain, this guide outlines general methodologies where it could be effectively employed.

Application as a Chiral Auxiliary

A primary application of chiral molecules like this compound is their use as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed and can ideally be recovered for reuse.

General Workflow for a Chiral Auxiliary in Asymmetric Alkylation:

cluster_0 Attachment of Chiral Auxiliary cluster_1 Diastereoselective Reaction cluster_2 Cleavage and Recovery Prochiral Substrate Prochiral Substrate Chiral Substrate Chiral Substrate Prochiral Substrate->Chiral Substrate Coupling Chiral Auxiliary 2-Amino-2-(2-methoxyphenyl) acetic acid derivative Chiral Auxiliary->Chiral Substrate Diastereomeric Product Diastereomeric Product Chiral Substrate->Diastereomeric Product e.g., Alkylation Reagent Reagent Reagent->Diastereomeric Product Chiral Product Chiral Product Diastereomeric Product->Chiral Product Cleavage Recovered Auxiliary Recovered 2-Amino-2- (2-methoxyphenyl)acetic acid derivative Diastereomeric Product->Recovered Auxiliary

Caption: General workflow for employing a chiral auxiliary.

Potential Protocol for Asymmetric Alkylation:

  • Attachment of the Auxiliary: The carboxylic acid of this compound would first be protected, and the amino group would be acylated with a prochiral carboxylic acid derivative (e.g., an acid chloride or anhydride).

  • Enolate Formation: The resulting chiral imide would be treated with a strong base, such as lithium diisopropylamide (LDA), to form a stereochemically defined enolate. The steric bulk of the methoxyphenyl group would be expected to direct the deprotonation.

  • Diastereoselective Alkylation: The enolate would then be reacted with an electrophile (e.g., an alkyl halide). The chiral auxiliary would shield one face of the enolate, leading to the preferential formation of one diastereomer.

  • Cleavage of the Auxiliary: The newly introduced chiral center is now part of the original prochiral substrate. The chiral auxiliary would be removed by hydrolysis (acidic or basic) to yield the enantiomerically enriched product and the recovered auxiliary.

Expected Quantitative Data: In similar systems using other chiral amino acid-derived auxiliaries, high diastereomeric excesses (de > 95%) and good to excellent chemical yields (70-95%) are often achieved.

Synthesis of Chiral Heterocycles

The bifunctional nature of this compound (containing both an amine and a carboxylic acid) makes it a valuable precursor for the synthesis of chiral heterocyclic compounds, such as β-lactams, piperazinones, and benzodiazepines. These scaffolds are prevalent in many biologically active molecules.

Logical Flow for β-Lactam Synthesis:

Start This compound Intermediate Chiral Imine Formation Start->Intermediate Reaction with an aldehyde Cyclization [2+2] Cycloaddition (e.g., with a ketene) Intermediate->Cyclization Product Chiral β-Lactam Cyclization->Product Start This compound Modification Functional Group Modification Start->Modification Ligand Chiral Ligand Modification->Ligand Complex Metal Complex Ligand->Complex Coordination with Metal Catalysis Asymmetric Catalysis Complex->Catalysis

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Protected 2-Amino-2-(2-methoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the unnatural amino acid Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid into synthetic peptides using solid-phase peptide synthesis (SPPS). This document outlines the fundamental principles, detailed experimental protocols, and critical considerations for successful synthesis.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. The use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group of amino acids allows for a mild and efficient stepwise elongation of the peptide chain on a solid support. The incorporation of unnatural amino acids, such as 2-amino-2-(2-methoxyphenyl)acetic acid, offers a powerful tool for modifying the structure, stability, and biological activity of peptides, making them valuable candidates for drug discovery and development.

The presence of a methoxy (B1213986) group at the ortho position of the phenyl ring in this compound introduces steric hindrance, which can present challenges during the coupling and deprotection steps of SPPS. This document provides optimized protocols and discusses strategies to overcome these challenges to ensure high-purity peptide synthesis.

Materials and Reagents

Reagent Grade Supplier
Fmoc-2-amino-2-(2-methoxyphenyl)acetic acidPeptide Synthesis GradeVarious
Rink Amide MBHA resin100-200 mesh, 0.4-0.8 mmol/gVarious
Wang resin100-200 mesh, 0.4-0.8 mmol/gVarious
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeVarious
Dichloromethane (DCM)ACS GradeVarious
Piperidine (B6355638)Reagent GradeVarious
N,N'-Diisopropylcarbodiimide (DIC)Reagent GradeVarious
1-Hydroxybenzotriazole (HOBt)Reagent GradeVarious
HBTU, HATU, HCTUPeptide Synthesis GradeVarious
N,N-Diisopropylethylamine (DIPEA)Reagent GradeVarious
Trifluoroacetic acid (TFA)Reagent GradeVarious
Triisopropylsilane (TIS)Reagent GradeVarious
Diethyl etherACS GradeVarious

Experimental Protocols

  • Place the desired amount of resin in a fritted syringe or a dedicated peptide synthesis vessel.

  • Add DMF to cover the resin completely.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with occasional agitation.

  • Drain the DMF and wash the resin thoroughly with DMF (3 x 5 mL/g resin).

The removal of the Fmoc group from the N-terminus of the growing peptide chain is a critical step. Due to potential steric hindrance, monitoring the completion of this step is recommended.

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the solution.

  • Repeat the piperidine treatment for another 15-20 minutes.

  • Wash the resin extensively with DMF (5-7 times) to completely remove piperidine and the dibenzofulvene-piperidine adduct.

  • Perform a qualitative Kaiser test to confirm the presence of free primary amines. A blue color indicates successful deprotection.

The coupling of the sterically hindered Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid may require longer reaction times and/or more potent coupling reagents compared to standard proteinogenic amino acids.

Method A: DIC/HOBt Coupling

  • In a separate vial, dissolve 3-5 equivalents of Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid and 3-5 equivalents of HOBt in DMF.

  • Add 3-5 equivalents of DIC to the amino acid solution and allow it to pre-activate for 10-15 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Monitor the reaction completion using the Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a double coupling.

  • Once the reaction is complete (negative Kaiser test), wash the resin with DMF (3 x 5 mL/g resin).

Method B: HCTU/DIPEA Coupling

  • In a separate vial, dissolve 3-5 equivalents of Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid and 3-5 equivalents of HCTU in DMF.

  • Add 6-10 equivalents of DIPEA to the solution to activate the carboxylic acid.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the reaction completion using the Kaiser test.

  • Wash the resin with DMF (3 x 5 mL/g resin).

Parameter DIC/HOBt HCTU/DIPEA
Amino Acid Equivalents 3 - 53 - 5
Coupling Reagent Equivalents 3 - 53 - 5
Base Equivalents N/A6 - 10 (DIPEA)
Activation Time 10 - 15 min< 1 min
Coupling Time 2 - 4 hours1 - 2 hours
Racemization Risk LowLow

The final step involves cleaving the peptide from the resin and removing any side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide.

  • After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum.

  • Prepare a fresh cleavage cocktail. A standard cocktail for peptides without sensitive residues is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the cleavage mixture to separate the resin.

  • Collect the filtrate containing the peptide.

  • Precipitate the peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

  • Centrifuge the ether suspension to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether twice.

  • Dry the peptide pellet under vacuum.

Cleavage Cocktail Component Function Typical Concentration
TFA Cleavage from resin and removal of acid-labile protecting groups95%
TIS Scavenger for carbocations2.5%
H₂O Scavenger2.5%
DODT (optional) Scavenger for tryptophan-containing peptides2.5%

Visualizations

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., HCTU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat n-1 times Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Repeat->Deprotection Purification Purification Cleavage->Purification

A simplified workflow of the solid-phase peptide synthesis (SPPS) cycle.

Coupling_Mechanism cluster_activation Activation cluster_coupling Coupling Fmoc_AA Fmoc-AA-COOH Activator Coupling Reagent (e.g., HCTU) + Base Fmoc_AA->Activator Activated_AA Fmoc-AA-Active Ester Activator->Activated_AA Peptide_Bond Peptide Bond Formation Activated_AA->Peptide_Bond Resin_NH2 Resin-Peptide-NH2 Resin_NH2->Peptide_Bond New_Peptide Resin-Peptide-AA-Fmoc Peptide_Bond->New_Peptide

General mechanism of amino acid activation and coupling in SPPS.

Potential Applications

The incorporation of this compound into peptides can lead to novel pharmacological properties. Phenylglycine and its derivatives are found in various natural products with biological activities, including antibiotics. Peptides containing this unnatural amino acid may exhibit:

  • Enhanced Proteolytic Stability: The sterically hindered backbone may confer resistance to enzymatic degradation.

  • Modified Receptor Binding: The altered conformation can lead to changes in binding affinity and selectivity for biological targets.

  • Antimicrobial Activity: Phenylglycine is a component of some peptide antibiotics, suggesting potential antimicrobial applications.

Further research is required to fully elucidate the signaling pathways and specific biological activities of peptides containing Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid.

Troubleshooting

Problem Possible Cause Solution
Incomplete Coupling Steric hindrance of the amino acid.Increase coupling time, use a more potent coupling reagent (e.g., HATU), perform a double coupling.
Incomplete Deprotection Aggregation of the peptide chain.Increase deprotection time, use a stronger base solution (e.g., DBU in DMF with a scavenger).
Racemization Base-catalyzed epimerization during coupling.Use coupling reagents known to suppress racemization (e.g., COMU with a non-nucleophilic base).
Low Cleavage Yield Incomplete cleavage from the resin.Increase cleavage time, ensure the cleavage cocktail is freshly prepared.

Conclusion

The solid-phase synthesis of peptides incorporating Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid is a feasible but potentially challenging endeavor due to the steric hindrance imparted by the ortho-methoxy group. By employing optimized protocols with appropriate coupling reagents, extended reaction times, and careful monitoring, high-quality peptides containing this unnatural amino acid can be successfully synthesized. These novel peptides hold promise for the development of new therapeutic agents with improved pharmacological profiles.

Application Notes and Protocols for Incorporating 2-Amino-2-(2-methoxyphenyl)acetic Acid into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the sterically hindered, non-proteinogenic amino acid, 2-amino-2-(2-methoxyphenyl)acetic acid, into peptide sequences using solid-phase peptide synthesis (SPPS). Due to the steric hindrance posed by the α-aryl substitution, specialized coupling protocols are often required to achieve high coupling efficiency and yield. This document outlines recommended coupling reagents, protocols, and strategies to overcome the challenges associated with this class of amino acids.

Introduction to Coupling Sterically Hindered Amino Acids

The incorporation of α,α-disubstituted amino acids, such as this compound, into peptides is a valuable strategy in medicinal chemistry to introduce conformational constraints, enhance metabolic stability, and improve biological activity. However, the steric bulk surrounding the α-carbon makes peptide bond formation challenging with standard coupling protocols. Inefficient coupling can lead to deletion sequences and low yields of the desired peptide.

To address these challenges, the use of highly efficient coupling reagents, optimized reaction conditions, and techniques such as microwave-assisted peptide synthesis are recommended. This guide provides an overview of effective methods and detailed protocols for the successful incorporation of this unique amino acid.

Comparative Data on Coupling Reagents for Hindered Amino Acids

While specific yield data for this compound is not extensively published, the following table summarizes typical coupling efficiencies and conditions for sterically hindered amino acids using various modern coupling reagents. This data provides a strong basis for selecting an appropriate coupling strategy.

Coupling ReagentAmino Acid (eq)Reagent (eq)Base (eq)Typical Coupling TimeTypical Yield/PurityNotes
HATU 3 - 52.9 - 4.56 - 10 (DIPEA)30 min - 4 hHighHighly efficient for hindered couplings. May cause racemization with sensitive amino acids if pre-activation is prolonged.
HCTU 3 - 53 - 56 - 10 (DIPEA)30 - 60 minHighA cost-effective alternative to HATU with comparable efficiency for many hindered couplings.
PyBOP 2 - 42 - 44 - 8 (DIPEA)1 - 3 hGood to HighA well-established phosphonium (B103445) salt reagent, effective for many difficult couplings.
COMU 3 - 53 - 55 - 10 (DIPEA)20 - 60 minHighA modern uronium salt with high reactivity, often requiring only one equivalent of base.
DIC/Oxyma 3 - 53 - 5N/A1 - 4 hGoodA carbodiimide-based method with an additive to suppress racemization. Generally requires longer reaction times.

Note: The data presented are generalized from literature on sterically hindered amino acids and should be used as a starting point for optimization.

Experimental Protocols

The following are detailed protocols for the incorporation of Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid-OH into a peptide sequence on a solid support.

Protocol 1: Standard Coupling using HATU

This protocol is recommended as a starting point for achieving high coupling efficiency with this compound.

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) to the solution and allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling: Perform a Kaiser test to monitor the reaction progress. For sterically hindered amino acids, a negative Kaiser test may not be achieved. In such cases, proceed to the washing step and consider a second coupling.

  • Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and by-products.

  • (Optional) Double Coupling: If the initial coupling is incomplete, repeat steps 4-7.

  • (Optional) Capping: To block any unreacted N-terminal amines, treat the resin with a capping solution (e.g., 5% acetic anhydride, 6% 2,6-lutidine in DMF) for 10 minutes.

Protocol 2: Microwave-Assisted Coupling using HCTU

Microwave irradiation can significantly accelerate the coupling of sterically hindered amino acids.[1]

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid-OH

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid-OH (5 equivalents) and HCTU (5 equivalents) in DMF. Add DIPEA (10 equivalents).

  • Microwave-Assisted Coupling: Add the activated amino acid solution to the resin in a microwave-safe vessel. Irradiate with microwaves at a constant temperature of 75°C for 10-30 minutes.

  • Monitoring and Washing: Follow steps 6 and 7 from Protocol 1.

  • (Optional) Double Coupling/Capping: If necessary, perform a second coupling or cap any unreacted amines as described in Protocol 1.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in a single coupling cycle for incorporating a sterically hindered amino acid using solid-phase peptide synthesis.

SPPS_Workflow start Peptide-Resin (Free Amine) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling Reaction (Conventional or Microwave) wash1->coupling activation Activate Amino Acid (Fmoc-AA-OH, Coupling Reagent, Base in DMF) activation->coupling wash2 Wash (DMF) coupling->wash2 monitoring Monitor Coupling (e.g., Kaiser Test) wash2->monitoring decision Coupling Complete? monitoring->decision decision->coupling No (Double Couple) capping Capping (Optional) decision->capping Partial next_cycle Proceed to Next Cycle decision->next_cycle Yes capping->next_cycle

Caption: General workflow for a single amino acid coupling cycle in Fmoc-SPPS.

Logical Relationships in Coupling Reagent Activation

The following diagram illustrates the activation pathway of a carboxylic acid by a uronium/aminium-based coupling reagent like HATU or HCTU, leading to the formation of an active ester ready for aminolysis.

References

Application Notes and Protocols: Incorporation of 2-amino-2-(2-methoxyphenyl)acetic acid in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic design, offering a powerful strategy to enhance therapeutic properties such as proteolytic stability, conformational rigidity, and receptor affinity. 2-amino-2-(2-methoxyphenyl)acetic acid, a derivative of glycine, presents a unique building block for introducing steric hindrance and specific electronic properties into a peptide backbone. The ortho-methoxy substitution on the phenyl ring can influence the local conformation and potentially engage in specific interactions with biological targets.

These application notes provide a comprehensive guide to the incorporation of this compound into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The protocols detailed below are based on established methodologies for handling sterically hindered amino acids and are intended to serve as a robust starting point for researchers.

Key Applications and Advantages

The introduction of a this compound residue can be strategically employed to:

  • Induce Conformational Constraints: The bulky ortho-methoxyphenyl group restricts the rotational freedom around the peptide backbone, potentially stabilizing specific secondary structures like β-turns or helical motifs. This can lead to a more pre-organized conformation for receptor binding.

  • Enhance Proteolytic Resistance: The α,α-disubstituted nature of this amino acid can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the resulting peptidomimetic.

  • Modulate Receptor Interactions: The methoxy (B1213986) group can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-π or cation-π interactions within a receptor binding pocket, potentially improving binding affinity and selectivity.

Data Presentation: Representative Synthesis Parameters

Due to the sterically hindered nature of this compound, optimized coupling conditions are crucial for achieving high incorporation efficiency. The following table summarizes typical parameters for the coupling of Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid during SPPS.

ParameterRecommended ConditionRangeRationale
Resin Rink Amide or Wang ResinN/AChoice depends on desired C-terminal functionality (amide or carboxylic acid).
Fmoc-AA-OH Equivalents 3.02.0 - 5.0Increased equivalents can drive the reaction to completion for hindered amino acids.
Coupling Reagent HCTU / HATUN/AHighly efficient activating agents suitable for sterically hindered couplings.[1]
Coupling Reagent Equivalents 2.91.9 - 4.9Slightly less than the amino acid to ensure complete activation.
Base DIPEA / CollidineN/ANon-nucleophilic base to maintain a basic environment for coupling.
Base Equivalents 6.04.0 - 8.0Sufficient excess to neutralize the amino acid salt and facilitate the reaction.
Solvent DMFN/AStandard polar aprotic solvent for SPPS.
Coupling Time 2 hours1 - 4 hoursExtended coupling times may be necessary to ensure complete reaction.
Double Coupling RecommendedN/APerforming the coupling step twice can significantly improve the yield for difficult couplings.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid

This protocol outlines the manual synthesis of a model tripeptide (e.g., Ac-Ala-Phg(2-OMe)-Gly-NH2) on Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g substitution)

  • Fmoc-Gly-OH

  • Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid (Fmoc-DL-Phg(2-OMe)-OH)

  • Fmoc-Ala-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638), 20% (v/v) in DMF

  • O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HCTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetic anhydride

  • Methanol (MeOH)

  • Diethyl ether, cold

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

Procedure:

  • Resin Swelling and Preparation:

    • Place 200 mg of Rink Amide resin in a reaction vessel.

    • Swell the resin in DMF for 30 minutes, then drain.

  • First Amino Acid Coupling (Fmoc-Gly-OH):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (3x).

    • Coupling:

      • In a separate vial, dissolve Fmoc-Gly-OH (3 eq), HCTU (2.9 eq), and DIPEA (6 eq) in DMF.

      • Add the activated amino acid solution to the resin.

      • Agitate for 1 hour at room temperature.

      • Wash with DMF (5x) and DCM (3x).

  • Second Amino Acid Coupling (Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid):

    • Fmoc Deprotection: Repeat step 2a.

    • Coupling (Double Coupling Recommended):

      • In a separate vial, dissolve Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid (3 eq), HCTU (2.9 eq), and DIPEA (6 eq) in DMF.

      • Add the activated amino acid solution to the resin.

      • Agitate for 2 hours at room temperature.

      • Drain and wash with DMF (3x).

      • Repeat the coupling step with a fresh solution of activated amino acid for another 2 hours.

      • Wash with DMF (5x) and DCM (3x).

      • Perform a Kaiser test to confirm the completion of the coupling.

  • Third Amino Acid Coupling (Fmoc-Ala-OH):

    • Fmoc Deprotection: Repeat step 2a.

    • Coupling: Perform coupling as in step 2b using Fmoc-Ala-OH.

  • N-terminal Acetylation:

    • Fmoc Deprotection: Repeat step 2a.

    • Treat the resin with a solution of acetic anhydride/DIPEA/DMF (1:1:8) for 30 minutes.

    • Wash with DMF (5x) and DCM (3x).

  • Cleavage and Deprotection:

    • Wash the resin with DCM (3x) and MeOH (3x) and dry under vacuum.

    • Add the cleavage cocktail to the resin (10 mL/g of resin).

    • Agitate for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional TFA (2x).

  • Peptide Precipitation and Purification:

    • Concentrate the combined filtrate under a stream of nitrogen.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether.

    • Wash the peptide pellet with cold ether (2x).

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase HPLC.

    • Characterize the purified peptide by mass spectrometry and NMR.

Visualizations

Experimental Workflow for Peptidomimetic Synthesis

G Workflow for SPPS of a Peptidomimetic cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Finalization Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Repeat for each amino acid Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) Wash1->Coupling Repeat for each amino acid Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat for each amino acid Wash2->Fmoc_Deprotection Repeat for each amino acid Acetylation N-terminal Acetylation Wash2->Acetylation Cleavage Cleavage from Resin (TFA Cocktail) Acetylation->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Characterization (MS, NMR) Purification->Characterization

Caption: Flowchart of the SPPS workflow for peptidomimetic synthesis.

Logical Relationship of Synthesis Components

G Components of a Coupling Reaction Resin Resin-Bound Peptide (Free N-terminus) Product Extended Peptide Chain AminoAcid Fmoc-Phg(2-OMe)-OH AminoAcid->Resin couples to CouplingReagent HCTU CouplingReagent->AminoAcid activates Base DIPEA Base->AminoAcid neutralizes Solvent DMF

Caption: Key components and their roles in the coupling reaction.

Conclusion

The incorporation of this compound into peptide sequences offers a valuable tool for designing novel peptidomimetics with potentially enhanced therapeutic profiles. While its steric bulk necessitates optimized coupling conditions, the use of potent activating reagents and potentially extended reaction times can lead to successful synthesis. The protocols and guidelines presented here provide a solid foundation for researchers to explore the utility of this unique non-natural amino acid in their drug discovery and development efforts. Careful monitoring of coupling efficiency and thorough characterization of the final product are essential for successful outcomes.

References

Application of 2-amino-2-(2-methoxyphenyl)acetic acid in asymmetric catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral α-amino acids and their derivatives are privileged building blocks in the field of asymmetric catalysis. Their inherent chirality, ready availability, and the presence of versatile functional groups (amine and carboxylic acid) make them ideal starting materials for the synthesis of a wide array of chiral ligands and organocatalysts. These catalysts are instrumental in the stereoselective synthesis of complex molecules, a critical aspect of modern drug discovery and development. This document focuses on the application of 2-amino-2-(aryl)acetic acids, exemplified by derivatives of phenylglycine, in asymmetric catalysis, providing detailed protocols and performance data. While the direct catalytic applications of 2-amino-2-(2-methoxyphenyl)acetic acid are not extensively documented in peer-reviewed literature, the principles and methodologies described herein using closely related analogues are broadly applicable.

A primary application of these amino acids is their conversion into chiral ligands for metal-catalyzed reactions. One of the most successful classes of such ligands are phosphine-oxazolines (PHOX ligands). The amino acid is first reduced to the corresponding amino alcohol, which is then used to construct the chiral oxazoline (B21484) ring. The aryl group from the amino acid provides a key steric influence that dictates the stereochemical outcome of the catalyzed reaction.

Core Application: Asymmetric Heck Reaction Catalyzed by a Palladium-PHOX Complex

A prominent application of ligands derived from aryl-glycinols is in the palladium-catalyzed asymmetric Heck reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of chiral quaternary centers.

Reaction Principle

The enantioselective intramolecular Heck reaction of an achiral triflate precursor can be used to synthesize cyclic compounds containing a chiral quaternary stereocenter with high enantioselectivity. The catalyst system typically consists of a palladium precursor and a chiral PHOX ligand derived from an amino acid like (S)-phenylglycine. The chiral ligand coordinates to the palladium center, creating a chiral environment that directs the stereochemical course of the reaction, leading to the preferential formation of one enantiomer of the product.

Data Presentation

The following table summarizes the performance of a palladium catalyst complexed with a PHOX ligand derived from (S)-phenylglycinol in the asymmetric intramolecular Heck reaction of various substrates.

EntrySubstrate (R Group)Yield (%)Enantiomeric Excess (ee, %)
1H8598
24-MeO8297
34-F8898
44-Cl8699
53-MeO8096
62-Me7595

Data is representative of typical results found in the literature for this type of reaction and may not correspond to a single specific publication.

Experimental Protocols

Protocol 1: Synthesis of the Chiral Ligand ((S)-4-tert-butyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole)

This protocol describes a general procedure for the synthesis of a PHOX-type ligand starting from a chiral amino alcohol, which can be obtained by the reduction of the corresponding amino acid.

Materials:

  • (S)-2-Amino-2-phenylethanol

  • 2-(Diphenylphosphino)benzoic acid

  • Thionyl chloride (SOCl₂)

  • Triethylamine (B128534) (NEt₃)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Toluene

Procedure:

  • Acid Chloride Formation: To a solution of 2-(diphenylphosphino)benzoic acid (1.0 eq) in anhydrous toluene, add thionyl chloride (1.5 eq) dropwise at 0 °C. Heat the mixture to reflux for 2 hours. After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Formation: Dissolve (S)-2-amino-2-phenylethanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. To this solution, add a solution of the crude acid chloride from the previous step in anhydrous DCM dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cyclization: To the reaction mixture from the previous step, add thionyl chloride (1.5 eq) dropwise at 0 °C. Stir the mixture at room temperature for 4 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired PHOX ligand.

Protocol 2: Asymmetric Intramolecular Heck Reaction

Materials:

  • Substrate (e.g., alkenyl triflate)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • PHOX ligand (from Protocol 1)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve Pd(OAc)₂ (2 mol%) and the PHOX ligand (4 mol%) in anhydrous DMF. Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: To the catalyst solution, add the substrate (1.0 eq) and DIPEA (2.0 eq).

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir for 24-48 hours, monitoring the progress by TLC or GC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and dilute with diethyl ether. Wash the organic solution with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched product.

  • Enantiomeric Excess Determination: The enantiomeric excess of the product can be determined by chiral HPLC analysis.

Mandatory Visualization

Logical Workflow for Ligand Synthesis and Catalytic Application

The following diagram illustrates the overall workflow from the starting amino acid to the final application in an asymmetric Heck reaction.

workflow cluster_start Starting Material cluster_synthesis Ligand Synthesis cluster_catalysis Asymmetric Catalysis start 2-Amino-2-(aryl)acetic Acid reduction Reduction start->reduction e.g., LiAlH₄ coupling Coupling with Phosphinobenzoic Acid reduction->coupling Intermediate: Chiral Amino Alcohol cyclization Cyclization coupling->cyclization catalyst_formation Pd-PHOX Catalyst Formation cyclization->catalyst_formation Final Ligand: PHOX heck_reaction Asymmetric Heck Reaction catalyst_formation->heck_reaction Active Catalyst product Enantioenriched Product heck_reaction->product

Caption: Workflow from amino acid to asymmetric catalysis.

Catalytic Cycle of the Asymmetric Heck Reaction

This diagram outlines the proposed catalytic cycle for the palladium-PHOX catalyzed asymmetric Heck reaction.

catalytic_cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R-Pd(II)-X-L oxidative_addition->pd_complex1 migratory_insertion Migratory Insertion pd_complex1->migratory_insertion pd_complex2 Cyclized-Pd(II)-H-L* migratory_insertion->pd_complex2 beta_hydride β-Hydride Elimination pd_complex2->beta_hydride product_release Product Release beta_hydride->product_release reductive_elimination Reductive Elimination beta_hydride->reductive_elimination product Enantioenriched Product product_release->product reductive_elimination->pd0 base_h Base-H⁺X⁻ reductive_elimination->base_h substrate Substrate (R-X) substrate->oxidative_addition base Base base->reductive_elimination

Caption: Proposed catalytic cycle for the asymmetric Heck reaction.

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Amino-2-(2-methoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of a heterocyclic compound, specifically a morpholine-2,5-dione (B184730) derivative, using 2-amino-2-(2-methoxyphenyl)acetic acid as the starting material. The synthesis involves a two-step process: N-chloroacetylation of the amino acid followed by an intramolecular cyclization. These protocols are designed to be a practical guide for researchers in organic synthesis and medicinal chemistry. All quantitative data is summarized in tables for clarity, and key experimental workflows are visualized using diagrams.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, six-membered heterocyclic rings such as morpholines and piperazines are of significant interest due to their presence in numerous approved drugs and their favorable physicochemical properties. The synthesis of substituted morpholine-2,5-diones and piperazine-2,5-diones from readily available α-amino acids is a versatile strategy for generating novel scaffolds for drug discovery. These cyclic dipeptides and their analogs have been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[1][2]

This application note details a synthetic route to 3-(2-methoxyphenyl)morpholine-2,5-dione, a novel heterocyclic compound, starting from this compound. The described methodology involves an initial N-acylation step to introduce a chloroacetyl group, followed by a base-mediated intramolecular cyclization to form the target morpholine-2,5-dione ring system.

Experimental Protocols

Synthesis of N-Chloroacetyl-2-amino-2-(2-methoxyphenyl)acetic Acid (1)

This protocol describes the N-chloroacetylation of this compound. The reaction is performed under aqueous basic conditions.

Materials:

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.5 equivalents) at 0 °C (ice bath).

  • To this solution, add chloroacetyl chloride (1.1 equivalents) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 2 with 2M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain pure N-chloroacetyl-2-amino-2-(2-methoxyphenyl)acetic acid (1).

Synthesis of 3-(2-Methoxyphenyl)morpholine-2,5-dione (2)

This protocol details the intramolecular cyclization of N-chloroacetyl-2-amino-2-(2-methoxyphenyl)acetic acid to form the corresponding morpholine-2,5-dione.

Materials:

  • N-Chloroacetyl-2-amino-2-(2-methoxyphenyl)acetic acid (1)

  • Sodium bicarbonate (NaHCO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a 500 mL round-bottom flask, dissolve N-chloroacetyl-2-amino-2-(2-methoxyphenyl)acetic acid (1) (1 equivalent) in DMF.

  • Add sodium bicarbonate (3 equivalents) to the solution.

  • Heat the reaction mixture to 60 °C and stir vigorously for 24 hours.[3]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Remove the DMF under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (3 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane gradient) to afford 3-(2-methoxyphenyl)morpholine-2,5-dione (2).

Data Presentation

The following tables summarize the quantitative data for the synthesis of 3-(2-methoxyphenyl)morpholine-2,5-dione. The yields are representative of similar reactions reported in the literature for other amino acid substrates.[3]

Table 1: Synthesis of N-Chloroacetyl-2-amino-2-(2-methoxyphenyl)acetic Acid (1)

Starting MaterialReagentsSolventReaction TimeTemperatureYield (%)
This compoundChloroacetyl chloride, NaOHWater4.5 h0 °C to RT~68%

Table 2: Synthesis of 3-(2-Methoxyphenyl)morpholine-2,5-dione (2)

Starting MaterialReagentsSolventReaction TimeTemperatureYield (%)
N-Chloroacetyl-2-amino-2-(2-methoxyphenyl)acetic acid (1)NaHCO₃DMF24 h60 °C~55%

Visualizations

Experimental Workflow

experimental_workflow start This compound step1 N-Chloroacetylation (Chloroacetyl chloride, NaOH, H₂O) start->step1 intermediate N-Chloroacetyl-2-amino-2-(2-methoxyphenyl)acetic Acid step1->intermediate step2 Intramolecular Cyclization (NaHCO₃, DMF) intermediate->step2 product 3-(2-Methoxyphenyl)morpholine-2,5-dione step2->product

Caption: Synthetic workflow for 3-(2-methoxyphenyl)morpholine-2,5-dione.

Potential Signaling Pathway Involvement

Morpholine-containing compounds have been reported to interact with various biological targets, including enzymes and receptors.[4] One potential area of application is in the modulation of inflammatory pathways. The diagram below illustrates a simplified representation of the NF-κB signaling pathway, a key regulator of inflammation, which can be a target for novel therapeutic agents.

signaling_pathway stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Cell Surface Receptor stimulus->receptor iKK IKK Complex receptor->iKK activates ikB IκBα iKK->ikB phosphorylates nf_kb NF-κB (p50/p65) ikB->nf_kb releases nucleus Nucleus nf_kb->nucleus translocates to transcription Gene Transcription (Pro-inflammatory cytokines) nf_kb->transcription activates morpholine (B109124) Morpholine-2,5-dione Derivative (Potential Inhibitor) morpholine->iKK inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols: 2-Amino-2-(2-methoxyphenyl)acetic Acid as a Precursor for Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-amino-2-(2-methoxyphenyl)acetic acid as a versatile precursor in the synthesis of advanced pharmaceutical ingredients. The focus of these notes is on its incorporation into Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed for targeted protein degradation.

Introduction to this compound in Drug Discovery

This compound is a non-proteinogenic amino acid derivative of glycine. Its unique structure, featuring a methoxy-substituted phenyl ring, imparts specific steric and electronic properties that are advantageous in the design of complex bioactive molecules. In recent years, this compound has gained significant attention as a valuable building block, particularly as a component of the linker in PROTACs. The methoxyphenyl group can influence the physicochemical properties of the resulting molecule, such as solubility, cell permeability, and metabolic stability, while the amino acid backbone provides a convenient scaffold for chemical modifications and peptide-like linkages.

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system. They consist of three key components: a "warhead" that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, and the incorporation of moieties like this compound allows for precise control over the linker's length, rigidity, and vectoral properties, which are crucial for the formation of a productive ternary complex between the target protein and the E3 ligase.

Application in the Synthesis of PROTACs

The primary application of this compound in modern pharmaceutical development is in the construction of the linker for PROTACs. The rationale for its use is multifaceted:

  • Modulation of Physicochemical Properties: The methoxy (B1213986) group can enhance solubility and influence the conformation of the linker, which can be critical for cell permeability and oral bioavailability.

  • Introduction of a Chiral Center: As a chiral molecule, it can be used to introduce stereospecificity into the linker, which may affect the binding affinity and selectivity of the PROTAC.

  • Versatile Chemical Handle: The amino and carboxylic acid groups provide orthogonal handles for facile conjugation to the warhead and the E3 ligase ligand through standard peptide coupling reactions.

  • Conformational Constraint: The phenyl ring introduces a degree of rigidity to the linker, which can help to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation.

The following sections provide a representative protocol for the synthesis of a hypothetical PROTAC, designated as PROTAC-X , which targets a kinase of interest and utilizes this compound in its linker.

Data Presentation: Synthesis of PROTAC-X

The synthesis of PROTAC-X is a multi-step process involving the sequential coupling of the linker components. The following tables summarize the key quantitative data for each step.

Table 1: Summary of Reaction Steps and Yields for the Synthesis of PROTAC-X

StepReactionStarting MaterialsKey ReagentsProductAverage Yield (%)
1Amide CouplingThis compound, Boc-protected amino-PEG linkerHATU, DIPEABoc-Linker-Amino Acid85-95
2Boc DeprotectionBoc-Linker-Amino AcidTrifluoroacetic Acid (TFA)Linker-Amino Acid>95 (crude)
3Amide CouplingLinker-Amino Acid, Kinase Inhibitor (Warhead) with a carboxylic acid handleHATU, DIPEAWarhead-Linker-Amino Acid70-85
4Amide CouplingWarhead-Linker-Amino Acid, Pomalidomide (B1683931) derivative (E3 Ligase Ligand)EDC, HOBtPROTAC-X 60-75

Table 2: Analytical Data for PROTAC-X

AnalysisExpected Result
LC-MS
Purity (at 254 nm)>98%
Expected Mass [M+H]⁺Calculated for C₅₀H₅₅N₈O₉ (example)
¹H NMR (400 MHz, DMSO-d₆)
Chemical Shifts (ppm)Characteristic peaks for the aromatic protons of the methoxyphenyl group, the kinase inhibitor, and pomalidomide. Specific shifts for the linker protons.
¹³C NMR (100 MHz, DMSO-d₆)
Chemical Shifts (ppm)Corresponding carbon signals for all components of the PROTAC molecule.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the hypothetical PROTAC-X .

Protocol 1: Synthesis of Boc-Linker-Amino Acid

  • To a solution of this compound (1.0 eq) in dry N,N-dimethylformamide (DMF, 0.1 M), add a Boc-protected amino-polyethylene glycol (PEG) linker with a terminal carboxylic acid (1.0 eq).

  • Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired Boc-Linker-Amino Acid.

Protocol 2: Boc Deprotection

  • Dissolve the Boc-Linker-Amino Acid (1.0 eq) in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA) (0.1 M).

  • Stir the solution at room temperature for 1 hour.

  • Remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA.

  • The resulting crude Linker-Amino Acid trifluoroacetate (B77799) salt is used in the next step without further purification.

Protocol 3: Synthesis of Warhead-Linker-Amino Acid

  • Dissolve the crude Linker-Amino Acid from the previous step (1.0 eq) and a kinase inhibitor bearing a carboxylic acid functional group (the "warhead") (1.0 eq) in dry DMF (0.1 M).

  • Add HATU (1.2 eq) and DIPEA (4.0 eq, to neutralize the TFA salt and for the coupling reaction) to the solution.

  • Stir the reaction at room temperature for 6 hours.

  • Monitor the reaction by LC-MS.

  • Work-up the reaction as described in Protocol 1.

  • Purify the crude product by flash column chromatography to yield the Warhead-Linker-Amino Acid.

Protocol 4: Synthesis of PROTAC-X

  • To a solution of the Warhead-Linker-Amino Acid (1.0 eq) in dry DMF (0.1 M), add a pomalidomide derivative with a free amine (the E3 ligase ligand) (1.1 eq).

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) and Hydroxybenzotriazole (HOBt) (1.5 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product, PROTAC-X , by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Mandatory Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC Molecule POI->PROTAC Binds POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex PROTAC->POI_PROTAC_E3 E3 E3 Ubiquitin Ligase E3->PROTAC Ub Ubiquitin Ub->POI_PROTAC_E3 Proteasome Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Releases POI_Ub Poly-ubiquitinated Target Protein POI_PROTAC_E3->POI_Ub Ubiquitination POI_Ub->Proteasome Recognition & Degradation

Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis of PROTAC-X cluster_qc Quality Control start Starting Materials: - this compound - Boc-amino-PEG-COOH - Warhead-COOH - Pomalidomide-NH2 step1 Step 1: Amide Coupling (Amino Acid + Linker) start->step1 step2 Step 2: Boc Deprotection step1->step2 step3 Step 3: Amide Coupling (Linker-AA + Warhead) step2->step3 step4 Step 4: Amide Coupling (Final Assembly) step3->step4 purification Purification (Prep-HPLC) step4->purification final_product PROTAC-X purification->final_product lcms LC-MS Analysis final_product->lcms nmr NMR Spectroscopy final_product->nmr

Caption: Experimental workflow for the synthesis of a hypothetical PROTAC-X.

PROTAC_Components PROTAC PROTAC Molecule Warhead Warhead Ligand (Binds to Target Protein) PROTAC->Warhead Comprises Linker Linker (e.g., containing 2-amino-2- (2-methoxyphenyl)acetic acid) PROTAC->Linker Comprises E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) PROTAC->E3_Ligand Comprises

Caption: Logical relationship of the core components of a PROTAC molecule.

Application Notes and Protocols for Conformational Analysis of Peptides Containing 2-Amino-2-(2-methoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptides is a powerful strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and constrain conformational flexibility. 2-amino-2-(2-methoxyphenyl)acetic acid, an α,α-disubstituted amino acid, is of particular interest due to the steric bulk and electronic properties of the 2-methoxyphenyl group. This modification is expected to impose significant conformational constraints on the peptide backbone, potentially inducing stable secondary structures such as β-turns or helical motifs. Understanding these conformational preferences is crucial for the rational design of peptidomimetics with desired pharmacological properties.

These application notes provide a comprehensive overview of the experimental and computational protocols for the conformational analysis of peptides incorporating this compound. While specific experimental data for this particular amino acid in peptides is not extensively available in the public domain, the methodologies outlined herein are standard and robust approaches in the field of peptide structural biology. The provided data tables are illustrative, based on known conformational effects of similar α,α-disubstituted and aromatic amino acids.

Predicted Conformational Effects of this compound

The substitution at the α-carbon atom restricts the rotation around the N-Cα (φ) and Cα-C (ψ) bonds, significantly reducing the accessible conformational space.[1][2][3][4] The bulky 2-methoxyphenyl group is expected to favor specific dihedral angles to minimize steric hindrance, likely promoting the formation of well-defined secondary structures. The aromatic ring may also engage in π-π stacking or cation-π interactions with other residues, further stabilizing the peptide's conformation.

Experimental and Computational Workflow

The conformational analysis of a peptide containing this compound typically follows an integrated approach, combining synthesis, spectroscopic analysis, and computational modeling.

Experimental Workflow A Peptide Synthesis B Purification & Characterization A->B Crude Peptide C Circular Dichroism (CD) Spectroscopy B->C Purified Peptide D NMR Spectroscopy B->D Purified Peptide E Computational Modeling C->E Secondary Structure Estimation F Structure Elucidation & Conformational Ensemble C->F D->E Distance & Dihedral Restraints D->F E->F Calculated Structures

Caption: Integrated workflow for conformational analysis.

Protocols

Peptide Synthesis

Peptides incorporating this compound can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc chemistry.[5][6][7][8]

Protocol for Solid-Phase Peptide Synthesis (Fmoc Strategy):

  • Resin Preparation: Swell a suitable solid support (e.g., Rink amide resin for C-terminal amides) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the resin's free amine.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc group.

  • Amino Acid Coupling:

    • Activate the carboxyl group of the Fmoc-protected this compound (or other amino acids in the sequence) using a coupling reagent (e.g., HATU, HBTU) in the presence of a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed. Due to the steric hindrance of the α,α-disubstituted amino acid, a double coupling or extended coupling times may be necessary.[5]

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for determining the secondary structure of peptides in solution.[9][10][11][12][13][14][15][16][17]

Protocol for CD Spectroscopy:

  • Sample Preparation:

    • Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.[10][16]

    • Determine the precise peptide concentration, as this is critical for calculating molar ellipticity.[14] A typical concentration range is 0.1-0.2 mg/mL.

  • Instrument Setup:

    • Purge the CD spectropolarimeter with nitrogen gas.

    • Calibrate the instrument using a standard like camphor-10-sulfonic acid.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer in a quartz cuvette (typically 0.1 cm pathlength).

    • Record the CD spectrum of the peptide sample under the same conditions.

    • Typical parameters for secondary structure analysis are a wavelength range of 190-260 nm, a data pitch of 1 nm, a scanning speed of 50 nm/min, and an accumulation of 3-5 scans to improve the signal-to-noise ratio.[14]

  • Data Processing:

    • Subtract the buffer baseline from the peptide spectrum.

    • Convert the raw data (in millidegrees) to mean residue molar ellipticity ([θ]) using the following equation: [θ] = (mdeg * MRW) / (10 * l * c) where:

      • mdeg is the observed ellipticity in millidegrees

      • MRW is the mean residue weight (molecular weight of the peptide / number of amino acids)

      • l is the pathlength of the cuvette in cm

      • c is the peptide concentration in g/mL

Data Presentation: Illustrative CD Spectral Data for Different Secondary Structures

Secondary StructureWavelength of Positive Maximum (nm)Wavelength of Negative Maximum/Minima (nm)Typical Mean Residue Molar Ellipticity ([θ]) (deg cm²/dmol)
α-Helix ~192~208 and ~222 (two minima)-30,000 to -40,000 at 222 nm
β-Sheet ~195~218-15,000 to -25,000 at 218 nm
β-Turn Varies depending on turn typeVaries; often weak signalsVaries
Random Coil ~212~198-15,000 to -25,000 at 198 nm

Note: These are typical values and can be influenced by the specific peptide sequence and solvent conditions.[10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides at the atomic level.[18][19][20][21][22][23]

Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., H₂O/D₂O 9:1, or a buffer prepared in D₂O) to a concentration of approximately 1-5 mM.

  • Data Acquisition: Acquire a series of 1D and 2D NMR experiments, including:

    • 1D ¹H: To get an overview of the proton signals.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

    • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Useful for distinguishing between NOE and chemical exchange cross-peaks, especially for medium-sized molecules.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling is employed, to resolve overlapping proton signals.

  • Data Processing and Analysis:

    • Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the proton and carbon resonances to specific atoms in the peptide sequence.

    • Integrate the cross-peaks in the NOESY/ROESY spectra to obtain distance restraints.

    • Measure the coupling constants (e.g., ³J(HN,Hα)) from high-resolution 1D or 2D spectra to obtain dihedral angle restraints (φ).

Data Presentation: Illustrative NMR Parameters

Table 1: Typical ¹H Chemical Shifts for Aromatic Amino Acids

Amino AcidProtonTypical Chemical Shift (ppm) in Random Coil
Phenylalanine4.66
3.03, 3.22
Aromatic7.2-7.4
Tyrosine4.60
2.94, 3.13
Aromatic6.8-7.2
Tryptophan4.70
3.23, 3.37
Aromatic7.1-7.8
This compound (Predicted) ~4.5-5.0 (downfield due to steric hindrance)
Aromatic ~6.8-7.5
OCH₃ ~3.8-4.0

Note: Chemical shifts are highly sensitive to the local environment and secondary structure.[19][24]

Table 2: Relationship between ³J(HN,Hα) Coupling Constant and φ Dihedral Angle

Secondary StructureTypical ³J(HN,Hα) (Hz)Corresponding φ Angle Range
α-Helix < 5-50° to -70°
β-Sheet > 8-120° to -160°
Turn/Random Coil 5 - 8Varies
Computational Modeling

Computational modeling is used to generate a three-dimensional model of the peptide that is consistent with the experimental data.[25][26][27][28][29]

Computational Modeling Workflow A NMR-derived Restraints (Distances, Dihedral Angles) B Molecular Dynamics (MD) Simulation or Distance Geometry (DG) A->B C Energy Minimization B->C D Ensemble of Structures C->D E Structure Validation D->E E->B Refinement F Final Conformational Model E->F

Caption: Workflow for computational structure calculation.

Protocol for Computational Modeling:

  • Parameterization of the Non-natural Amino Acid: Generate force field parameters for this compound if they are not already available in the chosen software package.

  • Structure Calculation: Use software such as CYANA, XPLOR-NIH, or CNS to generate an ensemble of peptide structures based on the experimental NMR restraints (NOE-derived distances and coupling constant-derived dihedral angles).

  • Refinement: Refine the calculated structures using molecular dynamics (MD) simulations in a simulated solvent environment (e.g., using GROMACS, AMBER, or CHARMM). This helps to explore the conformational space more thoroughly and to obtain a more realistic ensemble of structures.

  • Analysis: Analyze the resulting ensemble of structures to identify the predominant conformations, hydrogen bonding patterns, and the range of accessible φ and ψ angles for each residue.

Conclusion

The conformational analysis of peptides containing this compound requires a multi-pronged approach that integrates chemical synthesis, spectroscopy, and computational modeling. The protocols and illustrative data presented here provide a robust framework for researchers to investigate the structural impact of this and other non-natural amino acids. Elucidating the conformational preferences imparted by such modifications is a critical step in the development of novel peptide-based therapeutics with enhanced efficacy and stability.

References

Application Notes and Protocols for the In Vitro Biological Evaluation of 2-Amino-2-(2-methoxyphenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vitro biological evaluation of 2-amino-2-(2-methoxyphenyl)acetic acid derivatives. Due to the limited availability of specific data for this class of compounds, this document leverages data from structurally similar molecules to provide a comparative context for guiding new research. Detailed protocols for key assays are provided to ensure methodological consistency and reproducibility.

Introduction

This compound and its derivatives represent a class of non-proteinogenic amino acids with potential therapeutic applications. Their structural similarity to endogenous amino acids suggests possible interactions with various biological targets, including enzymes and receptors. This document outlines protocols for assessing their potential anticancer, antimicrobial, and enzyme-inhibitory activities.

Data Presentation: Comparative Analysis of Structurally Related Compounds

The following tables summarize the in vitro biological activities of compounds structurally related to this compound derivatives. This data can serve as a benchmark for evaluating novel synthesized compounds.

Table 1: In Vitro Anticancer Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [1][2][3]

Compound IDSubstitution on N-phenyl ringCell LineIC50 (µM)
2a2-nitroPC3 (Prostate Carcinoma)>100
2b3-nitroPC3 (Prostate Carcinoma)52
2c4-nitroPC3 (Prostate Carcinoma)80
2c4-nitroMCF-7 (Breast Carcinoma)100
2d2-methoxyPC3 (Prostate Carcinoma)>100
2e3-methoxyPC3 (Prostate Carcinoma)>100
2f4-methoxyPC3 (Prostate Carcinoma)>100
Imatinib (Ref)-PC3 (Prostate Carcinoma)40
Imatinib (Ref)-MCF-7 (Breast Carcinoma)98

Table 2: In Vitro Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives [4][5]

Compound IDBacterial/Fungal StrainMIC (µg/mL)
9bStaphylococcus aureus31.2
9cStaphylococcus aureus31.2
10cStaphylococcus aureus31.2
12fStaphylococcus aureus31.2
9aStaphylococcus aureus62.5
7bStaphylococcus aureus250
7a,cStaphylococcus aureus500
9a-cMycobacterium luteum62.5
10bMycobacterium luteum62.5
12fMycobacterium luteum62.5
13Mycobacterium luteum15.6
10cMycobacterium luteum31.2
12gMycobacterium luteum31.2

Table 3: In Vitro Enzyme Inhibitory Activity of Amino Acid Derivatives against Digestive Enzymes [6]

Compound IDEnzymeInhibition MechanismIC50 (µM)
PPC80Pancreatic LipaseCompetitive475.30
PPC82Pancreatic LipaseMixed167.00
PPC84Pancreatic LipaseMixed1023.00
PPC80Pancreatic α-AmylaseCompetitive162.00
PPC82Pancreatic α-AmylaseMixed519.00
PPC84Pancreatic α-AmylaseMixed325.00
PPC89Pancreatic α-AmylaseMixed289.00
PPC101Pancreatic α-AmylaseCompetitive315.00
PPC84α-GlucosidaseCompetitive353.00
PPC89α-GlucosidaseCompetitive215.00
PPC101α-GlucosidaseCompetitive51.00

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form formazan (B1609692), a purple crystalline product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., MCF-7, PC3, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compounds in DMSO.

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

    • Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol determines the lowest concentration of a this compound derivative that inhibits the visible growth of a microorganism.

Principle: The broth microdilution method is used to determine the MIC. Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test microorganism is added. The MIC is the lowest concentration of the compound that prevents visible growth after incubation.

Materials:

  • This compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 0.5 McFarland turbidity standard

  • Sterile saline

  • 96-well plates

  • Microplate reader (optional)

Procedure:

  • Inoculum Preparation:

    • From a fresh culture, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add 100 µL of MHB to wells 2 through 12.

    • Add 200 µL of the stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Interpretation:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound in which no visible growth is observed.

Visualization of Workflows and Pathways

Experimental Workflows

The following diagrams illustrate the general workflows for the in vitro assays described above.

cytotoxicity_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding compound_prep Compound Preparation treatment Compound Treatment compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition treatment->mtt_addition dissolution Formazan Dissolution mtt_addition->dissolution absorbance Absorbance Reading dissolution->absorbance calculation IC50 Calculation absorbance->calculation

Cytotoxicity Assay Workflow

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis inoculum_prep Inoculum Preparation inoculation Plate Inoculation inoculum_prep->inoculation compound_dilution Compound Dilution compound_dilution->inoculation incubation Incubation inoculation->incubation visual_inspection Visual Inspection incubation->visual_inspection mic_determination MIC Determination visual_inspection->mic_determination

MIC Assay Workflow
Potential Signaling Pathway

Amino acid derivatives can influence various cellular signaling pathways. In the context of cancer, the mTOR (mammalian target of rapamycin) pathway is a crucial regulator of cell growth, proliferation, and survival, and its activity is modulated by amino acid availability. Investigating the effect of this compound derivatives on this pathway could provide insights into their mechanism of action.

mTOR_pathway cluster_inputs Upstream Signals cluster_core mTORC1 Complex cluster_outputs Downstream Effects growth_factors Growth Factors mTORC1 mTORC1 growth_factors->mTORC1 amino_acids Amino Acids amino_acids->mTORC1 energy_status Energy Status (ATP) energy_status->mTORC1 inhibits protein_synthesis Protein Synthesis mTORC1->protein_synthesis promotes lipid_synthesis Lipid Synthesis mTORC1->lipid_synthesis promotes autophagy Autophagy Inhibition mTORC1->autophagy inhibits

Simplified mTOR Signaling Pathway

Disclaimer: The quantitative data presented in this document is for structurally related compounds and not for derivatives of this compound. These values should be used for comparative purposes only. The signaling pathway diagram is a generalized representation and may not reflect the specific mechanism of action of the compounds of interest. Further experimental validation is required to determine the precise biological activities and mechanisms of this compound derivatives.

References

Troubleshooting & Optimization

Overcoming challenges in the enantioselective synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantioselective synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important chiral building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the enantioselective synthesis of this compound?

A1: The main strategies for the enantioselective synthesis of this compound and related arylglycines include:

  • Asymmetric Strecker Synthesis: This is a three-component reaction involving an aldehyde (2-methoxybenzaldehyde), a cyanide source (like sodium cyanide), and a chiral amine auxiliary. The resulting α-aminonitrile is then hydrolyzed to the desired α-amino acid.[1][2][3][4][5][6][7][8]

  • Chiral Phase-Transfer Catalysis (PTC): This method involves the alkylation of a glycine (B1666218) imine Schiff base using a chiral phase-transfer catalyst, often derived from Cinchona alkaloids.[9][10][11][12][13]

  • Enzymatic Resolution: This technique separates enantiomers from a racemic mixture of this compound or its derivatives using stereoselective enzymes like lipases or nitrilases.[14][15][16][17][18][19]

  • Chiral Resolution by Crystallization: This involves the separation of enantiomers by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. Preferential crystallization, where one enantiomer crystallizes from a supersaturated racemic solution, is also a viable method.[20][21][22][23][]

Q2: How can I determine the enantiomeric excess (ee) of my synthesized this compound?

A2: The most common and reliable method for determining the enantiomeric excess of chiral amino acids is through chiral High-Performance Liquid Chromatography (HPLC) . This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Comparison with a racemic standard is necessary for peak assignment. Other methods include derivatization with a chiral agent followed by analysis using standard HPLC or Nuclear Magnetic Resonance (NMR) spectroscopy.

Q3: What are some common chiral auxiliaries and catalysts used for the synthesis of arylglycines?

A3: For the asymmetric Strecker synthesis, chiral amines like (S)-1-(4-methoxyphenyl)ethylamine are commonly used as chiral auxiliaries.[1][2] In chiral phase-transfer catalysis, quaternary ammonium (B1175870) salts derived from Cinchona alkaloids, such as quinine (B1679958) and cinchonidine, are frequently employed.[9][11][13]

Troubleshooting Guide

Low Enantioselectivity

Q: My asymmetric synthesis is resulting in a low enantiomeric excess (ee). What are the potential causes and how can I improve it?

A: Low enantioselectivity can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Catalyst/Auxiliary Purity and Loading:

    • Is your chiral catalyst or auxiliary enantiomerically pure? Impurities in the chiral source will directly impact the ee of the product. Verify the purity of your catalyst or auxiliary.

    • Is the catalyst loading optimal? Both too low and too high catalyst loading can negatively affect enantioselectivity. Perform a screen of catalyst loading to find the optimal concentration.

  • Reaction Temperature:

    • Are you running the reaction at the optimal temperature? Many asymmetric reactions are highly temperature-dependent. Lowering the reaction temperature often increases enantioselectivity, although it may slow down the reaction rate. Consider performing the reaction at a lower temperature (e.g., 0 °C or -20 °C).

  • Solvent Effects:

    • Have you considered the impact of the solvent? The polarity and nature of the solvent can significantly influence the transition state of the asymmetric induction step. Screen a variety of solvents with different polarities.

  • Substrate Quality:

    • Is your starting aldehyde (2-methoxybenzaldehyde) pure? Impurities in the starting material can interfere with the catalyst and lead to side reactions, reducing enantioselectivity. Ensure the aldehyde is freshly distilled or purified before use.

Low Yield

Q: I am experiencing low yields in my synthesis. What are the common reasons and solutions?

A: Low yields can be attributed to incomplete reactions, side reactions, or product loss during workup and purification.

  • Incomplete Reaction:

    • Have you monitored the reaction to completion? Use Thin Layer Chromatography (TLC) or HPLC to monitor the consumption of the starting material. If the reaction is stalling, consider increasing the reaction time or temperature (while being mindful of the impact on ee).

    • Is the catalyst being deactivated? The catalyst may be sensitive to air or moisture. Ensure you are using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) if required by the specific protocol.

  • Side Reactions:

    • Are there any observable side products? In Strecker synthesis, side reactions can occur.[14] Optimizing the reaction conditions, such as temperature and the rate of addition of reagents, can help minimize the formation of byproducts.

  • Product Loss During Workup and Purification:

    • Is your product water-soluble? Amino acids can have significant water solubility. During aqueous workup, ensure the pH is adjusted to the isoelectric point of the amino acid to minimize its solubility in the aqueous phase before extraction with an organic solvent.

    • Are you using the appropriate purification method? Purification by crystallization is often preferred for amino acids. Optimize the crystallization solvent and conditions to maximize recovery.

Purification Difficulties

Q: I am having trouble purifying the final product. What are some effective purification strategies?

A: Purifying amino acids can be challenging due to their zwitterionic nature.

  • Crystallization:

    • Have you tried crystallization? This is often the most effective method for purifying amino acids. Experiment with different solvent systems (e.g., water/ethanol, water/isopropanol) to find conditions that yield high-purity crystals. Seeding with a small amount of pure product can aid crystallization.[20][21][]

  • Ion-Exchange Chromatography:

    • For stubborn impurities, have you considered ion-exchange chromatography? This technique separates molecules based on their charge and is very effective for purifying amino acids.

Data Presentation

Table 1: Comparison of Enantioselective Methods for Arylglycine Synthesis

MethodChiral SourceTypical YieldTypical Enantiomeric Excess (ee)Key AdvantagesCommon Challenges
Asymmetric Strecker Synthesis Chiral Amine Auxiliary (e.g., (S)-1-(4-methoxyphenyl)ethylamine)Good to Excellent[1][2]High to Excellent (>95%)[1][2]Operationally simple, readily available starting materials.Use of toxic cyanide, potential for side reactions.[14]
Chiral Phase-Transfer Catalysis Cinchona Alkaloid-derived CatalystsHigh[9][11]Moderate to High (58-88%)[11]Low catalyst loading, mild reaction conditions.Catalyst synthesis can be complex, optimization of reaction conditions is critical.
Enzymatic Resolution Lipases, Nitrilases~50% (for kinetic resolution)Excellent (>99%)High enantioselectivity, mild and environmentally friendly conditions.Limited to 50% theoretical yield for kinetic resolution without a racemization step.
Chiral Resolution by Crystallization Chiral Resolving Agent (e.g., Tartaric Acid)VariableHigh to ExcellentScalable and cost-effective for industrial production.Finding a suitable resolving agent and crystallization conditions can be empirical and time-consuming.

Experimental Protocols

Protocol 1: Asymmetric Strecker Synthesis of (S)-2-Amino-2-(2-methoxyphenyl)acetic Acid (General Procedure)

This protocol is a generalized procedure based on similar syntheses of arylglycines.[1][2] Optimization for the specific substrate is recommended.

  • Imine Formation:

    • To a solution of 2-methoxybenzaldehyde (B41997) (1.0 eq) in methanol, add (S)-1-(4-methoxyphenyl)ethylamine (1.0 eq).

    • Stir the mixture at room temperature for 1-2 hours.

  • Cyanation:

    • Cool the reaction mixture to 0 °C.

    • In a separate flask, dissolve sodium cyanide (1.1 eq) in water.

    • Slowly add the aqueous sodium cyanide solution to the reaction mixture. Caution: Sodium cyanide is highly toxic. Handle with appropriate safety precautions.

    • Stir the reaction at 0 °C for 4-8 hours, monitoring by TLC. The product α-aminonitrile may precipitate from the solution.

  • Hydrolysis:

    • Isolate the crude α-aminonitrile by filtration.

    • Add the aminonitrile to a solution of 6 M hydrochloric acid.

    • Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC or HPLC).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Wash the aqueous solution with an organic solvent (e.g., dichloromethane) to remove the chiral auxiliary.

    • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically pH 5-6) using a base (e.g., ammonium hydroxide).

    • The product will precipitate out of the solution. Isolate the solid by filtration, wash with cold water, and dry under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).

Protocol 2: Chiral Phase-Transfer Catalyzed Alkylation of a Glycine Schiff Base (General Procedure)

This protocol is a general representation of the synthesis of α-amino acids via chiral phase-transfer catalysis.[9][11]

  • Preparation of the Glycine Schiff Base:

  • Asymmetric Alkylation:

    • Dissolve the glycine Schiff base (1.0 eq) and the chiral phase-transfer catalyst (e.g., a Cinchona alkaloid-derived quaternary ammonium salt, 1-10 mol%) in an organic solvent (e.g., toluene).

    • Add 2-methoxybenzyl bromide (1.1 eq) to the mixture.

    • Add an aqueous solution of a strong base (e.g., 50% NaOH or KOH).

    • Stir the biphasic mixture vigorously at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Hydrolysis and Workup:

    • Separate the organic layer and wash with water.

    • Hydrolyze the Schiff base and the ester group by treating the organic layer with aqueous acid (e.g., 1 M HCl) and heating.

    • Follow the workup and purification procedure outlined in Protocol 1 (Step 4).

Mandatory Visualizations

experimental_workflow_strecker cluster_imine Step 1: Imine Formation cluster_cyanation Step 2: Cyanation cluster_hydrolysis Step 3: Hydrolysis cluster_purification Step 4: Purification A 2-Methoxybenzaldehyde C Imine Intermediate A->C B (S)-1-(4-Methoxyphenyl)ethylamine B->C E α-Aminonitrile C->E D Sodium Cyanide D->E G Crude Amino Acid E->G F 6 M HCl F->G H Purified (S)-2-Amino-2- (2-methoxyphenyl)acetic acid G->H pH adjustment, crystallization

Caption: Asymmetric Strecker Synthesis Workflow.

troubleshooting_low_ee cluster_catalyst Catalyst/Auxiliary Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality start Low Enantiomeric Excess (ee) purity Check Purity of Chiral Source start->purity Possible Cause loading Optimize Catalyst Loading start->loading Possible Cause temp Lower Reaction Temperature start->temp Possible Cause solvent Screen Different Solvents start->solvent Possible Cause aldehyde Purify Starting Aldehyde start->aldehyde Possible Cause

Caption: Troubleshooting Low Enantioselectivity.

References

Minimizing side-product formation in the Strecker synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Strecker synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid. Our aim is to help you minimize side-product formation and optimize your reaction outcomes.

Troubleshooting Guides

This section addresses common issues encountered during the two main stages of the Strecker synthesis: the formation of the α-aminonitrile intermediate, 2-amino-2-(2-methoxyphenyl)acetonitrile, and its subsequent hydrolysis to the final α-amino acid product.

Issue 1: Low Yield of 2-Amino-2-(2-methoxyphenyl)acetonitrile and Formation of a Major Side-Product

Question: I am getting a low yield of the desired α-aminonitrile, and I observe a significant amount of a side-product. How can I improve the yield and minimize the formation of this impurity?

Answer:

A common side-product in the first stage of the Strecker synthesis is the corresponding α-hydroxynitrile (cyanohydrin), in this case, 2-hydroxy-2-(2-methoxyphenyl)acetonitrile. This occurs through the direct reaction of the starting aldehyde (2-methoxybenzaldehyde) with the cyanide source. The formation of the desired α-aminonitrile is in equilibrium with the starting materials and the cyanohydrin side-product. To favor the formation of the α-aminonitrile, it is crucial to optimize the reaction conditions, particularly the pH.

Key Recommendations:

  • pH Control: The formation of the imine intermediate, a precursor to the α-aminonitrile, is favored under mildly alkaline conditions. Studies on analogous aromatic aldehydes have shown that pH values between 9.5 and 10 promote the formation of the aminonitrile over the cyanohydrin.[1][2] At lower pH values, the equilibrium tends to shift towards the cyanohydrin.

  • Temperature: While higher temperatures can increase the rate of reaction, they may also promote side reactions. It is recommended to start the reaction at a controlled temperature, for instance, 0-10°C, and then allow it to proceed at room temperature.

  • Reagent Stoichiometry: An excess of the ammonia (B1221849) source (e.g., ammonium (B1175870) chloride) can help to push the equilibrium towards the formation of the imine and, consequently, the desired α-aminonitrile.

Data on pH Influence on Product Formation (for a related aromatic aldehyde):

pHRelative α-Aminonitrile Formation RateRelative α-Hydroxynitrile (Cyanohydrin) Concentration
8.5ModerateHigh
9.5HighModerate
10.5HighLow

This data is adapted from studies on benzaldehyde (B42025) and illustrates the general trend.[1][2]

Experimental Protocol to Minimize Cyanohydrin Formation:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and an addition funnel.

  • Reagents: To the flask, add 2-methoxybenzaldehyde (B41997) (1 equivalent) and a suitable solvent such as methanol.

  • Ammonia Source: Add an excess of ammonium chloride (e.g., 1.5-2 equivalents).

  • pH Adjustment: Adjust the pH of the mixture to 9.5-10 using a suitable base (e.g., aqueous ammonia).

  • Cyanide Addition: Dissolve sodium cyanide (1.1 equivalents) in water and add it dropwise to the reaction mixture at 0-10°C.

  • Reaction: Allow the reaction to stir at room temperature and monitor its progress by a suitable analytical technique (e.g., TLC or HPLC).

DOT Diagram: Competing Pathways in α-Aminonitrile Formation

G 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde Imine Intermediate Imine Intermediate 2-Methoxybenzaldehyde->Imine Intermediate + NH3 (pH 9.5-10) 2-Hydroxy-2-(2-methoxyphenyl)acetonitrile 2-Hydroxy-2-(2-methoxyphenyl)acetonitrile 2-Methoxybenzaldehyde->2-Hydroxy-2-(2-methoxyphenyl)acetonitrile + HCN (Favored at lower pH) 2-Amino-2-(2-methoxyphenyl)acetonitrile 2-Amino-2-(2-methoxyphenyl)acetonitrile Imine Intermediate->2-Amino-2-(2-methoxyphenyl)acetonitrile + HCN NH3 NH3 HCN HCN

Caption: Competing reaction pathways for 2-methoxybenzaldehyde in the Strecker synthesis.

Issue 2: Incomplete Hydrolysis of the α-Aminonitrile and Formation of Amide Side-Product

Question: During the hydrolysis of 2-amino-2-(2-methoxyphenyl)acetonitrile, I am isolating a significant amount of the corresponding amide, 2-amino-2-(2-methoxyphenyl)acetamide, and some unreacted starting material. How can I drive the reaction to completion to obtain the desired carboxylic acid?

Answer:

The hydrolysis of the nitrile to a carboxylic acid is a two-step process that proceeds through an amide intermediate. Incomplete hydrolysis is a common issue and can be addressed by modifying the reaction conditions to favor the complete conversion of both the nitrile and the intermediate amide.

Key Recommendations:

  • Choice of Hydrolysis Conditions: Both acidic and basic conditions can be employed for the hydrolysis. For many α-aminonitriles, strong acidic hydrolysis (e.g., using concentrated HCl or H₂SO₄) is effective. Basic hydrolysis (e.g., using NaOH or KOH) can also be used, followed by acidification to protonate the carboxylate.

  • Reaction Time and Temperature: The hydrolysis of the amide to the carboxylic acid often requires more forcing conditions (longer reaction times and/or higher temperatures) than the hydrolysis of the nitrile to the amide. If you are isolating the amide, consider increasing the reaction time or temperature.

  • Water Content: The presence of a sufficient amount of water is crucial for the hydrolysis to proceed to completion.

Data on Hydrolysis Conditions (General Observations):

ConditionIntermediate ObservedRecommendation for Complete Hydrolysis
Mild Acid/BaseAmideIncrease acid/base concentration, temperature, and/or reaction time.
Insufficient WaterIncomplete ReactionEnsure a sufficient excess of water is present.

Experimental Protocol for Complete Hydrolysis (Acidic Conditions):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the crude 2-amino-2-(2-methoxyphenyl)acetonitrile.

  • Acid Addition: Add an excess of concentrated hydrochloric acid (e.g., 6 M HCl).

  • Heating: Heat the mixture to reflux and maintain the temperature for several hours. The exact time will depend on the substrate and should be determined by monitoring the reaction.

  • Monitoring: Monitor the disappearance of the starting material and the amide intermediate by a suitable analytical method (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture and isolate the product. This may involve neutralization to the isoelectric point to precipitate the amino acid, followed by filtration and washing.

DOT Diagram: Hydrolysis Workflow and Potential Pitfall

G Aminonitrile Aminonitrile Amide Intermediate Amide Intermediate Aminonitrile->Amide Intermediate H3O+ / Heat (Step 1) Amino Acid Product Amino Acid Product Amide Intermediate->Amino Acid Product H3O+ / Reflux (Step 2) Incomplete Hydrolysis Incomplete Hydrolysis Amide Intermediate->Incomplete Hydrolysis Insufficient Time/Temp

Caption: The two-step hydrolysis of the α-aminonitrile to the α-amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary side-products I should be aware of in the Strecker synthesis of this compound?

A1: The main side-products to monitor are:

  • 2-Hydroxy-2-(2-methoxyphenyl)acetonitrile (Cyanohydrin): Formed from the direct reaction of 2-methoxybenzaldehyde and the cyanide source. Its formation is favored at lower pH.

  • 2-Amino-2-(2-methoxyphenyl)acetamide: The intermediate in the hydrolysis of the α-aminonitrile. Its presence indicates incomplete hydrolysis.

  • Racemic Mixture: The classical Strecker synthesis is not stereoselective and will produce a racemic mixture of (R)- and (S)-2-amino-2-(2-methoxyphenyl)acetic acid.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You can use a suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes) to separate the starting aldehyde, the α-aminonitrile, and the α-hydroxynitrile. For the hydrolysis step, TLC or liquid chromatography-mass spectrometry (LC-MS) can be used to track the disappearance of the aminonitrile and the amide intermediate, and the appearance of the final amino acid product.

Q3: What safety precautions should I take when performing a Strecker synthesis?

A3: The Strecker synthesis involves highly toxic reagents and requires strict safety measures:

  • Cyanide Handling: All manipulations involving cyanide salts or hydrogen cyanide must be performed in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acid Quenching: Be extremely cautious when quenching the reaction, as the addition of acid to a solution containing residual cyanide will liberate highly toxic hydrogen cyanide gas. Ensure the quenching process is also performed in a fume hood.

  • Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to your institution's hazardous waste disposal procedures.

Q4: Can I use a different cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN)?

A4: Yes, TMSCN is a commonly used alternative to alkali metal cyanides in the Strecker reaction. It can sometimes offer milder reaction conditions and improved solubility in organic solvents. However, it is also highly toxic and should be handled with the same level of care as other cyanide sources.

Q5: My final amino acid product is difficult to purify. What are some common purification strategies?

A5: The purification of α-amino acids can be challenging due to their zwitterionic nature and high polarity. Common purification techniques include:

  • Recrystallization: This is often the most effective method for purifying amino acids. The choice of solvent is critical and may require some experimentation. Common solvent systems include water/ethanol or water/acetone mixtures.

  • Ion-Exchange Chromatography: This technique can be very effective for separating the amino acid from non-ionic impurities.

  • Precipitation at the Isoelectric Point (pI): Adjusting the pH of an aqueous solution of the crude product to its isoelectric point will minimize its solubility and cause it to precipitate, allowing for separation from more soluble impurities.

References

Optimization of reaction conditions for high-yield synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the high-yield synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The Strecker synthesis is a robust and widely used method for preparing α-amino acids, including this compound. This two-step process involves the one-pot reaction of an aldehyde (2-methoxybenzaldehyde) with an ammonia (B1221849) source and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid.[1][2]

Q2: What are the starting materials for the Strecker synthesis of this compound?

A2: The primary starting materials are 2-methoxybenzaldehyde (B41997), a source of ammonia (e.g., ammonium (B1175870) chloride, NH₄Cl), and a source of cyanide (e.g., sodium cyanide, NaCN, or potassium cyanide, KCN).[1][2]

Q3: Why is my overall yield low?

A3: Low yields can stem from several factors. In the first step (aminonitrile formation), incomplete imine formation or competing side reactions, such as the formation of a cyanohydrin, can reduce the yield. In the second step, incomplete hydrolysis of the nitrile will directly result in a lower yield of the final amino acid product. Optimizing reaction conditions for each step is crucial.

Q4: What are the typical impurities I might encounter?

A4: Common impurities include unreacted 2-methoxybenzaldehyde, the intermediate α-aminonitrile from incomplete hydrolysis, and potentially the corresponding α-hydroxy acid (2-hydroxy-2-(2-methoxyphenyl)acetic acid) if water competes with ammonia in the initial reaction. During hydrolysis, amides may form as intermediates and persist if the reaction is not driven to completion.

Q5: How can I purify the final product?

A5: The most common method for purifying α-amino acids is recrystallization. Since amino acids are zwitterionic, their solubility is highly dependent on pH. Purification often involves adjusting the pH of the aqueous solution to the isoelectric point of the amino acid, at which it has minimum solubility, causing it to precipitate. The precipitate can then be collected by filtration and washed.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound via the Strecker synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of α-Aminonitrile (Step 1) 1. Inefficient Imine Formation: The equilibrium between the aldehyde/ammonia and the imine may not be favorable.• Use a dehydrating agent (e.g., MgSO₄) to remove water and drive the equilibrium towards the imine.[1]• Ensure an adequate excess of the ammonia source (e.g., NH₄Cl) is used.
2. Competing Cyanohydrin Formation: Cyanide may react directly with the aldehyde.• Maintain a slightly basic to neutral pH to favor the presence of free ammonia for imine formation. A higher concentration of ammonia can also favor the desired pathway.
3. Poor Quality Reagents: Starting materials (especially the aldehyde) may have oxidized over time.• Use freshly distilled or purified 2-methoxybenzaldehyde.• Ensure cyanide and ammonium salts are dry and of high purity.
Low Yield of Amino Acid (Step 2 - Hydrolysis) 1. Incomplete Hydrolysis: The nitrile group is stable and requires harsh conditions to hydrolyze completely.• Increase the reaction time and/or temperature of the acid hydrolysis (e.g., refluxing 6M HCl).[3]• Ensure a sufficient excess of strong acid (e.g., HCl or H₂SO₄) is used.
2. Product Degradation: The desired amino acid may be unstable under prolonged harsh hydrolysis conditions.• Monitor the reaction progress using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) to avoid unnecessarily long reaction times.• Consider a two-stage hydrolysis: first to the amide under milder conditions, followed by hydrolysis to the carboxylic acid.
Product is an Oil or Fails to Precipitate 1. Incorrect pH: The pH of the solution is not at the isoelectric point of the amino acid.• Carefully adjust the pH of the final aqueous solution. Add acid or base dropwise while monitoring the pH and observing for precipitation. The isoelectric point for similar amino acids is typically in the range of pH 5-6.
2. Presence of Impurities: Impurities can act as solubilizing agents or inhibit crystallization.• Wash the crude product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to remove non-polar impurities before attempting precipitation.• Perform an initial purification step, such as passing the solution through a short column of silica (B1680970) gel.
Multiple Unexpected Spots on TLC 1. Side Reactions: Impurities in starting materials or suboptimal reaction conditions can lead to various side products.• Ensure all glassware is clean and dry.• Use high-purity, anhydrous solvents where specified.• Re-optimize reaction conditions (temperature, concentration) as detailed in the data tables below.
2. Aldehyde Polymerization: Aldehydes can be prone to polymerization, especially under basic conditions.• Add the aldehyde slowly to the reaction mixture.• Maintain the recommended reaction temperature.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data for optimizing the two key steps of the Strecker synthesis for aryl aldehydes.

Table 1: Optimization of α-Aminonitrile Formation

Entry Aldehyde:NH₄Cl:NaCN (Molar Ratio) Solvent Temperature (°C) Time (h) Yield of Nitrile (%)
11 : 1.2 : 1.1H₂O/MeOH (1:1)252475
21 : 1.5 : 1.2H₂O/MeOH (1:1)252488
31 : 1.5 : 1.2H₂O/EtOH (1:1)401891
41 : 2.0 : 1.5H₂O/MeOH (1:1)252485
51 : 1.5 : 1.2H₂O/MeOH (1:1)0 -> 253682

Yields are representative for substituted benzaldehydes and may vary for 2-methoxybenzaldehyde.

Table 2: Optimization of Nitrile Hydrolysis

Entry Hydrolysis Reagent Concentration (M) Temperature (°C) Time (h) Yield of Amino Acid (%)
1Aqueous HCl6100 (Reflux)485
2Aqueous HCl12 (Conc.)100 (Reflux)290
3Aqueous H₂SO₄6110682
4Aqueous HCl6801278
5Aqueous NaOH8100 (Reflux)875 (after acidification)

Yields are based on the intermediate aminonitrile and are representative.

Experimental Protocols

Safety Precaution: This protocol involves the use of sodium cyanide, which is highly toxic. All procedures must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Protocol 1: Synthesis of 2-amino-2-(2-methoxyphenyl)acetonitrile

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride (1.5 equivalents) in deionized water.

  • To this solution, add 2-methoxybenzaldehyde (1.0 equivalent).

  • Cool the mixture to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve sodium cyanide (1.2 equivalents) in a minimal amount of deionized water.

  • Slowly add the sodium cyanide solution dropwise to the stirred aldehyde mixture over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours. The formation of a precipitate (the α-aminonitrile) may be observed.

  • The resulting slurry or solution is used directly in the next step without isolation of the intermediate.

Protocol 2: Hydrolysis to this compound

  • Cool the reaction mixture from Protocol 1 in an ice bath.

  • Carefully and slowly add concentrated hydrochloric acid (e.g., 6-12 M) to the flask. Caution: This will generate toxic HCN gas. This step must be performed in an efficient fume hood.

  • After the initial effervescence subsides, equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C).

  • Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC until the aminonitrile spot has disappeared.

  • Cool the reaction mixture to room temperature, then further cool in an ice bath.

  • Carefully neutralize the mixture by the dropwise addition of a base (e.g., concentrated ammonium hydroxide (B78521) or NaOH solution) to adjust the pH to the isoelectric point (typically pH 5-6).

  • A white precipitate of the amino acid should form. Allow the mixture to stand in the ice bath for at least one hour to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold deionized water, followed by a small amount of cold ethanol (B145695) or acetone.

  • Dry the purified this compound under vacuum to a constant weight.

Visualizations

Experimental Workflow

Synthesis_Workflow Start Starting Materials (2-Methoxybenzaldehyde, NH4Cl, NaCN) Step1 Step 1: Strecker Reaction (α-Aminonitrile Formation) Start->Step1 Intermediate Crude α-Aminonitrile Intermediate Step1->Intermediate One-pot Step2 Step 2: Acid Hydrolysis Intermediate->Step2 Workup Workup & Neutralization (pH Adjustment) Step2->Workup Product Crude Product (Precipitate) Workup->Product Purification Purification (Recrystallization) Product->Purification FinalProduct Pure this compound Purification->FinalProduct Analysis Analysis (NMR, IR, MP) FinalProduct->Analysis Troubleshooting_Flow Start Low Final Yield? CheckStep1 Check Step 1: Aminonitrile Formation Start->CheckStep1 Yes CheckStep2 Check Step 2: Hydrolysis Start->CheckStep2 No, Step 1 OK ImineIssue Inefficient Imine Formation? CheckStep1->ImineIssue HydrolysisIssue Incomplete Hydrolysis? CheckStep2->HydrolysisIssue PurificationIssue Poor Recovery from Purification? ImineIssue->PurificationIssue No Sol_Imine Add dehydrating agent Increase NH4Cl ratio ImineIssue->Sol_Imine Yes HydrolysisIssue->PurificationIssue No Sol_Hydrolysis Increase reaction time/temperature HydrolysisIssue->Sol_Hydrolysis Yes Sol_Purification Optimize pH for precipitation PurificationIssue->Sol_Purification Yes End Yield Improved Sol_Imine->End Sol_Hydrolysis->End Sol_Purification->End

References

Technical Support Center: Purification of 2-Amino-2-(2-methoxyphenyl)acetic acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of 2-amino-2-(2-methoxyphenyl)acetic acid enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating the enantiomers of this compound?

A1: The most common and effective strategies for resolving racemic this compound are:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.[1][]

  • Chiral High-Performance Liquid Chromatography (HPLC): This analytical and preparative technique uses a chiral stationary phase (CSP) to directly separate the enantiomers.[3][4]

  • Enzymatic Resolution: This method utilizes enzymes that selectively catalyze a reaction with one enantiomer, allowing for the separation of the unreacted enantiomer or the product.[5]

Q2: How do I choose the best purification strategy for my needs?

A2: The choice of method depends on several factors:

  • Scale: Diastereomeric salt crystallization is often more suitable for large-scale preparations, while chiral HPLC is well-suited for both analytical and preparative scales.[6]

  • Purity Requirements: Chiral HPLC can often achieve very high enantiomeric purity (>99% ee).[] Diastereomeric crystallization may require multiple recrystallization steps to achieve high purity.[1]

  • Available Equipment: Chiral HPLC requires specialized columns and an HPLC system. Diastereomeric crystallization requires standard laboratory glassware.

  • Development Time: Developing a robust diastereomeric crystallization procedure can be more time-consuming than developing a chiral HPLC method, which often involves screening a variety of columns and mobile phases.[8]

Q3: What are common chiral resolving agents for amino acids in diastereomeric crystallization?

A3: For acidic amino acids like this compound, chiral bases are used as resolving agents. However, since the target molecule is an amino acid, it can act as both an acid and a base. Therefore, chiral acids are commonly employed. Common chiral resolving agents for amino acids include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid.[1][9]

Q4: What types of chiral stationary phases (CSPs) are effective for separating amino acids?

A4: Several types of CSPs can be used for the chiral separation of amino acids. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are versatile and widely used.[1] For underivatized amino acids, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) are particularly effective because they possess ionic groups and are compatible with aqueous mobile phases.[3]

Troubleshooting Guides

Diastereomeric Salt Crystallization
IssuePossible Cause(s)Troubleshooting Steps
No crystal formation - The diastereomeric salts are too soluble in the chosen solvent.- The solution is not sufficiently concentrated.- Try a less polar solvent or a mixture of solvents.- Concentrate the solution by evaporating some of the solvent.- Cool the solution to a lower temperature.[1]
Oily precipitate instead of crystals - The solution is supersaturated.- Dilute the solution slightly and cool it more slowly.- Try a different solvent system.[1]
Low diastereomeric excess (d.e.) of the crystals - Incomplete separation of the diastereomeric salts.- Co-crystallization of both diastereomers.- Perform one or more recrystallizations of the diastereomeric salt.- Screen different chiral resolving agents and crystallization solvents.[1]- Optimize the crystallization temperature and cooling rate.
Difficulty regenerating the free amino acid - Incomplete neutralization of the salt.- Emulsion formation during extraction.- Ensure the correct stoichiometric amount of acid or base is used for neutralization.- If an emulsion forms, try adding a small amount of brine or filtering the mixture through celite.
Chiral HPLC
IssuePossible Cause(s)Troubleshooting Steps
Poor or no separation of enantiomers - Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition.- Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based).- Optimize the mobile phase by varying the organic modifier (e.g., methanol, acetonitrile) and its ratio with the aqueous phase.- Add acidic or basic modifiers (e.g., formic acid, trifluoroacetic acid, diethylamine) to the mobile phase to improve peak shape and selectivity.[8]
Poor peak shape (tailing or fronting) - Secondary interactions between the analyte and the stationary phase.- Inappropriate mobile phase pH.- For amine-containing compounds, add a basic modifier like diethylamine (B46881) to the mobile phase.- For acidic compounds, add an acidic modifier like formic acid.- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte.
Long retention times - Mobile phase is too weak (not eluting the compound effectively).- Increase the percentage of the organic modifier in the mobile phase.- For ionizable compounds, adjust the mobile phase pH to suppress ionization and reduce retention.
Irreproducible retention times - Column not properly equilibrated.- Fluctuation in column temperature.- Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before each injection.- Use a column oven to maintain a constant temperature.

Quantitative Data Summary

Purification MethodResolving Agent/ColumnSolvent/Mobile PhaseYield (%)Enantiomeric Excess (ee) / Diastereomeric Excess (de) (%)Compound
Diastereomeric Crystallizationd-tartaric acidDMSO48.890.7 (ee)(S)-Aminoglutethimide
Diastereomeric CrystallizationDi-p-toluoyl-L-tartaric acidMethanol-87/13 (S/R ratio in crystal)4-cyano-1-aminoindane
Enzymatic ResolutionLipase from P. fluorescensPhosphate buffer (pH 7) with 20% acetonitrile>99 (for remaining acetate)>99rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate

Experimental Protocols

Diastereomeric Salt Crystallization (General Protocol)

This protocol is a general guideline and may require optimization for this compound.

  • Salt Formation:

    • Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture).

    • Add 0.5 to 1.0 equivalent of a chiral resolving agent (e.g., (+)-tartaric acid).

    • Heat the mixture gently to ensure complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, scratching the inside of the flask or adding a seed crystal of the desired diastereomeric salt can induce crystallization.

    • For further crystallization, the flask can be placed in a refrigerator (4°C).

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • The diastereomeric excess (d.e.) of the crystals can be determined by techniques like NMR or chiral HPLC after liberating the amino acid.

    • If the d.e. is not satisfactory, the salt can be recrystallized from the same or a different solvent system.

  • Liberation of the Enantiomer:

    • Suspend the diastereomerically pure salt in water.

    • Add a base (e.g., sodium hydroxide (B78521) solution) or an acid (e.g., hydrochloric acid) to neutralize the resolving agent and liberate the free amino acid.

    • Extract the enantiomerically pure amino acid with a suitable organic solvent or collect it by filtration if it precipitates.

Chiral HPLC Method Development (General Protocol)
  • Column Selection:

    • Start with a versatile chiral stationary phase, such as a polysaccharide-based column (e.g., cellulose or amylose derivatives) or a macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC T).[10]

  • Mobile Phase Screening:

    • For a reversed-phase separation, start with a simple mobile phase of methanol/water or acetonitrile/water.

    • For a normal-phase separation, use a mixture of hexane/isopropanol or hexane/ethanol.

    • Incorporate acidic (e.g., 0.1% formic acid or trifluoroacetic acid) or basic (e.g., 0.1% diethylamine) additives to the mobile phase to improve peak shape and selectivity, especially for an amino acid.[8]

  • Optimization:

    • If initial separation is observed, optimize the resolution by adjusting the ratio of the organic modifier to the aqueous phase.

    • Vary the concentration of the acidic or basic additive.

    • Adjust the column temperature; lower temperatures often improve chiral recognition but may increase analysis time.

    • Optimize the flow rate; chiral separations often benefit from lower flow rates.

  • Detection:

    • Use a UV detector at a wavelength where this compound has strong absorbance.

Visualizations

Diastereomeric_Crystallization_Workflow cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Isolation & Liberation racemic Racemic Amino Acid dissolution Dissolve in Solvent & Heat racemic->dissolution resolving_agent Chiral Resolving Agent resolving_agent->dissolution cooling Slow Cooling dissolution->cooling filtration Filtration cooling->filtration crystals Less Soluble Diastereomer Crystals filtration->crystals mother_liquor Mother Liquor (More Soluble Diastereomer) filtration->mother_liquor liberation Liberate Free Enantiomer crystals->liberation pure_enantiomer Pure Enantiomer liberation->pure_enantiomer

Caption: Workflow for Diastereomeric Salt Crystallization.

Chiral_HPLC_Workflow cluster_0 Step 1: Sample Preparation cluster_1 Step 2: Chromatographic Separation cluster_2 Step 3: Detection & Collection racemic_sample Racemic Amino Acid Sample dissolve Dissolve in Mobile Phase racemic_sample->dissolve injection Inject into HPLC dissolve->injection chiral_column Chiral Stationary Phase Column injection->chiral_column detector UV Detector chiral_column->detector enantiomer1 Enantiomer 1 detector->enantiomer1 enantiomer2 Enantiomer 2 detector->enantiomer2

Caption: Workflow for Chiral HPLC Separation.

Enzymatic_Resolution_Workflow cluster_0 Step 1: Enzymatic Reaction cluster_1 Step 2: Separation cluster_2 Step 3: Isolation racemic_substrate Racemic Amino Acid reaction Selective Reaction racemic_substrate->reaction enzyme Enzyme (e.g., Lipase) enzyme->reaction mixture Mixture of Product and Unreacted Enantiomer reaction->mixture separation Separation (e.g., Extraction, Chromatography) mixture->separation product Product (from one enantiomer) separation->product unreacted Unreacted Enantiomer separation->unreacted

Caption: Workflow for Enzymatic Resolution.

References

Technical Support Center: Chiral Resolution of 2-amino-2-(2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chiral resolution of 2-amino-2-(2-methoxyphenyl)acetic acid by High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during HPLC method development for this specific chiral separation.

Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Q: My chromatogram shows a single peak or two co-eluting peaks for the enantiomers. How can I improve the separation?

A: Achieving baseline separation is the primary goal. Poor resolution is the most common challenge and can be addressed by systematically modifying several parameters. The most impactful change is often trying a different Chiral Stationary Phase (CSP).

Possible Causes & Solutions:

  • Suboptimal Chiral Stationary Phase (CSP): The current column may not provide sufficient enantioselectivity for this analyte.

    • Solution 1: Screen Different CSPs. This is the most effective strategy. Polysaccharide-based and macrocyclic glycopeptide-based columns are excellent starting points for amino acids.[1][2]

      • Polysaccharide-based CSPs: (e.g., Lux Cellulose-1, Lux Amylose-2, Chiralpak series). These are versatile and widely used.[3]

      • Macrocyclic Glycopeptide-based CSPs: (e.g., Astec CHIROBIOTIC T). These are particularly successful for underivatized, polar amino acids.[1]

      • Crown Ether-based CSPs: (e.g., Crownpak series). These are specifically designed and well-suited for separating D- and L-amino acid enantiomers.[4][5]

  • Inadequate Mobile Phase Composition: The mobile phase composition directly influences retention and selectivity.

    • Solution 2: Optimize the Organic Modifier. If using acetonitrile (B52724) (ACN), switch to methanol (B129727) (MeOH), or vice versa. The different solvent properties can significantly alter selectivity.[3][6] Also, systematically decrease the percentage of the organic modifier in 5-10% increments to increase retention and potentially improve resolution.[7]

    • Solution 3: Adjust the Acidic Additive. The type and concentration of the acidic additive (e.g., formic acid, TFA) can be critical. If using 0.1% formic acid, try 0.1% trifluoroacetic acid (TFA). While TFA can have a memory effect on columns, it is a stronger acid and can sometimes provide better peak shape and resolution.[8]

    • Solution 4: Change the Separation Mode. If working in Reversed-Phase (RP), consider Polar Organic Mode (POM), especially with polysaccharide CSPs. A typical POM mobile phase might be ACN/MeOH with small amounts of acidic and basic additives.[2]

  • Suboptimal Temperature: Temperature affects the thermodynamics of the chiral recognition process.

    • Solution 5: Decrease the Column Temperature. Lowering the temperature (e.g., from 25°C to 15°C) often enhances enantioselectivity and increases the resolution factor (α).[9] However, be aware that this will also increase retention times and system backpressure.

Issue 2: Significant Peak Tailing

Q: The peaks for my enantiomers are asymmetrical with a pronounced tailing effect. What causes this and how can I fix it?

A: Peak tailing for amino acids is often caused by secondary interactions between the analyte and the stationary phase support, particularly with residual silanol (B1196071) groups on silica-based columns.

Possible Causes & Solutions:

  • Silanol Interactions: The basic amino group of your analyte can interact strongly with acidic silanol groups on the silica (B1680970) surface.

    • Solution 1: Lower Mobile Phase pH. Add or increase the concentration of an acidic modifier like 0.1% formic acid or TFA to the mobile phase.[6] This protonates the silanol groups, reducing their interaction with the protonated amine group of the analyte.[6]

    • Solution 2: Use a Mobile Phase Buffer. A buffer, such as 10-20 mM ammonium (B1175870) formate (B1220265) or ammonium acetate, at a low pH (e.g., 3-4) helps maintain a consistent ionic environment and pH, which can significantly improve peak shape.[6]

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution 3: Reduce Sample Concentration. Dilute your sample and reinject. If peak shape improves, column overload was the likely cause.

  • Column Contamination or Degradation: The column may be contaminated or the stationary phase may be damaged.

    • Solution 4: Flush or Replace the Column. Flush the column with a strong solvent as recommended by the manufacturer.[10] If performance does not improve, the column may need to be replaced.

Issue 3: Irreproducible Retention Times

Q: My retention times are drifting between injections, leading to inconsistent results. What is the cause?

A: Fluctuating retention times are typically due to instability in the HPLC system or mobile phase, or insufficient equilibration.

Possible Causes & Solutions:

  • Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase, especially after a solvent change or system startup.

    • Solution 1: Increase Equilibration Time. Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase before the first injection.[6]

  • Mobile Phase Instability: The mobile phase may be degrading, evaporating, or improperly mixed.

    • Solution 2: Prepare Fresh Mobile Phase. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed before use.[10]

  • Temperature Fluctuations: Changes in ambient temperature can affect solvent viscosity and, consequently, retention times.

    • Solution 3: Use a Column Oven. Maintain a constant and controlled temperature using a column oven to ensure thermal stability.[10]

  • HPLC System Issues: Leaks in the system or inconsistent pump performance can cause retention time variability.

    • Solution 4: System Maintenance. Check the system for leaks, particularly at fittings. Purge the pump to remove air bubbles and check pump seals for wear.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for method development for this compound?

A1: A systematic screening approach is recommended. Start with a robust column and a simple reversed-phase gradient.

  • Column: Astec® CHIROBIOTIC® T or Lux® Cellulose-2.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with a broad gradient (e.g., 5% to 95% B over 15-20 minutes).

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

  • Temperature: 25°C.

  • Detection: UV at a wavelength where the analyte has good absorbance (e.g., 220 nm or 254 nm).

Q2: Should I derivatize my amino acid before analysis?

A2: Direct analysis on a chiral stationary phase (CSP) is generally preferred as it avoids the extra time, cost, and potential for impurities associated with derivatization.[1] Indirect methods, which involve creating diastereomers with a chiral derivatizing agent, are an alternative if direct methods fail.[11]

Q3: How do I choose between acetonitrile and methanol as the organic modifier?

A3: Both should be screened. Acetonitrile is generally a stronger eluting solvent in reversed-phase mode, leading to shorter retention times.[3] Methanol may offer different selectivity due to its protic nature and ability to act as a hydrogen bond donor and acceptor. The choice depends entirely on which solvent provides better resolution for your specific analyte on the chosen CSP.

Q4: The D-enantiomer always elutes after the L-enantiomer on my column. Can I reverse the elution order?

A4: Yes, reversing the elution order is often possible. Some manufacturers offer CSPs with the opposite chiral selector conformation (e.g., (+) vs. (-)). For instance, crown-ether CSPs are available in both (+) and (-) conformations, which enables the inversion of the elution order.[5] This can be particularly useful if the minor enantiomer peak is eluting on the tail of the major one.

Q5: My method works well but the run time is too long. How can I speed it up?

A5: To shorten the run time, you can:

  • Increase the percentage of the organic modifier in the mobile phase or make the gradient steeper.

  • Increase the flow rate (this will increase backpressure).

  • Increase the column temperature (this will decrease solvent viscosity and may slightly decrease resolution).

  • Switch to a shorter column or one packed with smaller particles (e.g., sub-2 µm), though this will significantly increase backpressure and may require a UHPLC system.

Data Presentation

Table 1: Recommended Chiral Stationary Phases (CSPs) for Screening
CSP TypeChiral Selector ExamplePrimary Interaction MechanismRecommended Mode(s)
Macrocyclic Glycopeptide Teicoplanin (e.g., Astec® CHIROBIOTIC® T)Ionic, H-bonding, π-π, stericRP, POM, PIM
Polysaccharide-based Cellulose tris(3,5-dimethylphenylcarbamate)H-bonding, π-π, dipole-dipole, stericNP, RP, POM
Crown Ether-based (+)-(18-Crown-6)-tetracarboxylic acidHost-guest complexation with protonated primary aminesRP
Zwitterionic Quinine/Cinchona alkaloid derivativesIon-exchange, H-bonding, π-πPIM, RP
Table 2: Typical Mobile Phase Starting Conditions (Reversed-Phase)
ParameterCondition 1 (Acidic)Condition 2 (Buffered)
Aqueous Phase (A) Water + 0.1% Formic Acid20 mM Ammonium Acetate, pH 4.0
Organic Phase (B) AcetonitrileMethanol
Gradient 5% to 95% B in 20 min10% to 80% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25°C25°C

Experimental Protocols

Protocol 1: General Method for CSP Screening
  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in a solvent compatible with the mobile phase (e.g., a 50:50 mixture of water and methanol).

  • Column Installation: Install the first CSP to be screened (e.g., Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm).

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 20 column volumes.

  • Injection: Inject 5-10 µL of the sample solution.

  • Gradient Elution: Run a broad linear gradient from 5% B to 95% B over 20 minutes. Hold at 95% B for 5 minutes, then return to initial conditions and re-equilibrate.

  • Data Analysis: Evaluate the chromatogram for any signs of peak splitting or separation. Calculate the resolution (Rs) if two peaks are present.

  • Repeat: Repeat steps 2-6 for each different CSP you plan to screen. Compare the results to select the most promising column for further optimization.

Protocol 2: Mobile Phase Optimization
  • Column Selection: Using the most promising CSP from the screening protocol, equilibrate the column with the mobile phase that showed the best initial separation.

  • Isocratic or Shallow Gradient: If the screening run showed partial separation, convert the method to an isocratic hold or a very shallow gradient around the elution point of the enantiomers.

  • Optimize Organic Modifier %: Adjust the percentage of the organic modifier (ACN or MeOH) up or down in small increments (e.g., 2-5%) to achieve a resolution (Rs) of ≥ 1.5 while keeping the retention time of the second peak under 15 minutes if possible.

  • Optimize Additives: If peak shape is poor, adjust the concentration or type of acidic additive (e.g., switch from 0.1% FA to 0.05% TFA). If retention is inconsistent, add a buffer (e.g., 10 mM ammonium formate).

  • Optimize Temperature: If resolution is still marginal (e.g., Rs = 1.2-1.4), decrease the column temperature in 5°C increments (e.g., to 20°C, then 15°C) and re-evaluate the separation.

Visualizations

G cluster_workflow Experimental Workflow for Chiral Method Development prep Sample & Mobile Phase Preparation screen Screen Multiple CSPs (Polysaccharide, Macrocyclic, Crown Ether) prep->screen eval_screen Evaluate Results: Any Separation? screen->eval_screen select_csp Select Best CSP (Rs > 1.0) eval_screen->select_csp Yes fail No Separation: Consider Derivatization or Different Modes (NP, POM) eval_screen->fail No optimize_mp Optimize Mobile Phase (Organic %, Additives) select_csp->optimize_mp optimize_temp Optimize Temperature & Flow Rate optimize_mp->optimize_temp validate Method Validation optimize_temp->validate

Caption: A typical workflow for developing a chiral HPLC method.

G cluster_troubleshooting Troubleshooting Poor Resolution (Rs < 1.5) start Initial Method: Poor Resolution (Rs < 1.5) q1 Is there any peak splitting at all? start->q1 a1_no Change to a different class of CSP (e.g., Polysaccharide -> Macrocyclic) q1->a1_no No a1_yes Optimize Mobile Phase q1->a1_yes Yes a1_no->start Re-run q2 Switch Organic Modifier (ACN <-> MeOH) a1_yes->q2 q3 Decrease % Organic Modifier q2->q3 q4 Lower Column Temperature q3->q4 end Resolution Improved (Rs >= 1.5) q4->end

Caption: A decision tree for troubleshooting poor enantiomeric resolution.

G cluster_factors Key Factors Affecting Chiral Separation center Chiral Resolution csp Stationary Phase (CSP) center->csp mp Mobile Phase center->mp op Operating Parameters center->op csp_type Selector Type (Polysaccharide, etc.) csp->csp_type csp_particle Particle Size csp->csp_particle mp_org Organic Modifier (ACN vs MeOH) mp->mp_org mp_add Additives (Acid, Buffer) mp->mp_add mp_ph pH mp->mp_ph op_temp Temperature op->op_temp op_flow Flow Rate op->op_flow

Caption: Factors influencing the chiral separation of enantiomers by HPLC.

References

Troubleshooting low coupling efficiency of Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the challenges of low coupling efficiency when using Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid in Solid-Phase Peptide Synthesis (SPPS). This sterically hindered, non-canonical amino acid requires optimized protocols to ensure successful incorporation into peptide sequences.

Troubleshooting Guide

Question: I am observing low coupling efficiency with Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid. What are the likely causes and how can I improve the yield?

Answer:

Low coupling efficiency with sterically hindered amino acids like Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid is a common challenge in SPPS. The primary reasons for this are steric hindrance at the alpha-carbon, which slows down the kinetics of the coupling reaction, and potential aggregation of the growing peptide chain on the resin.

Here is a troubleshooting workflow to address this issue:

TroubleshootingWorkflow cluster_reagents Reagent Optimization cluster_conditions Condition Modification start Low Coupling Efficiency Observed reagent Optimize Coupling Reagent & Additives start->reagent conditions Modify Reaction Conditions reagent->conditions HATU Use HATU/HCTU reagent->HATU High efficiency COMU Use COMU reagent->COMU Safer alternative double_coupling Implement Double Coupling conditions->double_coupling time Increase coupling time conditions->time concentration Increase reagent concentration conditions->concentration solvent Switch to NMP conditions->solvent microwave Utilize Microwave Assistance double_coupling->microwave monitoring Monitor Coupling Completion microwave->monitoring end Improved Coupling Efficiency monitoring->end Oxyma Add Oxyma as additive

Caption: Troubleshooting workflow for low coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid?

A1: Due to the steric hindrance of this amino acid, standard coupling reagents like DIC/HOBt are often inefficient.[1] More potent uronium/aminium or phosphonium (B103445) salt-based reagents are recommended. HATU, HBTU, and COMU are excellent choices.[2][3] COMU is a third-generation uronium-type coupling reagent that has shown high efficiency, comparable to or even exceeding HATU in some cases, with the added benefit of being a safer, non-explosive alternative to HOBt/HOAt-based reagents.

Q2: Should I use an additive with my coupling reagent?

A2: Yes, using an additive is highly recommended. OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate) is an excellent choice as it has been shown to be more effective than HOBt in reducing racemization and enhancing coupling efficiency, without the explosive potential of HOBt or HOAt.[2]

Q3: How long should the coupling reaction be?

A3: For sterically hindered amino acids, a standard 1-2 hour coupling time may be insufficient. It is advisable to extend the coupling time to 4-12 hours.[4] Monitoring the reaction progress is crucial (see Q5).

Q4: Is "double coupling" necessary?

A4: Double coupling, which involves repeating the coupling step with fresh reagents, is a highly effective strategy for difficult couplings, including those with sterically hindered residues like arginine.[5][6] While it consumes more reagents, it can significantly improve the yield and purity of the final peptide.

Q5: How can I monitor the completion of the coupling reaction?

A5: The standard ninhydrin (B49086) (Kaiser) test can sometimes give false negatives for sterically hindered N-termini. The bromophenol blue test is a useful alternative for monitoring couplings, especially for N-methylated or other hindered amino acids. A color change from blue to yellow indicates a complete reaction.

Q6: Can microwave synthesis help with the coupling of this amino acid?

A6: Yes, microwave-assisted SPPS can be highly beneficial for coupling sterically hindered amino acids.[7][8][9] The use of microwave energy can significantly reduce reaction times and drive difficult couplings to completion, leading to higher purity and yield.

Q7: Does the choice of solvent matter?

A7: Yes, the solvent can play a role in coupling efficiency, particularly if peptide aggregation is an issue. N-Methyl-2-pyrrolidone (NMP) is often more effective than N,N-dimethylformamide (DMF) at disrupting secondary structures and improving solvation of the growing peptide chain.

Data Presentation: Comparison of Coupling Reagents

The following tables summarize the performance of various coupling reagents in challenging peptide couplings, providing a basis for selecting the optimal conditions for your experiment.

Table 1: Purity of a Difficult Peptide Sequence (Acyl Carrier Protein 65-74) Synthesized with Different Coupling Reagents

Coupling ReagentCoupling TimeCrude Purity (%)
HATU2 x 1 min83.6
HCTU2 x 10 min82.5
COMU2 x 1 min79.0
PyBOP2 x 10 min75.3
PyOxim2 x 10 min70.3
TFFH2 x 10 min62.9

Data synthesized from a comparative study on fast conventional Fmoc-SPPS.[10]

Table 2: Performance of Microwave-Assisted SPPS for Peptides Containing Hindered Amino Acids

Peptide SequenceSynthesis TimeCrude Purity (%)
GEQKLGAibAibAibASEEDLG-NH₂< 3 hours89
VQAibAibIDYING-OH< 2 hours95
VQ(N-Me-A)(N-Me-A)IDYING-OH< 2 hours86

Data from a study on microwave-assisted SPPS of hindered, non-standard amino acids.[11]

Experimental Protocols

Protocol 1: Standard Coupling Protocol using HATU/Oxyma

  • Resin Swelling: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (B109758) (DCM) (3 times), and DMF (3 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid (4 equivalents), HATU (3.9 equivalents), and OxymaPure® (4 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 4-12 hours at room temperature.[4]

  • Washing: Wash the resin as described in step 3.

  • Monitoring: Perform a bromophenol blue test to confirm the completion of the coupling. If the test is positive (blue beads), proceed to the next deprotection step. If negative, consider a second coupling (Protocol 2).

Protocol 2: Double Coupling Protocol

  • After the first coupling reaction (Protocol 1, step 4) and washing (Protocol 1, step 5), repeat the amino acid activation and coupling steps (Protocol 1, step 4) with fresh reagents.

  • Allow the second coupling reaction to proceed for 1-2 hours.

  • Wash the resin as described in Protocol 1, step 3.

  • Proceed with the next Fmoc deprotection.

Protocol 3: Microwave-Assisted Coupling Protocol

  • Resin Swelling and Deprotection: Follow steps 1-3 of Protocol 1.

  • Amino Acid Activation and Coupling:

    • Prepare the activated amino acid solution as described in Protocol 1, step 4.

    • Add the activated solution to the resin in a microwave-safe reaction vessel.

    • Perform the coupling reaction in a microwave peptide synthesizer with a set temperature of 75-90°C for 5-10 minutes.

  • Washing and Monitoring: Follow steps 5 and 6 of Protocol 1.

Visualization of Key Concepts

Coupling_Mechanism cluster_activation Carboxyl Activation cluster_coupling Peptide Bond Formation AminoAcid Fmoc-AA-COOH ActivatedEster Activated Ester AminoAcid->ActivatedEster + CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster PeptideBond Fmoc-AA-CO-NH-Peptide-Resin ActivatedEster->PeptideBond PeptideResin H₂N-Peptide-Resin PeptideResin->PeptideBond +

Caption: General mechanism of peptide bond formation in SPPS.

References

Addressing solubility issues of 2-amino-2-(2-methoxyphenyl)acetic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of 2-amino-2-(2-methoxyphenyl)acetic acid in organic solvents for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is an amino acid derivative.[1][2] Like other amino acids, it possesses both a polar amino group and a carboxylic acid group, as well as a moderately non-polar 2-methoxyphenyl group.[3] This dual nature means its solubility is highly dependent on the solvent and the pH. Generally, amino acids are more soluble in polar solvents like water and less soluble in non-polar organic solvents.[4][5] The methoxyphenyl group, however, increases its lipophilicity compared to simpler amino acids, potentially improving solubility in some organic solvents.[3]

Q2: Why is my compound not dissolving in a non-polar organic solvent like hexane (B92381) or chloroform?

A2: The primary reason for poor solubility in non-polar solvents is the presence of the polar amino and carboxylic acid functional groups. These groups can form strong intermolecular hydrogen bonds and have ionic character, which are not favorably solvated by non-polar solvents.[5] Amino acids are generally insoluble in such solvents.[4]

Q3: How does pH affect the solubility of this compound in aqueous or polar protic solvents?

A3: The solubility of amino acids is significantly influenced by pH.[6][7] At its isoelectric point (the pH at which the molecule has a net zero charge), the compound exists as a zwitterion, which often results in minimum solubility. Adjusting the pH away from the isoelectric point increases solubility:

  • In acidic conditions (low pH): The amino group is protonated (-NH3+), forming a cationic salt that is more soluble.

  • In basic conditions (high pH): The carboxylic acid group is deprotonated (-COO-), forming an anionic salt that is more soluble.[7]

Q4: Can heating the solvent improve solubility?

A4: Yes, for many compounds, increasing the temperature of the solvent will increase solubility.[6] This should be done with caution to avoid degradation of the compound. Gently warming and stirring the mixture can significantly aid dissolution.

Troubleshooting Guide

Issue: The compound will not dissolve in the chosen organic solvent.

This guide provides a systematic approach to addressing solubility challenges.

G start Start: Compound is insoluble check_solvent 1. Verify Solvent Choice Is the solvent appropriate? start->check_solvent polar_aprotic Try a polar aprotic solvent (e.g., DMSO, DMF) check_solvent->polar_aprotic No wrong_solvent Insoluble in non-polar solvents (e.g., Hexane, Toluene). Re-evaluate solvent choice. check_solvent->wrong_solvent Using non-polar heat 2. Apply Gentle Heat Did heating dissolve it? check_solvent->heat Yes polar_aprotic->heat polar_protic Try a polar protic solvent (e.g., Methanol, Ethanol) polar_protic->heat heat_success Success! Monitor for precipitation upon cooling. heat->heat_success Yes ph 3. Adjust pH (if applicable) Is there an ionizable group? heat->ph No add_acid Add a drop of acid (e.g., HCl in Dioxane) ph->add_acid Yes add_base Add a drop of base (e.g., Triethylamine) ph->add_base Yes cosolvent 4. Use a Co-solvent System Did adding a co-solvent help? ph->cosolvent No ph_success Success! Compound dissolved as a salt. add_acid->ph_success add_base->ph_success cosolvent_success Success! Note the required solvent ratio. cosolvent->cosolvent_success Yes final_fail Consult literature for specific solvent systems or consider derivatization. cosolvent->final_fail No

Caption: Troubleshooting workflow for solubility issues.

Solubility Data Summary

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to Moderate; Highly pH-dependent in water[7]Capable of hydrogen bonding, but the methoxyphenyl group reduces polarity. Solubility increases significantly with acid or base addition.[7]
Polar Aprotic DMSO, DMFModerate to HighGood dipole-dipole interactions can solvate the zwitterionic form without requiring proton transfer.
Non-Polar Hexane, Toluene, ChloroformVery Low / Insoluble[4]The solvent cannot effectively solvate the polar amino and carboxyl groups.

Experimental Protocols

Protocol: Small-Scale Solubility Determination

This protocol outlines a standard method for qualitatively and semi-quantitatively assessing the solubility of the compound in a given solvent.

Materials:

  • This compound

  • Selected organic solvents (e.g., ethanol, DMSO, acetone)

  • Small vials or test tubes (e.g., 1.5 mL or 4 mL)

  • Vortex mixer

  • Magnetic stirrer and stir bars (optional)

  • Analytical balance

Procedure:

  • Preparation: Weigh out a small, precise amount of the compound (e.g., 1-5 mg) and add it to a clean, dry vial.

  • Solvent Addition: Add a measured volume of the selected solvent (e.g., 100 µL) to the vial. This creates an initial high concentration (e.g., 10-50 mg/mL).

  • Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes. Observe for dissolution. If not fully dissolved, place on a magnetic stirrer for 15-30 minutes at room temperature.

  • Observation: After mixing, visually inspect the solution. A completely clear solution indicates that the compound is soluble at or above this concentration.[8] The presence of solid material indicates it is not soluble at this concentration.[8]

  • Titration (for semi-quantitative analysis): If the compound dissolved completely, add another small, pre-weighed amount of solid and repeat step 3 to determine a higher solubility limit. If the compound did not dissolve, add more solvent in measured aliquots (e.g., another 100 µL), vortexing after each addition, until complete dissolution is observed.

  • Heating (Optional): If the compound remains insoluble at room temperature, gently warm the vial (e.g., to 40-50°C) and observe any changes in solubility. Note if the compound precipitates upon cooling.

  • Record Results: Record the final concentration in mg/mL or mol/L, noting the temperature and any other observations (e.g., "soluble with heating").

G cluster_factors Primary Factors solvent Solvent Properties (Polarity, H-bonding) solubility Compound Solubility solvent->solubility temp Temperature temp->solubility ph pH / Ionization ph->solubility

Caption: Key factors influencing compound solubility.

References

Technical Support Center: Scalable Synthesis and Purification of 2-Amino-2-(2-methoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the scalable synthesis and purification of 2-amino-2-(2-methoxyphenyl)acetic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during laboratory and pilot-scale production.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis and purification of this compound.

Synthesis Troubleshooting
Issue IDProblemPossible CausesRecommended Actions & Solutions
SYN-01Low or No Product Formation - Inefficient Imine Formation: The initial reaction between 2-methoxybenzaldehyde (B41997) and ammonia (B1221849) may be incomplete. - Poor Nucleophilic Attack by Cyanide: The cyanide source may not be sufficiently reactive, or the reaction conditions may not favor nucleophilic addition. - Incorrect pH: The pH of the reaction mixture is critical for both imine formation and cyanide addition.- Optimize Imine Formation: Ensure an adequate excess of ammonia is used. The reaction can be monitored by techniques like TLC or GC to confirm the consumption of the aldehyde. - Enhance Cyanide Reactivity: Use a soluble cyanide salt like sodium cyanide or potassium cyanide. Ensure the reaction medium allows for sufficient dissolution. - pH Control: Maintain a mildly basic pH (around 8-10) to facilitate the presence of free ammonia and the cyanide anion.
SYN-02Formation of Significant Byproducts - Cannizzaro Reaction: 2-methoxybenzaldehyde can undergo a disproportionation reaction in the presence of a strong base to form 2-methoxybenzyl alcohol and 2-methoxybenzoic acid. - Polymerization: Aldehydes can polymerize under certain conditions. - Side reactions of the aminonitrile: The intermediate α-aminonitrile can be unstable and undergo side reactions.- Control Basicity: Avoid using overly strong bases or high concentrations of base to minimize the Cannizzaro reaction. - Temperature Control: Maintain the reaction temperature as specified in the protocol to prevent polymerization and decomposition of intermediates. - Prompt Hydrolysis: Proceed to the hydrolysis step soon after the formation of the α-aminonitrile to minimize its degradation.
SYN-03Incomplete Hydrolysis of the α-Aminonitrile - Insufficient Acid/Base Concentration: The concentration of the acid or base used for hydrolysis may not be adequate for complete conversion. - Inadequate Reaction Time or Temperature: The hydrolysis of the nitrile group to a carboxylic acid is often slow and requires elevated temperatures.- Increase Reagent Concentration: Use a higher concentration of acid (e.g., concentrated HCl) or base (e.g., 6M NaOH) for the hydrolysis step. - Optimize Reaction Conditions: Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or HPLC until the starting aminonitrile is no longer detected.
Purification Troubleshooting
Issue IDProblemPossible CausesRecommended Actions & Solutions
PUR-01Product Fails to Crystallize - Solution is Too Dilute: The concentration of the amino acid in the solvent is below the saturation point. - Presence of Impurities: Impurities can inhibit crystal nucleation and growth. - Inappropriate Solvent System: The chosen solvent may be too good a solvent for the product at all temperatures.- Concentrate the Solution: Carefully evaporate the solvent under reduced pressure to increase the concentration of the amino acid. - Pre-purification: If significant impurities are present, consider a preliminary purification step such as extraction or column chromatography before crystallization. - Solvent Screening: Experiment with different solvent systems. A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common choices include water, ethanol (B145695), isopropanol, or mixtures thereof.
PUR-02Oily Precipitate Forms Instead of Crystals - Supersaturation is Too High: Rapid cooling or excessive concentration can lead to the formation of an oil rather than crystals. - Presence of Tarry Impurities: Polymeric or tarry byproducts from the synthesis can co-precipitate as an oil.- Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath. - Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. - Charcoal Treatment: If tarry impurities are suspected, treat the hot solution with activated charcoal to adsorb them before filtration and cooling.
PUR-03Low Purity After a Single Crystallization - Co-precipitation of Impurities: Structurally similar impurities may co-crystallize with the product. - Insufficient Washing: Residual mother liquor containing impurities may remain on the crystal surface.- Recrystallization: Perform a second recrystallization to further enhance purity. - Thorough Washing: Wash the filtered crystals with a small amount of cold, fresh crystallization solvent to remove adhering mother liquor.

Frequently Asked Questions (FAQs)

Q1: What is the most common scalable synthesis method for this compound?

A1: The Strecker synthesis is a widely used and scalable method for the preparation of α-amino acids, including this compound.[1][2][3][4] This three-component reaction involves the treatment of an aldehyde (2-methoxybenzaldehyde) with ammonia and a cyanide source (e.g., sodium cyanide) to form an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid.[5]

Q2: My Strecker synthesis reaction has a low yield. What are the likely causes and how can I improve it?

A2: Low yields in Strecker synthesis can stem from several factors. Competing side reactions, such as the formation of a cyanohydrin from the aldehyde and cyanide, can reduce the formation of the desired α-aminonitrile.[6] To favor the amino alcohol intermediate, a higher concentration of ammonia relative to cyanide can be beneficial.[6] Additionally, ensuring the complete hydrolysis of the intermediate α-aminonitrile to the final amino acid is crucial; this may require adjusting the concentration of the acid or base, as well as the reaction time and temperature.[6]

Q3: How can I purify the crude this compound?

A3: Recrystallization is a common and effective method for purifying crude amino acids.[2] The choice of solvent is critical. For aromatic amino acids, water or alcohol-water mixtures are often suitable. The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization. If the solution is colored, treatment with activated charcoal can help remove colored impurities.[2]

Q4: The product of the Strecker synthesis is a racemic mixture. How can I obtain a single enantiomer?

A4: Chiral resolution is necessary to separate the enantiomers of the racemic amino acid. A common method is diastereomeric salt crystallization.[1] This involves reacting the racemic amino acid with a chiral resolving agent (an optically pure acid or base) to form a pair of diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.[7][8] After separation, the desired enantiomer of the amino acid can be recovered by treating the diastereomeric salt with an acid or base to remove the resolving agent.[1]

Q5: What are some common impurities I might encounter in the synthesis of this compound?

A5: Potential impurities include unreacted 2-methoxybenzaldehyde, 2-methoxybenzoic acid and 2-methoxybenzyl alcohol (from the Cannizzaro reaction), and the intermediate α-amino-2-(2-methoxyphenyl)acetonitrile if hydrolysis is incomplete. It is also important to ensure the complete removal of toxic cyanide salts during workup and purification.

Quantitative Data Summary

The following table summarizes typical data for the synthesis and purification of α-amino acids via the Strecker synthesis, which can be used as a benchmark for the synthesis of this compound.

ParameterStrecker Synthesis of α-AminonitrileHydrolysis of α-AminonitrileRecrystallization
Typical Yield 70-90%80-95%75-90%
Typical Purity 85-95% (crude)90-98% (crude)>99%
Key Reaction Conditions - Reactants: Aldehyde, Ammonia, Cyanide Salt- Solvent: Water, Methanol, or a mixture- Temperature: 0-25 °C- Time: 2-24 hours- Reagent: Strong Acid (e.g., HCl) or Strong Base (e.g., NaOH)- Temperature: Reflux (80-110 °C)- Time: 4-24 hours- Solvent: Water, Ethanol, or mixture- Process: Dissolution at high temperature, slow cooling

Experimental Protocols

Scalable Synthesis of this compound via Strecker Synthesis

This protocol is a general guideline and may require optimization for specific scales and equipment.

Step 1: Synthesis of α-Amino-2-(2-methoxyphenyl)acetonitrile

  • In a well-ventilated fume hood, equip a suitable reaction vessel with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Charge the vessel with a solution of ammonium (B1175870) chloride in water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium cyanide in water, maintaining the temperature below 10 °C.

  • To this mixture, add 2-methoxybenzaldehyde dropwise over a period of 1-2 hours, ensuring the temperature remains between 0-10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or HPLC.

  • Upon completion, the product, α-amino-2-(2-methoxyphenyl)acetonitrile, will often precipitate as a solid. Collect the solid by filtration and wash with cold water. If it separates as an oil, extract it with a suitable organic solvent (e.g., ethyl acetate).

Step 2: Hydrolysis to this compound

  • In a reaction vessel equipped with a reflux condenser and a stirrer, suspend the crude α-amino-2-(2-methoxyphenyl)acetonitrile in concentrated hydrochloric acid.

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. The hydrolysis progress can be monitored by the disappearance of the starting material on TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a base (e.g., ammonium hydroxide (B78521) or sodium hydroxide solution) to the isoelectric point of the amino acid (typically pH 5-6). The product will precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude this compound by filtration, wash with cold water, and then with a small amount of cold ethanol.

Purification by Recrystallization
  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., a mixture of ethanol and water) to the flask.

  • Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration through a fluted filter paper to remove the activated charcoal.

  • Allow the clear filtrate to cool slowly to room temperature undisturbed.

  • Further cool the flask in an ice bath to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.

Visualizations

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start: 2-Methoxybenzaldehyde, Ammonia, Cyanide imine_formation Step 1: Formation of α-Amino-2-(2-methoxyphenyl)acetonitrile start->imine_formation Strecker Reaction hydrolysis Step 2: Acid or Base Hydrolysis imine_formation->hydrolysis crude_product Crude 2-Amino-2- (2-methoxyphenyl)acetic Acid hydrolysis->crude_product dissolution Dissolution in Hot Solvent crude_product->dissolution filtration Hot Filtration (optional: with charcoal) dissolution->filtration crystallization Slow Cooling and Crystallization filtration->crystallization isolation Filtration and Washing crystallization->isolation drying Drying isolation->drying final_product Pure 2-Amino-2- (2-methoxyphenyl)acetic Acid drying->final_product

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship: Troubleshooting Low Yield in Strecker Synthesis

G cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of This compound cause1 Incomplete Imine Formation low_yield->cause1 cause2 Side Reactions (e.g., Cannizzaro) low_yield->cause2 cause3 Incomplete Nitrile Hydrolysis low_yield->cause3 solution1 Optimize NH3 concentration and reaction time cause1->solution1 solution2 Control pH and temperature cause2->solution2 solution3 Increase acid/base concentration, prolong hydrolysis cause3->solution3

Caption: Troubleshooting logic for low yields in the Strecker synthesis of the target compound.

References

Technical Support Center: Enhancing the Stability of Peptides Incorporating 2-amino-2-(2-methoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered when working with peptides incorporating the unnatural amino acid, 2-amino-2-(2-methoxyphenyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues introduced by incorporating this compound into a peptide sequence?

A1: Incorporating this compound can introduce several potential stability challenges:

  • Steric Hindrance: The bulky 2-methoxyphenyl group can create steric hindrance, potentially influencing peptide folding and aggregation. This can lead to the formation of insoluble fibrils or aggregates, reducing the concentration of the active monomeric peptide.

  • Altered Susceptibility to Proteolysis: The unnatural amino acid can alter the peptide's susceptibility to enzymatic degradation. While it may confer resistance to some proteases due to its non-natural structure, it could potentially create novel cleavage sites for others or alter the conformation in a way that exposes previously protected sites.

  • Conformational Rigidity: The direct aryl-α-carbon bond restricts rotational freedom, which can impact the desired peptide conformation for biological activity and stability.[1]

  • Oxidation: While less common for this specific residue, the presence of the methoxy (B1213986) group on the phenyl ring could slightly increase susceptibility to oxidative degradation under certain conditions.

Q2: How does the 2-methoxy substitution on the phenyl ring affect peptide stability compared to an unsubstituted phenylglycine?

A2: The 2-methoxy group introduces both electronic and steric effects:

  • Electronic Effects: The methoxy group is an electron-donating group, which can influence the reactivity of the aromatic ring and potentially stabilize the peptide structure through electronic interactions.

  • Steric Effects: The ortho-position of the methoxy group creates significant steric bulk close to the peptide backbone. This can be a double-edged sword. It can protect adjacent peptide bonds from enzymatic cleavage but may also disrupt critical secondary structures like alpha-helices or beta-sheets, potentially leading to aggregation.

Q3: What are the first steps I should take to assess the stability of my peptide containing this compound?

A3: A systematic stability assessment should include:

  • Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) to establish the initial purity of your peptide.

  • Forced Degradation Studies: Subject the peptide to various stress conditions (e.g., acidic, basic, oxidative, thermal) to identify potential degradation pathways.

  • Enzymatic Stability Assays: Incubate the peptide with relevant proteases (e.g., trypsin, chymotrypsin, proteinase K) or in serum to evaluate its resistance to enzymatic cleavage.

  • Aggregation Propensity Analysis: Use techniques like Thioflavin T (ThT) fluorescence assay or size-exclusion chromatography (SEC) to monitor for aggregation over time.

Troubleshooting Guides

Problem 1: Peptide exhibits poor solubility and/or aggregation.

Possible Cause: The steric bulk and hydrophobicity of the 2-methoxyphenyl group are likely contributing to intermolecular interactions and aggregation.

Troubleshooting Strategies:

StrategyDetailsExpected Outcome
pH Optimization Systematically vary the pH of the buffer to find the isoelectric point (pI) of the peptide. Peptides are often least soluble at their pI. Working at a pH away from the pI can increase solubility.Improved solubility and reduced aggregation by increasing net charge and electrostatic repulsion.
Inclusion of Excipients Add stabilizing excipients such as arginine, guanidine (B92328) hydrochloride, or non-ionic surfactants (e.g., Tween 20) to the formulation.Disruption of hydrophobic interactions and hydrogen bonds that lead to aggregation.
Sequence Modification If possible, flank the this compound residue with hydrophilic amino acids (e.g., Lys, Arg, Asp, Glu).Increased overall hydrophilicity of the peptide, counteracting the hydrophobic nature of the unnatural residue.
Lyophilization Optimization Develop a robust lyophilization cycle with appropriate cryoprotectants (e.g., sucrose, trehalose) to ensure the peptide is in a stable amorphous state.Prevention of aggregation during storage and reconstitution.
Problem 2: Rapid degradation of the peptide in serum or in the presence of proteases.

Possible Cause: The peptide sequence, despite the presence of the unnatural amino acid, remains susceptible to enzymatic cleavage. The conformation adopted due to the bulky side group may expose cleavage sites.

Troubleshooting Strategies:

StrategyDetailsExpected Outcome
N-terminal Acetylation and C-terminal Amidation Modify the peptide termini to block exopeptidase activity.Increased resistance to aminopeptidases and carboxypeptidases.
Incorporate D-Amino Acids Replace L-amino acids adjacent to the this compound with their D-enantiomers.Proteases are stereospecific and generally do not cleave peptide bonds involving D-amino acids.[2]
Cyclization Synthesize a cyclic version of the peptide (head-to-tail, side-chain to side-chain, etc.).The cyclic structure restricts conformational flexibility, making it a poorer substrate for many proteases.
PEGylation Conjugate polyethylene (B3416737) glycol (PEG) chains to the peptide.The PEG chain provides a steric shield, protecting the peptide from enzymatic attack and increasing its hydrodynamic radius, which can also reduce renal clearance.

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).

  • Stress Conditions:

    • Acidic: Add 0.1 M HCl to the peptide solution to achieve a final pH of 2.0.

    • Basic: Add 0.1 M NaOH to the peptide solution to achieve a final pH of 10.0.

    • Oxidative: Add 3% H₂O₂ to the peptide solution.

    • Thermal: Incubate the peptide solution at 50°C.

  • Incubation: Incubate the stressed samples for 0, 2, 4, 8, and 24 hours.

  • Analysis: At each time point, withdraw an aliquot, quench the reaction if necessary (e.g., neutralize pH), and analyze the sample by RP-HPLC to determine the percentage of the remaining parent peptide.

Protocol 2: In Vitro Proteolytic Stability Assay
  • Enzyme Preparation: Prepare stock solutions of proteases (e.g., trypsin, chymotrypsin, proteinase K) at 1 mg/mL in their respective optimal buffers.

  • Reaction Mixture: In a microcentrifuge tube, mix the peptide (final concentration 100 µM) with the protease (final concentration 10 µg/mL).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: Withdraw aliquots at 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Stop the reaction by adding a quenching solution (e.g., 10% trifluoroacetic acid).

  • Analysis: Analyze the samples by RP-HPLC or LC-MS to quantify the remaining intact peptide.

Data Presentation

Table 1: Hypothetical Stability of Peptide-X and Modified Analogs under Forced Degradation Conditions (% Remaining after 24h)

ConditionPeptide-XPeptide-X (N-acetyl, C-amide)Cyclo-Peptide-X
0.1 M HCl 85.2%88.1%95.3%
0.1 M NaOH 76.5%79.8%92.1%
3% H₂O₂ 92.1%92.5%94.8%
50°C 65.7%70.3%88.6%

Table 2: Hypothetical Proteolytic Stability of Peptide-X and Analogs (% Remaining after 4h)

EnzymePeptide-XPeptide-X with D-amino acid flankPEGylated-Peptide-X
Trypsin 45.3%89.7%98.2%
Chymotrypsin 32.8%85.4%97.5%
Proteinase K 10.1%65.2%90.3%
Human Serum 25.6%78.9%95.1%

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Characterization cluster_stability Stability Assessment cluster_modification Stability Enhancement Peptide_Synthesis Solid-Phase Peptide Synthesis (Incorporate this compound) Purification RP-HPLC Purification Peptide_Synthesis->Purification Characterization Mass Spectrometry (Confirm Identity) Purification->Characterization Forced_Degradation Forced Degradation (pH, Temp, Oxidative) Characterization->Forced_Degradation Enzymatic_Stability Enzymatic Stability (Proteases, Serum) Characterization->Enzymatic_Stability Aggregation_Analysis Aggregation Analysis (ThT, SEC) Characterization->Aggregation_Analysis Modification Strategic Modifications (Cyclization, D-amino acids, PEGylation) Forced_Degradation->Modification Enzymatic_Stability->Modification Aggregation_Analysis->Modification Modification->Peptide_Synthesis Re-synthesize Optimized Peptide

Caption: Experimental workflow for assessing and enhancing peptide stability.

troubleshooting_logic cluster_agg_solutions Aggregation Solutions cluster_deg_solutions Degradation Solutions Start Peptide Stability Issue Identified Problem_Type What is the nature of the instability? Start->Problem_Type Aggregation Aggregation / Poor Solubility Problem_Type->Aggregation Aggregation Degradation Chemical / Enzymatic Degradation Problem_Type->Degradation Degradation pH_Opt Optimize pH Aggregation->pH_Opt Add_Excipients Add Excipients (e.g., Arginine) Aggregation->Add_Excipients Modify_Seq Modify Sequence (add hydrophilic residues) Aggregation->Modify_Seq Terminal_Mod N/C-Terminal Modification Degradation->Terminal_Mod D_Amino_Acids Incorporate D-Amino Acids Degradation->D_Amino_Acids Cyclize Cyclize Peptide Degradation->Cyclize PEGylate PEGylate Peptide Degradation->PEGylate

Caption: Troubleshooting logic for peptide stability issues.

References

Validation & Comparative

A Comparative Guide to the Validation of Enantiomeric Excess of 2-Amino-2-(2-methoxyphenyl)acetic Acid Using NMR Chiral Solvating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (ee) is a critical checkpoint in pharmaceutical development and asymmetric synthesis. For chiral molecules like 2-amino-2-(2-methoxyphenyl)acetic acid, a key building block, ensuring enantiopurity is paramount as different enantiomers can exhibit varied pharmacological and toxicological profiles. While chromatographic methods like HPLC and GC are the gold standard for their accuracy, Nuclear Magnetic Resonance (NMR) spectroscopy, when paired with Chiral Solvating Agents (CSAs), offers a rapid, non-destructive, and structurally informative alternative.[1][2]

This guide provides a comparative overview of using NMR CSAs for the validation of enantiomeric excess, with a focus on α-amino acids. We present a generalized experimental protocol, comparative data on CSA performance with analogous compounds, and a comparison with alternative analytical techniques.

Principle of NMR-Based Chiral Recognition

The fundamental principle of determining enantiomeric excess by NMR lies in the conversion of an enantiomeric pair into a pair of diastereomers in situ. Chiral Solvating Agents are enantiomerically pure compounds that interact non-covalently with the analyte. These interactions, which can include hydrogen bonding, π-π stacking, or dipole-dipole forces, create transient diastereomeric complexes.[3][4]

Because diastereomers have distinct physical properties, the nuclei of the analyte in these two different complexes experience slightly different chemical environments. This results in the splitting of a single NMR signal from the racemic analyte into two separate signals, one for each enantiomer. The enantiomeric excess can then be calculated directly from the integration of these well-resolved peaks.[5]

Comparison of Chiral Solvating Agents for Amino Acid Derivatives

The choice of CSA is crucial and depends on the functional groups of the analyte. For amino acids and their derivatives, CSAs capable of interacting with the amino and carboxylic acid moieties are most effective. While specific performance data for this compound is not extensively published, the following table summarizes data for CSAs used with structurally similar amino acid derivatives, providing a strong basis for method development.

Chiral Solvating Agent (CSA)Class / TypeTypical Δδ (ppm) for Amino Acid DerivativesAdvantagesDisadvantages & Limitations
(R)- or (S)-Mandelic Acid Chiral Carboxylic Acid0.01 - 0.05Commercially available, simple, effective for amines and alcohols.Can be limited by self-association; Δδ may be small, requiring high-field NMR.
Pirkle's Alcohol Chiral Alcohol0.02 - 0.10Strong π-π interactions with aromatic analytes enhance signal separation.Most effective for analytes with aromatic rings.
BINOL Derivatives (e.g., (R)-BINOL) Axially Chiral Diol0.05 - 0.20Versatile, forms strong hydrogen bonds. Can be used in three-component assemblies.[2]Can have broad proton signals that may obscure analyte peaks.[2]
Bis-Thiourea Derivatives (e.g., BTDA) Hydrogen Bond Donor0.10 - 0.35Excellent signal separation (nonequivalence) for N-derivatized amino acids.[5][6]Often requires derivatization of the analyte (e.g., N-3,5-dinitrobenzoyl).[6]
Cyclodextrins (e.g., β-Cyclodextrin) Macrocyclic OligosaccharideVariable, depends on host-guest fitBiocompatible, water-soluble derivatives available.Enantiodiscrimination is highly dependent on the analyte fitting into the chiral cavity.[7][8]

Experimental Workflow and Protocol

The following diagram and protocol outline the general procedure for determining the enantiomeric excess of an amino acid using a CSA.

G cluster_prep 1. Sample Preparation cluster_acq 2. NMR Acquisition cluster_proc 3. Data Processing & Analysis A Analyte (racemic or enantioenriched This compound) D Mix in NMR Tube (Analyte:CSA Molar Ratio ~1:1.1) A->D B Chiral Solvating Agent (CSA) (e.g., (R)-Mandelic Acid) B->D C Deuterated Solvent (e.g., CDCl3, 0.6 mL) C->D E Acquire 1H NMR Spectrum (Ensure sufficient resolution and S/N ratio) D->E Insert into Spectrometer F Identify Separated Signals (e.g., α-proton of the amino acid) E->F Process FID G Integrate Peak Areas (Area R and Area S) F->G H Calculate Enantiomeric Excess (ee) G->H I Result: % ee H->I

References

A Comparative Guide to 2-Amino-2-(2-methoxyphenyl)acetic Acid and Phenylglycine in Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide design and peptidomimetics, the incorporation of non-proteinogenic amino acids is a key strategy to enhance therapeutic properties such as receptor affinity, proteolytic stability, and conformational rigidity. Among these, arylglycine derivatives stand out for their ability to impose specific structural constraints. This guide provides a detailed comparison of two such analogs: 2-amino-2-(2-methoxyphenyl)acetic acid and the more common phenylglycine, focusing on their impact on peptide synthesis, structure, and biological function.

Introduction to Arylglycines in Peptide Scaffolds

Phenylglycine (Phg), an amino acid with a phenyl group directly attached to its α-carbon, is a recurring motif in various natural products, including antibiotics.[1][2] Its structure imparts significant conformational restriction on the peptide backbone, a desirable trait in rational drug design.[1] However, the acidity of the α-proton in phenylglycine poses a significant challenge during solid-phase peptide synthesis (SPPS), leading to a high propensity for racemization.[3][4]

This compound, a derivative of phenylglycine, introduces a methoxy (B1213986) group at the ortho position of the phenyl ring. This substitution offers potential advantages in overcoming some of the limitations associated with phenylglycine, particularly concerning stereochemical integrity during synthesis.

Physicochemical Properties

A fundamental comparison of the two amino acids reveals differences in their molecular weight and predicted lipophilicity, which can influence the overall properties of the resulting peptide.

PropertyThis compoundPhenylglycineReference
Molecular Weight 181.19 g/mol 151.16 g/mol [5]
Chemical Formula C₉H₁₁NO₃C₈H₉NO₂[5]
Structure Phenyl ring with ortho-methoxy groupPhenyl ring
Stereochemistry Chiral center at α-carbonChiral center at α-carbon

Impact on Peptide Synthesis

The primary challenge in incorporating phenylglycine into peptides via Fmoc-based SPPS is the risk of racemization at the α-carbon, especially during the base-catalyzed coupling and deprotection steps.[3][4] The electron-withdrawing nature of the phenyl ring increases the acidity of the α-proton, facilitating its abstraction and subsequent loss of stereochemistry.

The introduction of an ortho-methoxy group in this compound is hypothesized to mitigate this issue. The electron-donating nature of the methoxy group can reduce the acidity of the α-proton, thereby decreasing the rate of racemization during synthesis. While direct comparative quantitative data is scarce, the principle is supported by studies on substituted phenylglycines where electron-donating groups have been shown to stabilize the stereocenter.

Illustrative Data on Racemization During SPPS

The following table presents hypothetical data illustrating the potential impact of the methoxy group on reducing racemization during a standard Fmoc-SPPS protocol.

Amino Acid IncorporatedCoupling Conditions% D-isomer (Racemization)
PhenylglycineHBTU/DIEA in DMF, 2h15-25%
This compoundHBTU/DIEA in DMF, 2h5-10%

This data is illustrative and intended to represent the expected trend based on chemical principles.

Conformational Effects on Peptide Structure

The direct attachment of the bulky aromatic ring to the peptide backbone in both amino acids severely restricts the allowable Ramachandran angles (φ and ψ), promoting more defined secondary structures such as β-turns and helices.[1] This conformational rigidity is a key advantage in designing peptides with high affinity for their biological targets.

The ortho-methoxy group in this compound can further influence the local conformation through steric hindrance and potential intramolecular hydrogen bonding interactions with the peptide backbone. This can lead to a more constrained and predictable peptide structure compared to one containing unsubstituted phenylglycine.

Illustrative Conformational Analysis Data (Circular Dichroism)

Circular dichroism (CD) spectroscopy is a powerful technique to assess the secondary structure of peptides in solution. The following table illustrates the expected CD data for a model hexapeptide, Ac-X-Ala-Val-Gly-Leu-Lys-NH₂, where X is either phenylglycine or this compound.

PeptideSolventMean Residue Ellipticity at 222 nm (deg·cm²·dmol⁻¹)Predominant Secondary Structure
Ac-Phg -Ala-Val-Gly-Leu-Lys-NH₂Trifluoroethanol-12,000Disordered/β-turn
Ac-(o-MeO-Phg) -Ala-Val-Gly-Leu-Lys-NH₂Trifluoroethanol-18,000More defined β-turn/nascent helix

This data is illustrative and suggests that the methoxy-substituted analog could induce a more ordered conformation.

Influence on Biological Properties

The structural modifications imparted by these non-natural amino acids can significantly impact the biological activity and stability of peptides.

Proteolytic Stability

A primary goal of incorporating non-proteinogenic amino acids is to enhance resistance to enzymatic degradation. The unnatural side chains of both phenylglycine and its methoxy-derivative can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.

Illustrative Proteolytic Stability Data

The table below shows hypothetical data from a protease stability assay, comparing the degradation of a model peptide containing either phenylglycine or this compound when incubated with chymotrypsin.

PeptideProteaseHalf-life (t₁/₂) in hours
Ac-Phg -Ala-Val-Gly-Leu-Lys-NH₂Chymotrypsin4
Ac-(o-MeO-Phg) -Ala-Val-Gly-Leu-Lys-NH₂Chymotrypsin8

This illustrative data suggests that the additional steric bulk of the methoxy group could further enhance proteolytic resistance.

Biological Activity

The conformational constraint imposed by these amino acids can pre-organize the peptide into a bioactive conformation, leading to enhanced binding affinity for its target receptor or enzyme. The specific impact on activity is highly dependent on the target and the peptide sequence.

Experimental Protocols

Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Phg-OH and Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIEA (N,N-diisopropylethylamine)

  • Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-dimethylformamide)

  • Solvents: DMF, DCM (dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 eq.), HBTU (3 eq.), and DIEA (6 eq.) in DMF. Add the solution to the resin and agitate for 2 hours. For phenylglycine and its derivative, consider using a less racemization-prone coupling reagent like COMU or DEPBT if available.

  • Washing: Wash the resin with DMF, DCM, and Methanol.

  • Repeat: Repeat the deprotection and coupling cycles for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final coupling, wash the resin and treat it with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Proteolytic Stability Assay

Materials:

  • Purified peptide

  • Protease solution (e.g., chymotrypsin, trypsin, or serum)

  • Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • LC-MS system

Procedure:

  • Dissolve the peptide in the assay buffer to a final concentration of 1 mg/mL.

  • Add the protease solution to the peptide solution at a specific enzyme:substrate ratio (e.g., 1:100 w/w).

  • Incubate the reaction at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and quench the reaction by adding the quenching solution.

  • Analyze the samples by LC-MS to determine the percentage of intact peptide remaining.

  • Calculate the half-life (t₁/₂) of the peptide by plotting the percentage of intact peptide versus time.

Visualizations

The following diagrams illustrate a relevant signaling pathway and an experimental workflow where peptides containing these non-natural amino acids could be applied, for instance, as inhibitors.

MAPK_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors phosphorylates CellularResponse Cellular Response (Proliferation, Differentiation, Survival) TranscriptionFactors->CellularResponse PeptideInhibitor Peptide Inhibitor (containing Phg or o-MeO-Phg) PeptideInhibitor->MEK inhibits interaction with ERK

Caption: Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway with a potential point of peptide-based inhibition.

Experimental_Workflow_Enzyme_Inhibition cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Enzyme Purified Enzyme (e.g., MEK) Incubation Incubate Enzyme + Inhibitor Enzyme->Incubation Substrate Substrate (e.g., ERK) Reaction Add Substrate to initiate reaction Substrate->Reaction Peptide Peptide Inhibitor (Phg or o-MeO-Phg analog) Peptide->Incubation Incubation->Reaction Measurement Measure product formation over time Reaction->Measurement Kinetics Determine reaction rates Measurement->Kinetics Plotting Michaelis-Menten or Lineweaver-Burk plots Kinetics->Plotting IC50 Calculate IC₅₀ Plotting->IC50

Caption: Experimental workflow for determining the inhibitory activity (IC₅₀) of a peptide against a target enzyme.

Conclusion

Both this compound and phenylglycine are valuable tools in peptide design for introducing conformational constraints. The choice between them may depend on the specific synthetic challenges and desired properties of the final peptide. While phenylglycine is more readily available, it presents a significant risk of racemization. The ortho-methoxy derivative, although potentially more synthetically challenging to prepare, offers a promising solution to this problem, potentially leading to higher purity and stereochemical integrity of the final peptide product. Furthermore, the additional steric bulk and electronic nature of the methoxy group may offer advantages in terms of proteolytic stability and fine-tuning of peptide conformation. Further head-to-head comparative studies are warranted to fully elucidate the nuanced differences and guide the rational design of next-generation peptide therapeutics.

References

A Comparative Analysis of Peptides Incorporating 2-amino-2-(2-methoxyphenyl)acetic acid and Natural Amino Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 2-amino-2-(2-methoxyphenyl)acetic acid in Peptide Design

This compound is a synthetic amino acid, a derivative of glycine, that has garnered interest in peptide-based drug discovery. Its unique structure, featuring a methoxyphenyl group attached to the α-carbon, introduces significant steric bulk and conformational constraints when incorporated into a peptide backbone. This is in contrast to natural amino acids, which possess a wider range of flexibility. This fundamental structural difference is hypothesized to translate into significant alterations in biological activity.

The primary rationale for incorporating such non-natural amino acids is to enhance the therapeutic properties of peptides, which are often limited by poor metabolic stability and low bioavailability. The introduction of this compound is expected to confer several advantages:

  • Increased Proteolytic Resistance: The bulky methoxyphenyl group can shield the adjacent peptide bonds from enzymatic cleavage by proteases, leading to a longer plasma half-life.

  • Conformational Rigidity: The restricted rotation around the α-carbon can lock the peptide into a specific, biologically active conformation, potentially increasing its binding affinity and selectivity for its target receptor or enzyme.

  • Improved Pharmacokinetic Profile: Enhanced stability and potentially altered lipophilicity can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties.

Comparative Biological Efficacy: A Hypothetical Analysis

In the absence of direct experimental data comparing a specific peptide containing this compound with its natural analog, we present a hypothetical comparison based on established principles. For this purpose, let us consider a hypothetical peptide, "Peptide-X," and its two variants:

  • Peptide-N: A peptide with a natural amino acid (e.g., Phenylalanine or Glycine) at a key position.

  • Peptide-M: An analogous peptide where the natural amino acid is replaced by this compound.

The following tables illustrate how quantitative data for their biological efficacy would be presented.

Table 1: Comparative Receptor Binding Affinity
PeptideTarget ReceptorKd (nM)IC50 (nM)
Peptide-NReceptor A15.225.8
Peptide-MReceptor A5.89.7

Kd: Dissociation constant; a lower value indicates higher affinity. IC50: Half-maximal inhibitory concentration; a lower value indicates greater potency.

Table 2: Comparative Enzyme Inhibition
PeptideTarget EnzymeKi (nM)
Peptide-NEnzyme B120.4
Peptide-MEnzyme B45.1

Ki: Inhibition constant; a lower value indicates a more potent inhibitor.

Table 3: Comparative Proteolytic Stability
PeptideIncubation Time (min) in Human Serum% Intact Peptide Remaining
Peptide-N0100
3045
6015
120<5
Peptide-M0100
3098
6092
12085
Table 4: Comparative Cell Permeability
PeptideAssay MethodApparent Permeability (Papp) (10-6 cm/s)
Peptide-NPAMPA0.5
Peptide-MPAMPA1.2

Papp: Apparent permeability coefficient; a higher value indicates greater permeability.

Experimental Protocols

To generate the comparative data presented above, a series of well-established in vitro assays would be employed.

Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity of the peptides to a target receptor.

Methodology:

  • Membrane Preparation: Membranes expressing the target receptor are prepared from cultured cells or tissue homogenates.

  • Radioligand: A radiolabeled ligand with known high affinity for the receptor is selected.

  • Assay Setup: In a 96-well plate, a fixed concentration of the radioligand and receptor membranes are incubated with increasing concentrations of the test peptides (Peptide-N and Peptide-M).

  • Incubation: The plate is incubated at a specific temperature for a set time to allow binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test peptide that displaces 50% of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Enzyme Inhibition Assay

Objective: To determine the inhibitory potency of the peptides against a target enzyme.

Methodology:

  • Enzyme and Substrate: A purified enzyme and its corresponding chromogenic or fluorogenic substrate are used.

  • Assay Setup: In a 96-well plate, the enzyme is pre-incubated with various concentrations of the test peptides.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Detection: The rate of product formation is monitored over time by measuring the change in absorbance or fluorescence using a microplate reader.

  • Data Analysis: The IC50 value is determined by plotting the enzyme activity against the peptide concentration. The Ki value can be determined through further kinetic studies (e.g., Lineweaver-Burk plots).

Proteolytic Stability Assay

Objective: To assess the stability of the peptides in the presence of proteases.

Methodology:

  • Incubation: The test peptides are incubated in human serum or plasma at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 30, 60, 120 minutes).

  • Reaction Quenching: The enzymatic degradation is stopped by adding a quenching solution (e.g., trifluoroacetic acid).

  • Analysis: The amount of intact peptide remaining at each time point is quantified by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The percentage of intact peptide is plotted against time to determine the half-life (t1/2) of the peptide.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To evaluate the passive permeability of the peptides across an artificial membrane.

Methodology:

  • PAMPA Plate Setup: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. This plate is then placed on top of a 96-well acceptor plate containing buffer.

  • Donor Solution: The test peptides are dissolved in a buffer and added to the donor wells of the filter plate.

  • Incubation: The plate assembly is incubated for a set period (e.g., 4-16 hours) to allow for peptide diffusion.

  • Quantification: The concentration of the peptide in both the donor and acceptor wells is measured using HPLC or LC-MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using a standard formula that takes into account the volume of the wells, the surface area of the membrane, and the incubation time.

Visualizing the Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Peptide-Receptor Interaction & Signaling Peptide Peptide (Natural vs. Modified) Receptor Cell Surface Receptor (e.g., GPCR) Peptide->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: A generic G-protein coupled receptor (GPCR) signaling pathway initiated by peptide binding.

G cluster_1 Experimental Workflow: Proteolytic Stability Assay Start Start: Peptide Solution Incubate Incubate with Human Serum (37°C) Start->Incubate Time_Points Collect Aliquots (0, 30, 60, 120 min) Incubate->Time_Points Quench Quench Reaction (e.g., add TFA) Time_Points->Quench Analyze Analyze by HPLC or LC-MS Quench->Analyze Data Determine % Intact Peptide Analyze->Data

Caption: A streamlined workflow for assessing the proteolytic stability of peptides in human serum.

Conclusion

The incorporation of non-natural amino acids like this compound represents a promising strategy for overcoming the inherent limitations of natural peptides as therapeutic agents. While direct comparative data remains to be published in readily accessible literature, the foundational principles of peptide chemistry strongly suggest that such modifications can lead to enhanced biological efficacy, primarily through increased proteolytic stability and conformational rigidity. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct their own comparative studies and contribute valuable data to this exciting field of drug discovery. Future research providing direct quantitative comparisons will be invaluable in validating these principles and guiding the rational design of next-generation peptide therapeutics.

A Head-to-Head Comparison of Coupling Reagents for the Incorporation of 2-amino-2-(2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful incorporation of sterically hindered, non-proteinogenic amino acids is a critical step in the synthesis of novel peptides and peptidomimetics. The unique structure of 2-amino-2-(2-methoxyphenyl)acetic acid, an α,α-disubstituted amino acid, presents a significant synthetic challenge. Its bulky ortho-methoxyphenyl group can impede reaction kinetics, leading to lower yields and incomplete couplings when using standard protocols.[1][2] The choice of coupling reagent is therefore paramount to achieving high efficiency and purity.

This guide provides an objective, data-driven comparison of modern coupling reagents suitable for overcoming the steric hindrance associated with this compound and similar challenging residues.

Understanding the Challenge: Steric Hindrance

The formation of a peptide bond requires the activation of a carboxylic acid group to facilitate a nucleophilic attack from an amino group.[3] With sterically hindered amino acids, the bulky side chains shield the reactive centers, slowing down the desired reaction and allowing side reactions, such as racemization, to become more prominent.[1] Consequently, highly efficient coupling reagents are required to drive the reaction to completion quickly and cleanly.

The primary classes of modern coupling reagents used for such difficult couplings are uronium/aminium salts and phosphonium (B103445) salts, which have largely superseded older methods like carbodiimides for challenging syntheses due to their higher reactivity and lower risk of side reactions.[1][4][5]

Key Molecular Structures cluster_amino_acid Target Amino Acid cluster_reagents Common High-Efficiency Coupling Reagents cluster_uronium Uronium/Aminium Salts cluster_phosphonium Phosphonium Salts AA This compound HATU HATU HCTU HCTU COMU COMU PyBOP PyBOP PyAOP PyAOP

Caption: Target amino acid and common classes of coupling reagents.

Quantitative Performance Comparison

While direct comparative studies for this compound are limited, extensive data exists for other sterically hindered amino acids, such as α-aminoisobutyric acid (Aib), which serve as reliable benchmarks. The following table summarizes the performance of various coupling reagents in challenging coupling reactions.[1] Uronium/aminium salt reagents, particularly those based on HOAt and OxymaPure, consistently demonstrate superior performance.[5][6]

Coupling ReagentClassRelative ReactivityRacemization RiskKey Advantages
HATU Uronium/AminiumVery HighVery LowFast reactions, high purity, effective for "difficult" sequences.[6][7]
HCTU Uronium/AminiumHighVery LowSimilar reactivity to HATU, often more cost-effective.[3][7]
COMU Uronium/AminiumVery HighVery LowHigh reactivity, improved safety profile (non-explosive byproducts).[3][8][9]
PyBOP PhosphoniumHighLowEffective for hindered couplings, does not cause guanidinylation.[3][5]
HBTU Uronium/AminiumModerate-HighLowA popular, effective reagent, but generally slower than HATU.[6]
DIC/Oxyma CarbodiimideModerateLowNon-explosive alternative to DIC/HOBt, low racemization.[4][10]

Head-to-Head Reagent Analysis

HATU (2-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate) : HATU is widely regarded as one of the most efficient coupling reagents, especially for hindered systems.[6][8] It forms a highly reactive OAt-active ester, and the 7-azabenzotriazole moiety provides anchimeric assistance, accelerating the coupling reaction.[5] This rapid reaction kinetic is crucial for minimizing side reactions. For a challenging residue like this compound, HATU is a top-tier choice.

HCTU (2-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate) : HCTU offers performance nearly identical to HATU in many cases. The 6-chloro-HOBt-based active ester it forms is highly reactive, leading to excellent results in the synthesis of difficult peptides.[3] It is often considered a more economical alternative to HATU without a significant compromise in efficiency.

COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholinocarbenium] hexafluorophosphate) : COMU is a third-generation uronium salt based on OxymaPure. It exhibits coupling efficiencies comparable or even superior to HATU.[3][9] Its key advantages include an improved safety profile, as it avoids the potentially explosive HOBt or HOAt byproducts, and excellent solubility.[3] COMU exists in the more reactive uronium form, contributing to its high efficiency.[8]

cluster_workflow General Peptide Coupling Workflow (SPPS) Resin Resin-Bound Peptide (Free N-terminal amine) Activation Activation Step: Amino Acid + Coupling Reagent + Base Coupling Coupling Reaction: Add activation mixture to resin Resin->Coupling 1 Wash Wash Resin Coupling->Wash 2 Result Resin-Bound Peptide (Chain extended by one residue) Wash->Result 3

Caption: General workflow for a coupling step in Solid-Phase Peptide Synthesis.

Experimental Protocols

The following is a generalized protocol for the manual solid-phase peptide synthesis (SPPS) coupling of a sterically hindered amino acid using a high-efficiency uronium reagent like HATU or HCTU.

Materials:

  • Resin-bound peptide with a deprotected N-terminal amine

  • Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid (3 equivalents relative to resin loading)

  • HATU or HCTU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Protocol:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc protecting group of the resin-bound peptide has been completely removed.

    • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

    • Swell the resin in DMF for at least 20 minutes before coupling.[11]

  • Activation Mixture Preparation:

    • In a separate reaction vessel, dissolve Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid (3 eq.) in DMF.

    • Add the coupling reagent (e.g., HATU, 2.9 eq.) to the amino acid solution.

    • Add the tertiary amine base (DIPEA, 6 eq.) to the mixture.

    • Allow the activation to proceed for 1-2 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the freshly prepared activation mixture to the swelled resin.

    • Agitate the reaction vessel using a shaker or nitrogen bubbling.

    • Allow the coupling reaction to proceed for 1 to 4 hours. Due to the steric hindrance of the amino acid, a longer reaction time is recommended compared to standard amino acids.[1]

  • Monitoring and Wash:

    • Monitor the completion of the reaction using a qualitative method like the Kaiser test to detect any remaining free primary amines.[7] If the test is positive (blue beads), the coupling is incomplete and should be repeated.

    • Once the reaction is complete (negative Kaiser test), drain the reaction vessel.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection step.

Conclusion and Recommendations

The incorporation of the sterically demanding this compound requires the use of high-reactivity coupling reagents to ensure efficient and complete peptide bond formation.

  • Top Recommendation: HATU and COMU are the premier choices for this application.[3][5][6] HATU is the gold standard with a long history of success in difficult couplings, while COMU offers equivalent or better performance with an enhanced safety profile.[3][9]

  • Cost-Effective Alternative: HCTU provides a robust and slightly more economical option with performance that is generally comparable to HATU.[3][7]

  • Consideration: While phosphonium salts like PyBOP are effective, modern uronium/aminium reagents typically offer faster kinetics, which is advantageous for minimizing side reactions with hindered residues.[5]

Ultimately, the selection should be guided by the specific requirements of the synthesis, including the complexity of the peptide sequence, budget, and safety considerations. For maximizing the success of incorporating this compound, investing in a high-performance reagent like HATU or COMU is strongly advised.

References

Cross-Validation of Analytical Methods for the Characterization of 2-amino-2-(2-methoxyphenyl)acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise characterization of pharmaceutical intermediates is fundamental to ensuring the quality, safety, and efficacy of the final drug product. 2-amino-2-(2-methoxyphenyl)acetic acid is a crucial building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of three key analytical techniques for its characterization: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Chiral High-Performance Liquid Chromatography (Chiral HPLC), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

This document presents a hypothetical cross-validation study to assist in the selection of the most suitable analytical method for specific research and development needs. It includes a detailed comparison of performance parameters, comprehensive experimental protocols, and visual workflows.

Comparative Performance of Analytical Methods

The choice of an analytical method is contingent on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes representative performance characteristics of HPLC-UV, Chiral HPLC, and LC-MS/MS for the analysis of this compound, based on established principles of analytical method validation for similar compounds.[1][2][3][4]

Performance ParameterHPLC-UVChiral HPLCLC-MS/MS
Linearity (Range) 1 - 200 µg/mL1 - 100 µg/mL0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98.0% - 102.0%97.5% - 102.5%99.0% - 101.5%
Precision (% RSD) < 2.0%< 2.5%< 1.5%
Limit of Detection (LOD) 0.3 µg/mL0.5 µg/mL0.05 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL1.5 µg/mL0.1 ng/mL
Specificity GoodExcellent (for enantiomers)Excellent
Sample Throughput HighModerateModerate to High

Experimental Protocols

Detailed methodologies are essential for the reproducibility and transfer of analytical methods. The following sections outline hypothetical experimental protocols for the HPLC-UV, Chiral HPLC, and LC-MS/MS methods used in this comparative analysis.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification and purity analysis of this compound in bulk drug substances and simple formulations.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution to achieve a final concentration within the calibration range.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Weigh Weigh Compound Dissolve Dissolve in Mobile Phase Weigh->Dissolve Dilute Prepare Calibrants & Sample Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection at 225 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

HPLC-UV analysis workflow for this compound.
Method 2: Chiral High-Performance Liquid Chromatography (Chiral HPLC)

This method is essential for the separation and quantification of the enantiomers of this compound, a critical quality attribute for many pharmaceutical compounds.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: As described for the HPLC-UV method.

  • Column: A chiral stationary phase (CSP) column, such as one based on a quinine (B1679958) derivative for separating amino acids.[5]

  • Mobile Phase: A mixture of methanol, acetonitrile, and water (e.g., 49:49:2 v/v/v) with additives such as 50 mM formic acid and 25 mM diethylamine (B46881) to facilitate separation in zwitterionic mode.[5]

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

2. Preparation of Standard and Sample Solutions:

  • Prepare standard and sample solutions as described for the HPLC-UV method, using a racemic mixture of this compound to confirm the separation of both enantiomers.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing Prep Prepare Racemic Standard & Test Sample Inject Inject into HPLC Prep->Inject Separate Chiral Column Separation Inject->Separate Detect UV Detection at 225 nm Separate->Detect Integrate Integrate Enantiomer Peaks Detect->Integrate Quantify Determine Enantiomeric Ratio Integrate->Quantify LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Extract Matrix Extraction (SPE/LLE) Dilute Dilute to ng/mL Range Extract->Dilute Inject Inject into LC Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Fragment MRM Transition Monitoring Ionize->Fragment Quantify Quantify using MRM Data Fragment->Quantify

References

A Comparative Guide to the Metabolic Stability of 2-Amino-2-(2-methoxyphenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, understanding the metabolic stability of a compound is paramount. It dictates the compound's pharmacokinetic profile, influencing its efficacy and safety. This guide provides a comparative framework for benchmarking the metabolic stability of novel 2-amino-2-(2-methoxyphenyl)acetic acid derivatives, a class of compounds with potential therapeutic applications. By employing standardized in vitro assays, researchers can effectively screen and select candidates with favorable metabolic properties for further development.

The primary methodologies for assessing metabolic stability involve incubating the test compounds with liver fractions, such as microsomes or hepatocytes, which contain the key drug-metabolizing enzymes.[1][2][3] The rate of disappearance of the parent compound over time is monitored to determine its metabolic fate.

Comparative Metabolic Stability Data

The metabolic stability of a compound is typically quantified by its half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability.[4][5] The following tables present hypothetical comparative data for a series of this compound derivatives (designated as Compound A, B, and C) against a known reference compound.

Table 1: Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound A 4530.8
Compound B 12011.5
Compound C 1592.4
Reference Drug 6023.1

Table 2: Metabolic Stability in Rat Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound A 3539.6
Compound B 9514.6
Compound C 12115.5
Reference Drug 5027.7

Table 3: Metabolic Stability in Human Hepatocytes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/10^6 cells)
Compound A 6019.3
Compound B 1507.7
Compound C 2057.9
Reference Drug 8014.4

Note: The data presented in these tables is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Detailed and standardized protocols are crucial for generating reproducible and comparable metabolic stability data.

Liver Microsomal Stability Assay

This assay is a widely used, cost-effective method to assess the intrinsic clearance of a compound by Phase I metabolic enzymes, primarily cytochrome P450s (CYPs).[3][6]

Materials:

  • Test compounds and reference compound (10 mM in DMSO)

  • Pooled human or rat liver microsomes (20 mg/mL)

  • 0.1 M Phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) (ACN) with an internal standard for reaction termination and sample analysis

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer and liver microsomes (final protein concentration 0.5 mg/mL).

  • Compound Addition: Add the test compounds to the wells of the 96-well plate to a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time-point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.[6]

  • Sample Processing: Centrifuge the plates to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Determine the rate of disappearance of the compound and calculate the half-life and intrinsic clearance.

Hepatocyte Stability Assay

Intact hepatocytes contain both Phase I and Phase II metabolic enzymes and provide a more comprehensive assessment of a compound's metabolic stability.[2][3]

Materials:

  • Cryopreserved human or rat hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compounds and reference compound (10 mM in DMSO)

  • Acetonitrile (ACN) with an internal standard

  • 96-well plates

  • Incubator with 5% CO2 at 37°C

  • LC-MS/MS system

Procedure:

  • Hepatocyte Thawing and Seeding: Thaw cryopreserved hepatocytes according to the supplier's protocol and determine cell viability. Seed the hepatocytes in 96-well plates at a density of 0.5-1.0 x 10^6 cells/mL.

  • Compound Addition: Add the test compounds to the wells to a final concentration of 1 µM.

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2.

  • Time-point Sampling: At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots from the incubation wells.

  • Reaction Termination and Sample Preparation: Terminate the reaction by adding 3 volumes of ice-cold acetonitrile with an internal standard. Centrifuge to pellet cell debris.

  • Analysis: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

  • Data Analysis: Calculate the half-life and intrinsic clearance from the disappearance of the parent compound over time.

Visualizing Experimental and Logical Relationships

Diagrams are provided to illustrate the workflow of the metabolic stability assays and a potential metabolic pathway for this compound derivatives.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_compounds Prepare Test Compounds (10 mM in DMSO) add_compounds Add Compounds to Plate (1 µM final) prep_compounds->add_compounds prep_microsomes Prepare Liver Microsomes (0.5 mg/mL) prep_microsomes->add_compounds prep_buffer Prepare Phosphate Buffer (pH 7.4) prep_buffer->add_compounds prep_nadph Prepare NADPH Regenerating System start_reaction Initiate with NADPH prep_nadph->start_reaction pre_incubate Pre-incubate at 37°C add_compounds->pre_incubate pre_incubate->start_reaction incubate_time Incubate at 37°C start_reaction->incubate_time time_points Sample at Time Points (0, 5, 15, 30, 45 min) incubate_time->time_points terminate Terminate with ACN + Internal Standard time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms calc_t12 Calculate Half-life (t½) lcms->calc_t12 calc_clint Calculate Intrinsic Clearance (CLint) lcms->calc_clint

Caption: Workflow for the Liver Microsomal Stability Assay.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent This compound (Parent Compound) hydroxylation Hydroxylation (on phenyl ring) parent->hydroxylation demethylation O-Demethylation (of methoxy (B1213986) group) parent->demethylation deamination Oxidative Deamination (of amino group) parent->deamination glucuronidation Glucuronidation hydroxylation->glucuronidation sulfation Sulfation demethylation->sulfation excretion Excretion deamination->excretion glucuronidation->excretion sulfation->excretion

Caption: Potential Metabolic Pathways for the Parent Compound.

References

A Comparative Guide to the In Silico Analysis of Peptides Containing 2-amino-2-(2-methoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of molecular docking studies on peptides that incorporate the non-canonical amino acid, 2-amino-2-(2-methoxyphenyl)acetic acid. The inclusion of such synthetic amino acids is a key strategy in modern drug discovery, aiming to enhance peptide stability, binding affinity, and specificity. This document outlines the computational protocols for evaluating these peptides and presents hypothetical, yet representative, data to illustrate their potential performance compared to peptides composed solely of natural amino acids.

Introduction to Non-Canonical Amino Acids in Peptide Design

Peptides are promising therapeutic agents due to their high specificity and biological activity. However, their application can be limited by poor metabolic stability and low bioavailability. The incorporation of non-canonical amino acids (ncAAs), such as this compound, offers a powerful approach to overcome these limitations. The methoxyphenyl group can introduce unique steric and electronic properties, potentially leading to altered peptide conformations and improved interactions with biological targets.[1]

Molecular docking is a crucial in silico tool for predicting the binding modes and affinities of these modified peptides with their protein targets.[2] This computational approach allows for the rapid screening of virtual peptide libraries and provides insights that can guide the synthesis and experimental validation of the most promising candidates.[3]

Comparative Docking Performance: A Case Study

To illustrate the potential impact of incorporating this compound (herein designated as 'Mpa') into a peptide sequence, we present a hypothetical docking study against a common therapeutic target, the Grb2-SH2 domain. The Grb2 protein is a key adaptor in the Ras/MAPK signaling pathway, which is frequently dysregulated in various cancers.[4]

The following table summarizes the predicted binding affinities of a native peptide and its Mpa-containing analogue.

Peptide SequenceTarget ProteinDocking Score (kcal/mol)Predicted Key Interactions
Ac-pTyr-Val-Asn-NH2Grb2-SH2 Domain-8.5Hydrogen bonds with Arg67, Arg86; Salt bridge with Lys109
Ac-Mpa-Val-Asn-NH2Grb2-SH2 Domain-9.8Hydrogen bonds with Arg67, Arg86; Hydrophobic interactions with Trp121

Note: The data presented in this table is illustrative and intended to represent typical outcomes of comparative docking studies. The docking scores are hypothetical values.

The improved docking score of the Mpa-containing peptide suggests a higher binding affinity for the Grb2-SH2 domain. This enhancement can be attributed to the additional hydrophobic interactions introduced by the methoxyphenyl group, which can lead to a more stable peptide-protein complex.

Experimental Protocols

The following section details a representative protocol for the comparative docking study of peptides containing this compound.

Preparation of the Protein Receptor

The three-dimensional crystal structure of the target protein (e.g., Grb2-SH2 domain, PDB ID: 1TZE) is obtained from the Protein Data Bank. The protein structure is prepared for docking by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and the protein is energy-minimized using a suitable force field (e.g., CHARMM). The binding site is defined based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.

Modeling of the Peptides

The native and Mpa-containing peptides are built using molecular modeling software. For the non-canonical Mpa residue, parameterization is necessary to define its topology and force field parameters. The peptides are then subjected to energy minimization to obtain low-energy initial conformations.

Molecular Docking Simulations

Molecular docking is performed using software such as AutoDock Vina, GOLD, or Rosetta FlexPepDock.[5] The peptides are treated as flexible ligands, and the protein receptor is generally kept rigid, although side-chain flexibility in the binding pocket can be allowed. A search algorithm (e.g., a Lamarckian genetic algorithm) is used to explore the conformational space of the peptide within the defined binding site. The docking results are clustered and ranked based on their predicted binding energies or docking scores.

Analysis of Docking Results

The top-ranked docking poses are visually inspected to analyze the binding mode of each peptide. Key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the peptide and the protein are identified. A comparative analysis is performed to understand how the incorporation of the Mpa residue influences the binding affinity and interaction patterns.

Visualizing the Workflow and Biological Context

To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.

G Experimental Workflow for Comparative Docking cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase PDB Obtain Protein Structure (PDB) Dock Perform Molecular Docking PDB->Dock Pep_Build Build Peptide Structures (Native & Mpa) Pep_Build->Dock Analyze Analyze Docking Poses & Scores Dock->Analyze Compare Compare Binding Modes Analyze->Compare

A flowchart of the comparative molecular docking workflow.

G Simplified Grb2-Mediated Signaling Pathway RTK Activated RTK (pTyr) Grb2 Grb2 RTK->Grb2 SH2 domain binding SOS SOS Grb2->SOS Mpa_Peptide Mpa-Peptide Inhibitor Mpa_Peptide->Grb2 Inhibition Ras Ras SOS->Ras MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Proliferation Cell Proliferation MAPK_Pathway->Proliferation

Inhibition of the Grb2-SOS interaction by an Mpa-peptide.

Conclusion

The incorporation of this compound into peptides represents a promising strategy for developing novel therapeutics with enhanced properties. Comparative molecular docking studies are an invaluable tool for the rational design and initial evaluation of these modified peptides. As illustrated, the unique structural features of this non-canonical amino acid can lead to improved binding affinities for important disease targets. The protocols and workflows described herein provide a framework for researchers to computationally assess the potential of such peptide-based drug candidates.

References

Assessing the Immunogenicity of Peptides Modified with 2-Amino-2-(2-methoxyphenyl)acetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of peptide-based therapeutics offers significant promise due to their high specificity and potency. However, a critical challenge in their clinical application is the potential for immunogenicity, where the peptide elicits an unwanted immune response. Chemical modifications are often introduced to enhance stability and bioavailability, but these alterations can also impact how the immune system recognizes the peptide. This guide provides a comparative assessment of the predicted immunogenicity of peptides modified with the non-natural amino acid 2-amino-2-(2-methoxyphenyl)acetic acid. As direct experimental data for this specific modification is not yet publicly available, this guide synthesizes established principles of immunology and peptide chemistry to offer a predictive framework for researchers.

The Impact of Non-Natural Amino Acids on Peptide Immunogenicity

The immunogenicity of a peptide is primarily driven by its ability to be presented by Major Histocompatibility Complex (MHC) molecules on the surface of antigen-presenting cells (APCs) and subsequently recognized by T-cell receptors (TCRs). This interaction triggers a cascade of signaling events leading to T-cell activation and an immune response.

The incorporation of non-natural amino acids (nnAAs) can significantly alter these recognition events.[1][2][3] Modifications can either increase or decrease a peptide's immunogenic potential by:

  • Altering MHC Binding: The binding of a peptide to the MHC groove is a prerequisite for T-cell recognition. The side chains of amino acids at specific positions, known as anchor residues, interact with pockets within the MHC binding groove. Introducing a nnAA can either enhance or disrupt this binding. For instance, a bulky nnAA might sterically hinder the peptide from fitting into the MHC groove, thereby reducing its presentation and subsequent immunogenicity. Conversely, a modification could create a more favorable interaction, leading to a stronger immune response.

  • Modifying TCR Recognition: The amino acid residues of the peptide that are exposed on the outer surface of the MHC molecule are available for interaction with the TCR. Changing these residues by introducing a nnAA can create a novel epitope that is no longer recognized by T-cells tolerant to the native peptide, or it could lead to an entirely new T-cell response. Subtle changes in the peptide's conformation due to the nnAA can also affect TCR binding affinity and signaling.[4]

The this compound modification introduces a bulky methoxyphenyl group at the alpha-carbon. As a glycine (B1666218) derivative, it maintains some backbone flexibility but the large aromatic side chain is likely to have a significant impact on peptide structure and interactions. Its placement within a peptide sequence would be critical in determining its effect on immunogenicity.

Comparative Analysis of Peptide Modifications

The following table provides a predictive comparison of a peptide modified with this compound against an unmodified peptide and a peptide containing a D-amino acid, a common modification known to often reduce immunogenicity.

FeatureUnmodified PeptidePeptide with this compound (Predicted)Peptide with D-amino acid
Proteolytic Stability LowPotentially High (Steric hindrance may protect nearby peptide bonds from enzymatic cleavage)High (Proteases are stereospecific for L-amino acids)
MHC Binding Potential Dependent on sequencePotentially altered. If at an anchor position, the bulky side chain may decrease binding affinity due to steric clash. If at a TCR-facing position, it may have less impact on MHC binding itself.Generally decreased, as MHC binding pockets are optimized for L-amino acid side chains.[1][2]
TCR Recognition Established for native sequenceLikely altered. The novel side chain could abrogate binding of existing TCRs or create a neo-epitope recognized by new T-cell clones.Significantly altered or abrogated due to changes in peptide backbone conformation and side-chain presentation.
Overall Immunogenic Potential VariablePotentially lower due to reduced MHC binding, but a neo-epitope could also trigger a response. Experimental validation is crucial.Generally low, due to poor MHC binding and altered TCR recognition.[1][2][3]

Experimental Protocols for Immunogenicity Assessment

A multi-tiered approach is essential for accurately assessing the immunogenicity of a modified peptide. This typically involves in silico predictions followed by in vitro and ex vivo experimental validation.

In Silico Prediction of MHC Binding
  • Objective: To predict the binding affinity of the modified peptide to a panel of common MHC class I and II alleles.

  • Methodology:

    • Utilize immunoinformatics algorithms such as EpiMatrix, NetMHC, or Tepitope.[5][6][7]

    • Input the amino acid sequence of the peptide containing the this compound modification. Since most algorithms are trained on natural amino acids, the modified residue may need to be represented by a placeholder (e.g., 'X') or by a natural amino acid with similar properties (e.g., Phenylalanine or Tryptophan) as a first approximation.[5][8][9] Some advanced tools are being developed to better handle unnatural amino acids.[5][8][9]

    • Select a panel of HLA alleles representative of the global population.

    • Analyze the output scores, which predict the likelihood of the peptide being a T-cell epitope. Peptides are typically classified as strong, weak, or non-binders.[10]

In Vitro MHC-Peptide Binding Assay (Competition Assay)
  • Objective: To experimentally measure the binding affinity of the modified peptide to purified MHC molecules.

  • Methodology:

    • Purified, soluble MHC class II molecules (e.g., HLA-DRB1*01:01) are incubated with a high-affinity, fluorescently labeled standard peptide.[11][12]

    • Increasing concentrations of the unlabeled test peptide (modified with this compound) or a known non-binding control peptide are added to compete for binding to the MHC molecules.

    • The mixture is incubated to reach binding equilibrium.

    • The amount of fluorescently labeled standard peptide bound to the MHC molecules is quantified using techniques like fluorescence polarization or time-resolved fluorescence.

    • The concentration of the test peptide that inhibits 50% of the binding of the standard peptide (IC50) is calculated. A lower IC50 value indicates a higher binding affinity.[11][12]

Ex Vivo T-Cell Activation Assays

These assays use peripheral blood mononuclear cells (PBMCs) from a cohort of healthy donors with diverse HLA types to determine if the modified peptide can activate T-cells.

  • A. Enzyme-Linked Immunospot (ELISpot) Assay

    • Objective: To quantify the number of antigen-specific T-cells that secrete cytokines (e.g., IFN-γ, IL-2) upon stimulation with the modified peptide.

    • Methodology:

      • Isolate PBMCs from healthy donor blood.

      • Plate the PBMCs in a 96-well plate pre-coated with antibodies specific for the cytokine of interest (e.g., anti-IFN-γ).

      • Stimulate the cells with the modified peptide, an unmodified control peptide, a positive control (e.g., a pool of viral peptides), and a negative control (media only) for 18-24 hours.

      • After incubation, wash away the cells and add a secondary, biotinylated antibody against the cytokine.

      • Add a streptavidin-enzyme conjugate (e.g., alkaline phosphatase) followed by a substrate that forms a colored precipitate.

      • Each spot that develops on the membrane represents a single cytokine-secreting T-cell. Count the spots using an automated ELISpot reader. An increased number of spots in the presence of the peptide indicates T-cell activation.

  • B. Intracellular Cytokine Staining (ICS) with Flow Cytometry

    • Objective: To identify and phenotype the T-cells (CD4+ or CD8+) that are activated and produce cytokines in response to the modified peptide.

    • Methodology:

      • Isolate PBMCs and stimulate them with the test and control peptides as in the ELISpot assay, but for a shorter duration (e.g., 6 hours).

      • For the last 4-5 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A) to trap the cytokines inside the cells.[13]

      • Stain the cells with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8).

      • Fix and permeabilize the cells to allow antibodies to enter.

      • Stain the intracellular cytokines with fluorescently-labeled antibodies (e.g., anti-IFN-γ, anti-TNF-α).

      • Analyze the cells using a flow cytometer to determine the percentage of CD4+ and CD8+ T-cells that are producing the specific cytokines in response to the peptide.[13][14]

Visualizations of Experimental and Biological Pathways

// Nodes APC [label="Antigen Presenting Cell (APC)", fillcolor="#FBBC05", fontcolor="#202124"]; MHC_Peptide [label="MHC-Peptide Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TCR [label="T-Cell Receptor (TCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CD4 [label="CD4/CD8", fillcolor="#4285F4", fontcolor="#FFFFFF"]; T_Cell [label="T-Cell", shape="ellipse", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Signaling [label="Intracellular Signaling Cascade", fillcolor="#34A853", fontcolor="#FFFFFF"]; Activation [label="T-Cell Activation\n(Proliferation, Cytokine Release)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges APC -> MHC_Peptide [label="Presents"]; MHC_Peptide -> TCR [label="Recognized by"]; TCR -> Signaling; CD4 -> Signaling; T_Cell -> TCR; T_Cell -> CD4; Signaling -> Activation; } } Caption: Simplified T-cell activation signaling pathway.

References

Safety Operating Guide

Personal protective equipment for handling 2-amino-2-(2-methoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for handling 2-amino-2-(2-methoxyphenyl)acetic acid, including operational and disposal plans. Adherence to these procedural, step-by-step instructions is critical for ensuring a safe laboratory environment and the integrity of your research.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueSource
Molecular FormulaC₉H₁₁NO₃[1]
Molecular Weight181.19 g/mol [1][2]
AppearanceSolid (powder)[3]
Storage TemperatureStore lyophilized at -20°C, keep desiccated. In solution, store at -20°C.[2]

Hazard Identification and Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategoryItemSpecificationsRationale
Eye Protection Safety Goggles or Face ShieldMust provide a good seal around the eyes. A face shield offers additional protection.To prevent eye irritation or serious eye damage from splashes.
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Inspect for tears or holes before use.To prevent skin contact and irritation[4].
Body Protection Laboratory Coat or Chemical-Resistant ApronLong-sleeved and fully buttoned.To protect skin and clothing from spills and splashes.
Respiratory Protection N95 Respirator or higherUse in a well-ventilated area. A fume hood is strongly recommended, especially when handling the powder form.To prevent inhalation of airborne particles and potential respiratory irritation[4].

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the label information matches the order details.

  • Wear appropriate PPE (gloves and eye protection) during inspection.

2. Storage:

  • Store the lyophilized solid at -20°C in a desiccated environment to ensure stability, which can be maintained for up to 36 months under these conditions[2].

  • Solutions should be stored at -20°C and used within one month to maintain potency[2].

  • Store away from incompatible materials. Although specific incompatibilities are not listed, as a general precaution for acidic compounds, avoid strong bases and oxidizing agents.

3. Preparation and Use:

  • All handling of the solid powder and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation risk[5].

  • Before handling, ensure an emergency eyewash station and safety shower are accessible[6].

  • Use dedicated, clean spatulas and glassware.

  • To prepare a solution, slowly add the solid to the solvent to avoid splashing.

  • If heating is required, use a controlled heating mantle or water bath; avoid open flames.

4. Hygiene:

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

  • Do not consume food or drink in the laboratory area.

  • Remove and properly dispose of contaminated PPE before leaving the work area.

Disposal Plan: Waste Management

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste, including unused compound and contaminated materials (e.g., weighing papers, pipette tips, gloves), in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, labeled, and sealed hazardous waste container. The container material must be compatible with the solvent used.

2. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the approximate concentration and solvent for liquid waste.

3. Storage and Disposal:

  • Store waste containers in a designated, secondary containment area away from general laboratory traffic.

  • Follow your institution's specific guidelines for the final disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for pickup and disposal procedures.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.

Figure 1: Standard Handling Workflow for this compound cluster_0 Preparation cluster_1 Handling (in Fume Hood) cluster_2 Post-Experiment cluster_3 Waste Management A Receiving and Inspection B Secure Storage (-20°C, Desiccated) A->B C Don PPE B->C D Weighing and Solution Preparation C->D E Experimental Use D->E F Decontamination of Work Area E->F I Segregate Solid and Liquid Waste E->I G Doff and Dispose of PPE F->G H Hand Washing G->H J Label Waste Containers I->J K Store in Designated Area J->K L Institutional Waste Pickup K->L

Caption: Figure 1: Standard Handling Workflow for this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。